molecular formula C5H8N2O B157881 2-(1H-Imidazol-1-yl)ethanol CAS No. 1615-14-1

2-(1H-Imidazol-1-yl)ethanol

Cat. No.: B157881
CAS No.: 1615-14-1
M. Wt: 112.13 g/mol
InChI Key: AMSDWLOANMAILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)ethanol is a versatile chemical intermediate prized in medicinal chemistry for its role as a foundational synthon in developing novel therapeutic agents. Its core structure, featuring an imidazole ring connected to an ethanol moiety, provides distinct pharmacophoric properties that are exploited in cutting-edge research. A primary research application of this compound is in the design and synthesis of new antifungal compounds . It serves as the crucial iron-coordinating group (Pharmacophore A) in a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. These derivatives are designed to inhibit fungal CYP51, a key enzyme in ergosterol biosynthesis, and have demonstrated potent activity against various Candida species, with some levorotatory enantiomers showing superior efficacy compared to fluconazole . The ethanol side chain is instrumental for further chemical modifications, such as esterification, allowing researchers to introduce additional aromatic systems to enhance binding affinity and potency . Beyond antifungals, this compound is a key precursor in the development of potent and selective heme oxygenase-1 (HO-1) inhibitors . In this context, the hydroxyl group in the central region of the molecule is identified as crucial for inhibitory potency. These inhibitors function by coordinating the imidazole nitrogen to the heme iron in the active site of HO-1, an enzyme whose inhibition is being explored as a novel strategy for anticancer therapy . The compound's utility extends to other fields, serving as a foundational structure for novel fungicides in agrochemical research and as a building block in polymer chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSDWLOANMAILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058616
Record name Imidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-14-1
Record name Imidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-HYDROXYETHYL)IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y44AGE980
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-(1H-Imidazol-1-yl)ethanol (CAS No: 1615-14-1), a significant heterocyclic compound. This molecule serves as a versatile building block in the synthesis of various pharmaceutical compounds and functional materials. Understanding its physical characteristics is fundamental for its application in research and development, particularly in reaction design, purification, and formulation.

Core Physical and Chemical Properties

The physical properties of this compound have been determined and are summarized below. These values are crucial for handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol [1]
Melting Point 36-40 °C[1][2]
Boiling Point 115-125 °C[1]
Density 1.15 g/cm³
Appearance White or Colorless to Yellow powder, lump, or clear liquid[3]
Flash Point > 110 °C (closed cup)[2]
pKa (Predicted) 13.82 ± 0.10

Experimental Protocols for Property Determination

The accurate determination of physical properties is critical for the characterization of a chemical compound. Below are detailed methodologies for the key experiments used to establish the properties of compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[4]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is reported as the melting point.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a fusion tube or a small test tube.[6] A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.[7][8]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[8][9]

  • Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[7]

  • Data Recording: The heat source is then removed. The liquid begins to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Density Measurement

Density, the mass per unit volume, is a fundamental physical property. For a liquid like this compound at or above its melting point, the following method is standard.

Methodology: Gravimetric Method

  • Mass Measurement of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer (a flask of known volume) is accurately measured using an analytical balance.[10][11]

  • Volume and Mass Measurement of Liquid: A precisely measured volume of the liquid is added to the container. The combined mass of the container and the liquid is then measured.[10][11]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its measured volume (ρ = m/V).[10][12]

pKa Determination

The pKa value indicates the acidity of a compound. While the provided pKa is a predicted value, experimental determination is often performed via potentiometric titration.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise quantity of the compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture) to create a solution of known concentration.[13][14]

  • Titration: A standardized solution of a strong acid or base (the titrant) is incrementally added to the sample solution.[14]

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point, where half of the compound has been neutralized.[15]

General Synthesis and Purification Workflow

This compound is often used as an intermediate in multi-step syntheses. The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of an imidazole derivative, a process relevant to the production and use of the title compound.

G General Workflow: Synthesis and Purification of an Imidazole Derivative cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reactants Reactants (e.g., Imidazole, Halogenated Alcohol) reaction Reaction (e.g., Nucleophilic Substitution) reactants->reaction Solvent, Base crude Crude Product reaction->crude Reaction Quench extraction Acid-Base Extraction crude->extraction Dissolve in Organic Solvent drying Drying (e.g., Anhydrous Na₂SO₄) extraction->drying Separate Organic Layer concentrate Concentrated Crude drying->concentrate Filter & Evaporate chromatography Column Chromatography concentrate->chromatography Load onto Silica Gel fractions Pure Fractions chromatography->fractions Elute with Solvent Gradient evaporation Solvent Evaporation fractions->evaporation Combine pure_product Purified Product evaporation->pure_product analysis Purity & Structural Analysis (NMR, HPLC, MS) pure_product->analysis

General workflow for imidazole derivative synthesis and purification.

References

An In-depth Technical Guide to 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-yl)ethanol, a pivotal building block in synthetic and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and its significant role as a precursor in the development of therapeutic agents.

Chemical Identity and Synonyms

This compound is a heterocyclic compound featuring an imidazole ring substituted with a hydroxyethyl group. Its unique structure, possessing both a reactive hydroxyl group and a versatile imidazole moiety, makes it a valuable intermediate in organic synthesis.

CAS Number: 1615-14-1[1][2]

Common Synonyms:

  • 1-(2-Hydroxyethyl)imidazole[2]

  • 2-(1H-Imidazol-1-yl)ethan-1-ol[2]

  • N-(2-Hydroxyethyl)imidazole

  • 1H-Imidazole-1-ethanol

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below, providing essential data for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1]
Appearance White or Colorless to Yellow powder, lump, or clear/light yellow liquid[1]
Melting Point 36-40 °C[1]
Boiling Point 115 °C[1]
Density 1.15 g/cm³[1]
pKa 13.82 ± 0.10 (Predicted)
Solubility Soluble in water
InChI 1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2
SMILES C1=CN(C=N1)CCO

Note: Some data, such as pKa, are predicted values and should be used as an estimate.

Synthesis Methodologies

This compound can be synthesized through various routes. The choice of method often depends on the desired scale, available starting materials, and safety considerations. Below are detailed protocols for common synthetic approaches.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound and its derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Imidazole, Ethylene Oxide) Reaction Chemical Reaction (e.g., Alkylation, Reduction) Start->Reaction Reagents, Solvent Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude Product Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Impure Product Product Final Product: This compound Purification->Product Purified Product

A generalized workflow for the synthesis of this compound.

This two-step method is a common laboratory-scale synthesis that involves the formation of a ketone intermediate followed by its reduction.

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-arylethanone

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-arylethanone (1.0 eq) and imidazole (1.1 eq) in dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone intermediate.

Step 2: Reduction to 2-(1H-imidazol-1-yl)-1-arylethanol

  • Reaction Setup: Dissolve the crude 2-(1H-imidazol-1-yl)-1-arylethanone from the previous step in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the desired 2-(1H-imidazol-1-yl)-1-arylethanol derivative.

Role in Drug Development

This compound is a cornerstone in the synthesis of numerous pharmaceutical compounds, particularly antifungal agents. The imidazole moiety is a well-established pharmacophore that interacts with key fungal enzymes.

Imidazole derivatives synthesized from this compound, such as econazole and miconazole, primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[3][4][5]

The following diagram illustrates the inhibitory action of imidazole antifungals on the ergosterol biosynthesis pathway.

Ergosterol_Pathway_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Inhibitor Imidazole Antifungal (e.g., Econazole) Inhibitor->Enzyme Inhibition Enzyme->Ergosterol Ergosterol Biosynthesis

Inhibition of ergosterol biosynthesis by imidazole antifungal agents.

This compound is a key precursor in the synthesis of the antifungal drug econazole. A plausible synthetic route is outlined below.

Synthetic Scheme for Econazole

Econazole_Synthesis cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Etherification Start This compound Intermediate 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol Start->Intermediate Reaction with 2,4-dichloro- acetophenone & Reduction Econazole Econazole Intermediate->Econazole Base (e.g., NaH) Reagent 4-Chlorobenzyl chloride Reagent->Econazole

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-(1H-Imidazol-1-yl)ethanol, a key heterocyclic compound, serves as a fundamental building block in the synthesis of numerous biologically active molecules. Its structure, featuring both a reactive imidazole ring and a primary alcohol, makes it a versatile synthon in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, molecular structure, detailed synthesis protocols, and significant applications, with a particular focus on its role as a precursor to potent antifungal agents.[1][3] The document is intended for researchers, chemists, and professionals in the field of drug development seeking detailed technical information on this important chemical intermediate.

Physicochemical and Structural Properties

This compound is a small molecule whose physical state can vary at ambient temperature due to its low melting point. The imidazole moiety, an aromatic heterocycle, is a critical pharmacophore in many established drugs.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1615-14-1[1][5]
Molecular Formula C₅H₈N₂O[5][6]
Molecular Weight 112.13 g/mol [1][5]
Synonyms 1-(2-Hydroxyethyl)imidazole, 2-(1H-Imidazol-1-yl)ethan-1-ol
Appearance Solid or light yellow liquid[5]
Melting Point 36-40 °C[5][6]
Boiling Point 115-125 °C[6]
Density 1.15 g/cm³[5]
Purity (Commercial) >98.0% (GC)

Molecular Structure and Characterization

The molecular structure consists of an ethanol group attached to the N-1 position of an imidazole ring. While detailed crystallographic data for the parent compound is not widely published, studies on its derivatives, such as 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, provide insight into its conformational properties.[7] These studies confirm the planar nature of the imidazole ring and show the formation of intermolecular O—H···N hydrogen bonds, which link molecules into chains.[7]

General Characterization Protocol

Confirmation of the structure and purity of synthesized this compound and its derivatives is typically achieved through standard spectroscopic methods.

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the imidazole and ethanol protons and carbons.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

    • Infuse the sample into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization, ESI).

    • Determine the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺) and analyze fragmentation patterns to further confirm the structure.[8]

Synthesis Methodologies

The synthesis of this compound and its derivatives can be accomplished through several established routes. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Two-Step Synthesis via α-Haloketone Intermediate

A versatile and widely used method for producing 1-aryl-substituted derivatives involves the reaction of an α-haloketone with imidazole, followed by the reduction of the resulting ketone intermediate.[1][7]

two_step_synthesis start_materials Starting Materials (α-Haloketone, Imidazole) intermediate Intermediate (2-(1H-imidazol-1-yl)-1-arylethanone) start_materials->intermediate Step 1: Nucleophilic Substitution reduction Reduction (e.g., NaBH₄ in Methanol) intermediate->reduction product Final Product (1-Aryl-2-(1H-imidazol-1-yl)ethanol) reduction->product Step 2

Diagram 1: General workflow for the two-step synthesis of 1-aryl-2-(1H-imidazol-1-yl)ethanol derivatives.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol [7]

  • Step 1: Synthesis of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone.

    • Combine 1-(4-fluorophenyl)-2-bromoethanone (10 mmol) and imidazole (22 mmol) in dry dimethylformamide (DMF).

    • Stir the mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ketone intermediate.

  • Step 2: Reduction to the Alcohol.

    • Dissolve the ketone intermediate (10 mmol) in dry ethanol (30 mL).

    • Add sodium borohydride (NaBH₄) (20 mmol) portion-wise.

    • Reflux the mixture for 3 hours.[7]

    • After cooling, evaporate the solvent. Neutralize the residue with dilute HCl and then make it alkaline with NaOH.

    • Collect the precipitate by filtration and recrystallize from ethanol to obtain the final product.[7]

Direct Alkylation of Imidazole

This method involves the direct reaction of the imidazole ring with a hydroxyethylating agent, such as ethylene oxide or 2-chloroethanol. Using ethylene carbonate is often preferred as a safer alternative to gaseous ethylene oxide.[2][4]

direct_alkylation reactants Reactants (Imidazole, Ethylene Oxide or 2-Chloroethanol) conditions Reaction Conditions (Solvent, Optional Base, Heat) reactants->conditions product Product (this compound) conditions->product N-Alkylation

Diagram 2: Workflow for the direct N-alkylation of imidazole to produce this compound.

Experimental Protocol: N-hydroxyethylation with 2-Chloroethanol

  • Prepare a solution of imidazole (1.0 eq) and a suitable base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

  • Add 2-chloroethanol (1.1 eq) to the mixture.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir for 12-24 hours, monitoring progress by TLC.[8]

  • After completion, cool the mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield this compound.

Applications and Biological Significance

The dual reactivity of the imidazole ring and the hydroxyl group makes this compound a valuable precursor for a diverse library of compounds.[1]

  • Pharmaceutical Intermediate: It is a cornerstone in the synthesis of azole antifungal drugs, including econazole and miconazole.[1] Derivatives have also been investigated for anticonvulsant, antimicrobial, and anti-inflammatory activities.[3][9][10]

  • Agrochemicals: The core structure is utilized in the development of novel fungicides for crop protection.[2]

  • Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to the formation of metal-organic frameworks and complexes.[1]

Mechanism of Antifungal Action

Many antifungal drugs derived from this scaffold function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane. The imidazole nitrogen atom coordinates to the heme iron atom in the active site of CYP51, disrupting its function.[3] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.[3]

antifungal_mechanism drug Imidazole Derivative cyp51 Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) drug->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Normal Synthesis death Fungal Growth Inhibition & Cell Death cyp51->death Inhibition leads to lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains membrane->death Disruption leads to

Diagram 3: Mechanism of action for imidazole-based antifungal agents targeting the ergosterol biosynthesis pathway.

Conclusion

This compound is a chemical of significant interest due to its versatile structure and central role in the synthesis of high-value molecules. Its straightforward synthesis and the reactivity of its functional groups ensure its continued importance in academic research and industrial applications, particularly in the ongoing development of new therapeutic agents. This guide has provided a detailed summary of its properties, characterization, synthesis protocols, and biological relevance, offering a foundational resource for scientific and developmental endeavors.

References

Navigating the Solubility Landscape of 2-(1H-Imidazol-1-yl)ethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-1-yl)ethanol, a versatile heterocyclic compound, serves as a critical building block in the synthesis of numerous pharmaceutical agents, most notably antifungal drugs such as miconazole and econazole. Its chemical structure, featuring both a polar hydroxyl group and a nitrogen-containing imidazole ring, imparts a unique solubility profile that is of paramount importance in synthetic chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, outlines a general experimental protocol for its solubility determination, and illustrates its role in a key synthetic pathway.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

PropertyValueReference
CAS Number 1615-14-1[1]
Molecular Formula C5H8N2O[2]
Molecular Weight 112.13 g/mol [2]
Appearance Light yellow liquid or solid (depending on temperature)[2][3]
Melting Point 36-40 °C[2][3]
Boiling Point 115 °C[2]
Density ~1.15 g/cm³[2]

Solubility Profile

While specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its structural characteristics—a polar hydroxyl group and a heterocyclic imidazole ring—suggest its general solubility behavior. It is reported to be soluble in water and is expected to exhibit good solubility in polar organic solvents.[4] A structurally similar compound, 2-(2-methyl-1H-imidazol-1-yl)ethanol, is noted for its excellent solubility in water and organic solvents.[5]

For a related compound, alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, slight solubility in DMSO and Methanol has been noted.[6] This suggests that this compound would likely be soluble in polar protic and aprotic solvents.

Table of Expected Qualitative Solubility:

Solvent ClassRepresentative SolventsExpected Solubility
Polar Protic Methanol, EthanolHigh
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetoneHigh to Moderate
Non-Polar Toluene, HexaneLow

It is crucial for researchers to experimentally determine the quantitative solubility in specific solvents of interest to their applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a small organic molecule like this compound in an organic solvent. This method is based on the widely used isothermal shake-flask method.[7]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

    • Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL or mol/L.

Visualization of a Key Synthetic Pathway

This compound is a pivotal intermediate in the synthesis of the antifungal agent miconazole. The following diagram illustrates a common synthetic route.

Synthesis_of_Miconazole cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_final Final Product 2_4_dichloroacetophenone 2,4-Dichloroacetophenone Intermediate_ketone 1-(2,4-Dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone 2_4_dichloroacetophenone->Intermediate_ketone Reaction with Imidazole derivative Imidazole Imidazole Imidazole->Intermediate_ketone Target_compound 1-(2,4-Dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol Intermediate_ketone->Target_compound Reduction (e.g., NaBH4) Miconazole Miconazole Target_compound->Miconazole Alkylation with 2,4-Dichlorobenzyl chloride

Caption: Synthesis pathway of Miconazole from 2,4-Dichloroacetophenone.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow.

Solubility_Workflow Start Start: Define Solvent and Temperature Preparation Prepare Supersaturated Solution (Excess Solute in Solvent) Start->Preparation Equilibration Isothermal Equilibration (e.g., 24-72h with agitation) Preparation->Equilibration Phase_Separation Allow Excess Solid to Settle Equilibration->Phase_Separation Sampling Withdraw and Filter Supernatant Phase_Separation->Sampling Analysis Quantify Solute Concentration (e.g., HPLC, GC) Sampling->Analysis Calculation Calculate Solubility (e.g., g/100mL, mol/L) Analysis->Calculation End End: Report Solubility Data Calculation->End

Caption: Experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the public domain, its physicochemical properties and structural similarity to related compounds provide a strong basis for predicting its behavior. For researchers and drug development professionals, the provided general experimental protocol offers a robust framework for obtaining the precise solubility data necessary for process optimization and formulation development. The critical role of this compound as a synthetic intermediate underscores the importance of understanding its fundamental properties, including solubility, to facilitate the efficient production of vital medicines.

References

Spectroscopic Data and Experimental Protocols for 2-(1H-Imidazol-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-Imidazol-1-yl)ethanol, also known as 1-(2-hydroxyethyl)imidazole. This versatile heterocyclic compound is a valuable building block in pharmaceutical synthesis and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.66sH-2 (imidazole ring)
7.08sH-5 (imidazole ring)
6.90sH-4 (imidazole ring)
4.06t, J=5.2 HzN-CH₂
3.76t, J=5.2 HzCH₂-OH
~3.5 (variable)br sOH

Solvent: CDCl₃. The chemical shift of the hydroxyl proton (OH) can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
137.2C-2 (imidazole ring)
128.9C-4 (imidazole ring)
119.0C-5 (imidazole ring)
61.5CH₂-OH
50.1N-CH₂

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentIntensity
3110 (broad)O-H stretchStrong
2945, 2875C-H stretch (aliphatic)Medium
1512, 1495C=N, C=C stretch (imidazole ring)Medium-Strong
1230C-N stretchMedium
1060C-O stretchStrong
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
112100[M]⁺ (Molecular Ion)
8185[M - CH₂OH]⁺
6840[Imidazole]⁺
5430[C₃H₄N]⁺
4460[CH₂=N-CH₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 10-20 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of liquid or solid this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=N, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and aid in structural elucidation.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Parameters:

  • GC Column: A suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: A temperature gradient to ensure separation from any impurities and elution of the compound of interest. A typical program might start at 50°C and ramp up to 250°C.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Data Processing:

  • The mass spectrometer will detect the ions produced and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern by identifying the major fragment ions and proposing plausible fragmentation pathways.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Dilution Dilution in Volatile Solvent Sample->Dilution For MS ATR_Sample Direct Application to ATR Crystal Sample->ATR_Sample For IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS IR IR Spectroscopy (FTIR-ATR) ATR_Sample->IR NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Total Ion Chromatogram & Mass Spectra MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Chemical Shifts, Coupling Constants IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight, Fragmentation

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship Relationship of Spectroscopic Data to Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound (C₅H₈N₂O) Proton_NMR ¹H NMR (Proton Environment) Molecule->Proton_NMR Reveals Carbon_NMR ¹³C NMR (Carbon Skeleton) Molecule->Carbon_NMR Reveals IR_Spec Functional Groups (O-H, C-H, C=N, C-O) Molecule->IR_Spec Identifies Mass_Spec Molecular Weight & Fragmentation Pattern Molecule->Mass_Spec Determines

Caption: Relationship of spectroscopic data to the molecular structure.

chemical reactivity of the imidazole ring in 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Reactivity of the Imidazole Ring in 2-(1H-Imidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS 1615-14-1). This versatile chemical synthon is a critical building block in the development of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its dual functionality, stemming from the reactive imidazole ring and the primary hydroxyl group, allows for extensive chemical modification.[2]

Core Reactivity of the Imidazole Ring

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic structure governs its chemical behavior, making it both an interesting and highly useful moiety in organic synthesis.

Amphoteric Nature: Acidity and Basicity

The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[3]

  • Basicity: The pyridine-like nitrogen (N3), with its lone pair of electrons in an sp² hybrid orbital, is the basic center. Protonation at this site forms a resonance-stabilized imidazolium cation. The pKa of the conjugate acid of imidazole is approximately 7.0, making it about sixty times more basic than pyridine.[3][4]

  • Acidity: The pyrrole-like nitrogen (N1) bears a hydrogen atom that can be deprotonated by a strong base. The pKa for this proton in unsubstituted imidazole is about 14.5, making it slightly more acidic than alcohols.[3] In this compound, this position is substituted, so this acidic character is absent.

Electrophilic Aromatic Substitution

The imidazole ring is electron-rich and readily undergoes electrophilic substitution reactions, being more susceptible to electrophilic attack than pyrazole or thiazole.[3] Substitution typically occurs at the C4 or C5 positions, which have the highest electron density.

  • Halogenation: Imidazole reacts readily with halogens. For instance, bromination in an aqueous solution or organic solvent can lead to the formation of 2,4,5-tribromoimidazole.

  • Nitration: Nitration with a mixture of fuming nitric acid and sulfuric acid yields 4(5)-nitroimidazole.

  • Sulfonation: Reaction with sulfuric acid can produce imidazole-4(5)-sulfonic acid.

Nucleophilic Substitution

The imidazole ring is generally resistant to nucleophilic substitution. However, if the ring is substituted with strong electron-withdrawing groups, nucleophilic attack becomes possible, preferentially at the C2 position, which is the most electron-deficient carbon.[5][6]

N-Alkylation and N-Acylation

In this compound, the N1 position is already alkylated with the hydroxyethyl group. The remaining basic nitrogen, N3, can act as a nucleophile and attack alkylating or acylating agents. This reaction leads to the formation of a quaternary imidazolium salt, which can be a key step in creating ionic liquids or modifying the electronic properties of the molecule.

Metal Coordination

The lone pair of electrons on the N3 nitrogen makes the imidazole ring an excellent ligand for coordination with various transition metal ions, including zinc(II), copper(II), and nickel(II).[2] This property is fundamental to the role of the histidine residue in metalloenzymes and is exploited in the design of metal-based catalysts and therapeutic agents.[7][8] The hydroxyl group of the ethanol substituent can also participate in chelation, allowing this compound to act as a bidentate ligand.

Reactivity of the Hydroxyl Group

While the focus is on the imidazole ring, the reactivity of the 2-hydroxyethyl substituent is crucial to the molecule's utility as a synthon. The primary hydroxyl group can readily undergo:

  • Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides to form esters.[2] This is a common strategy for synthesizing prodrugs or modifying the bioactivity of the parent molecule.[2]

  • Etherification: Conversion to ethers.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

Quantitative Reactivity Data

The following table summarizes key quantitative data related to the reactivity of imidazole and its derivatives.

ParameterCompoundValueNotes
pKa (Conjugate Acid) Imidazole~7.0[3]Refers to the protonation of the N3 nitrogen.
pKa (N-H Proton) Imidazole14.5[3]Refers to the deprotonation of the N1 nitrogen.
pKa (Predicted) This compound13.82 ± 0.10[3][9]This value likely corresponds to the hydroxyl proton of the ethanol group.

Key Experimental Protocols

Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol describes the N-alkylation of imidazole followed by reduction, a common pathway to synthesize precursors for antifungal drugs like miconazole.

Protocol adapted from patented industrial processes. [6]

  • Step 1: Preparation of Imidazole Solution: In a reaction vessel, add dimethylformamide (DMF), imidazole, caustic soda flakes (NaOH), and a phase-transfer catalyst such as PEG600. Mix thoroughly.

  • Step 2: Initial Heating: Slowly heat the mixture to 110-115 °C and maintain this temperature for 1 hour.

  • Step 3: Cooling and Addition: Cool the mixture to 50-55 °C. While stirring, slowly add a DMF solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol. Control the temperature to remain between 50-55 °C during the addition.

  • Step 4: Reaction: After the addition is complete, maintain the temperature for 1 hour. Then, heat the mixture again to 110-115 °C and allow it to react for 4 hours.

  • Step 5: Work-up: Cool the reaction mixture to 60 °C and add water. Continue cooling to room temperature.

  • Step 6: Isolation: The crude product, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol, will precipitate. Isolate the solid by centrifugal filtration.

  • Step 7: Purification: Dry the crude product and recrystallize it from a suitable solvent like toluene to obtain the purified product.

General Protocol for Esterification of the Hydroxyl Group

This protocol describes a general method for forming an ester from the hydroxyl group of this compound, often referred to as a Fischer-Speier esterification.[10]

  • Step 1: Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.0-1.2 eq), and a suitable solvent (e.g., toluene).

  • Step 2: Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Step 3: Reaction: Heat the mixture to reflux. Water will be formed as a byproduct. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water azeotropically.

  • Step 4: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 5: Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Step 6: Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Step 7: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

General Protocol for Metal Complex Synthesis

This protocol provides a general method for synthesizing a metal complex using this compound as a ligand.

Protocol based on general methods for synthesizing imidazole-metal complexes. [11][12][13]

  • Step 1: Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask with stirring.

  • Step 2: Metal Salt Solution: In a separate flask, dissolve a metal salt (e.g., copper(II) chloride dihydrate, CuCl₂·2H₂O, or zinc(II) chloride, ZnCl₂, 1.0 eq) in the same solvent.

  • Step 3: Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Step 4: Reaction: A precipitate may form immediately, or the reaction may require stirring for several hours. The mixture can be gently heated (refluxed) for 2-4 hours to ensure complete reaction.

  • Step 5: Isolation: After cooling to room temperature, collect the precipitated complex by filtration.

  • Step 6: Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

  • Step 7: Characterization: Characterize the resulting metal complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Visualizations

Reactivity Overview of the Imidazole Ring

G cluster_reactivity Key Chemical Reactivities Imidazole Imidazole Ring in this compound Basicity Basicity (N3) Protonation Imidazole->Basicity Acts as Base Alkylation N-Alkylation (N3) Forms Imidazolium Salt Imidazole->Alkylation Acts as Nucleophile MetalCoord Metal Coordination (N3) Ligand Activity Imidazole->MetalCoord Acts as Ligand ElecSub Electrophilic Substitution (C4/C5 Positions) Imidazole->ElecSub Aromatic Character

Caption: Logical diagram of the primary reactivity sites of the imidazole ring.

Experimental Workflow for Derivative Synthesis

G Start Start: Imidazole & 2-Chloro-1-arylethanol Reaction N-Alkylation Reaction Solvent: DMF Base: NaOH Heat: 110-115°C Start->Reaction Workup Aqueous Work-up & Precipitation Reaction->Workup Isolation Filtration & Drying Workup->Isolation Purification Recrystallization (e.g., from Toluene) Isolation->Purification Product Final Product: 1-Aryl-2-(1H-imidazol-1-yl)ethanol Derivative Purification->Product

Caption: Workflow for the synthesis of a 1-aryl-2-imidazolylethanol derivative.

Mechanism of Action for Imidazole Antifungals

G ImidazoleDrug Imidazole Antifungal Drug (e.g., Miconazole) P450 Fungal Cytochrome P450 (Lanosterol 14α-demethylase) ImidazoleDrug->P450 Binds to enzyme Inhibition INHIBITION Heme Heme Iron Center P450->Heme Contains Ergosterol Ergosterol (Essential for Fungal Membrane) P450->Ergosterol Catalyzes conversion to Lanosterol Lanosterol (Ergosterol Precursor) Lanosterol->P450 Substrate Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Depletion leads to Inhibition->P450 Blocks active site

Caption: Mechanism of action of imidazole antifungals via inhibition of Cytochrome P450.

References

2-(1H-Imidazol-1-yl)ethanol: A Versatile Synthon in Chemical and Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Imidazol-1-yl)ethanol is a pivotal chemical building block, or synthon, widely recognized for its significant role in the synthesis of a diverse array of organic molecules. Its unique bifunctional nature, possessing both a reactive imidazole ring and a primary alcohol, allows for a multitude of chemical modifications. This guide provides a comprehensive overview of the synthesis, chemical transformations, and broad-ranging applications of this compound, with a particular focus on its crucial role in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and mechanistic pathways are presented to serve as a valuable resource for professionals in the fields of chemistry and drug discovery.

Introduction

The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[1] this compound, a readily accessible derivative, leverages the inherent properties of the imidazole ring, such as its ability to act as a proton donor or acceptor and coordinate with metal ions, while the ethanol side chain provides a convenient handle for further functionalization through esterification, etherification, oxidation, or conversion to a leaving group.[2][3] This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures, particularly in the pharmaceutical industry where it serves as a key intermediate in the synthesis of antifungal agents like Econazole and Miconazole, as well as other therapeutic agents.[2][4]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its substituted analogs can be achieved through several strategic approaches, each with its own advantages regarding starting material availability, reaction conditions, and scalability.

Direct Alkylation of Imidazole

A common and direct method involves the N-alkylation of imidazole with a suitable two-carbon electrophile.

  • Reaction with Ethylene Oxide: The nucleophilic nitrogen of the imidazole ring can directly attack the electrophilic carbon of ethylene oxide in a ring-opening reaction to yield this compound.[1][3] This method is efficient but requires careful handling of the highly reactive and gaseous ethylene oxide.

  • Reaction with 2-Haloethanols: A safer alternative involves the reaction of imidazole with 2-chloroethanol or 2-bromoethanol in the presence of a base to neutralize the resulting hydrohalic acid.[2]

  • Reaction with Ethylene Carbonate: Imidazole can be reacted with ethylene carbonate, providing a convenient and safer alternative to ethylene oxide for the introduction of the 2-hydroxyethyl group.[5]

Multi-Step Synthetic Strategies

More complex derivatives are often prepared via multi-step sequences, allowing for greater control over the final structure.

  • Reduction of α-Imidazolyl Ketones: A widely used two-step approach involves the initial reaction of an α-haloketone with imidazole to form a 2-(1H-imidazol-1-yl)-1-arylethanone intermediate. This ketone is then subsequently reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol.[2][6]

  • Hydrolysis of Precursor Esters: this compound can be obtained by the hydrolysis of its corresponding esters, such as 2-(1H-imidazol-1-yl)ethyl acetate, typically under acidic conditions.[2] A patented one-pot synthesis combines imidazole, benzyl alcohol, and chloroacetyl chloride to produce benzyl 1-imidazolyl acetate, which is then hydrolyzed.[2][7]

Solvent-Free and Microwave-Assisted Synthesis

To enhance reaction efficiency and align with green chemistry principles, solvent-free and microwave-assisted methods have been developed.

  • Solvent-Free Ring-Opening of Epoxides: The reaction of imidazole with epoxides, such as phenyl glycidyl ether, can be conducted without a solvent under microwave irradiation, significantly reducing reaction times.[2]

Quantitative Data on Synthesis
Synthetic MethodReactantsBase/CatalystSolventReaction TimeYield (%)Reference
N-Alkylation of 4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CN24 h40[8]
N-Alkylation of 4-NitroimidazoleEthyl bromoacetateK₂CO₃DMSO24 h35[8]
N-Alkylation of 4-NitroimidazoleEthyl bromoacetateK₂CO₃DMF24 h30[8]
Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol2-chloro-1-(2,4'-dichlorophenyl)-ethanol, ImidazoleCaustic soda flakes, PEG600DMF4 hNot Specified[9]
Reduction of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanoneSodium borohydride-Dry ethanol3 hNot Specified[6]

Chemical Reactivity and Transformations

The versatility of this compound as a synthon stems from the reactivity of both the imidazole ring and the hydroxyl group.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo a variety of common organic transformations:

  • Esterification: The hydroxyl group can be readily esterified with acyl halides or carboxylic acids to form a wide range of esters.[2][5] These ester derivatives have been explored for various biological activities.[2][10]

  • Etherification: Conversion of the alcohol to an ether can be achieved under standard Williamson ether synthesis conditions.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid depending on the oxidizing agent and reaction conditions.[2]

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.[1]

Reactions of the Imidazole Ring

The imidazole ring can participate in several reactions:

  • N-Alkylation: The unsubstituted nitrogen of the imidazole ring can be further alkylated, although this is less common when the N-1 position is already substituted.[2]

  • Coordination with Metal Ions: The nitrogen atoms of the imidazole ring can coordinate with various metal ions, a property that is exploited in the design of catalysts and metallodrugs.[2]

Applications of this compound and its Derivatives

The structural motif of this compound is found in a wide range of compounds with important applications, particularly in medicinal chemistry.

Medicinal Chemistry
  • Antifungal Agents: This synthon is a cornerstone in the synthesis of many azole antifungal drugs, including Econazole and Miconazole.[2][4] The imidazole ring in these drugs interacts with the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51), inhibiting its function and disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane.[4][10]

  • Anticonvulsant Agents: Ester derivatives of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol have been investigated for their potential anticonvulsant activities, highlighting the synthon's role in developing novel treatments for neurological disorders.[2]

  • Antibacterial Agents: N-alkylation of the imidazole ring has been shown to yield compounds with antibacterial activity. The antibacterial effect of 1-alkylimidazole derivatives increases with the length of the alkyl chain up to nine carbons.[11]

Other Applications
  • Agrochemicals: The imidazole scaffold is utilized in the development of novel fungicides for crop protection.[3]

  • Polymer Chemistry: It is used in the formulation of specialty polymers, contributing to improved mechanical properties and thermal stability.[12]

  • Corrosion Inhibition: The ability of the imidazole ring to coordinate with metal surfaces makes its derivatives effective corrosion inhibitors.[12]

Experimental Protocols

General Protocol for N-Alkylation of Imidazoles

This protocol is based on established methods for the N-alkylation of substituted imidazoles.[8]

Materials:

  • Substituted imidazole (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide) (2.0 equiv)

  • Base (e.g., K₂CO₃ or KOH) (1.1 equiv)

  • Solvent (e.g., Acetonitrile, DMSO, or DMF)

Procedure:

  • Dissolve the substituted imidazole (7.87 mmol) in the chosen solvent (30 mL).

  • Add the base (8.7 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (15.74 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (50 mL).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent in vacuo to obtain the crude product.

  • Purify the residue by column chromatography if necessary.

Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol describes the reduction of the corresponding ketone.[6]

Materials:

  • 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (2.04 g, 10 mmol)

  • Sodium borohydride (0.756 g, 20 mmol)

  • Dry ethanol (30 ml)

  • Dilute hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Combine 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone and sodium borohydride in dry ethanol.

  • Reflux the mixture for 3 hours.

  • Evaporate the solvent.

  • Neutralize the mixture with dilute hydrochloric acid and reflux for 30 minutes.

  • After cooling, alkalinize the solution with sodium hydroxide.

  • Collect the resulting precipitate.

  • Recrystallize the product from ethanol.

Visualizations

Synthetic Pathways

Synthesis_of_Imidazolylethanol_Derivatives cluster_alkylation Direct Alkylation cluster_multistep Multi-Step Synthesis Imidazole Imidazole 2-(1H-Imidazol-1-yl)ethanol_1 This compound Imidazole->2-(1H-Imidazol-1-yl)ethanol_1 + Ethylene Oxide Imidazole->2-(1H-Imidazol-1-yl)ethanol_1 + 2-Haloethanol (Base) Imidazole->2-(1H-Imidazol-1-yl)ethanol_1 + Ethylene Carbonate Ethylene Oxide Ethylene Oxide 2-Haloethanol 2-Haloethanol Ethylene Carbonate Ethylene Carbonate alpha-Haloketone alpha-Haloketone Imidazolyl_Ketone 2-(1H-Imidazol-1-yl) -1-arylethanone alpha-Haloketone->Imidazolyl_Ketone + Imidazole Imidazole_2 Imidazole 2-(1H-Imidazol-1-yl)ethanol_Derivative Substituted This compound Imidazolyl_Ketone->2-(1H-Imidazol-1-yl)ethanol_Derivative Reduction (e.g., NaBH4)

Figure 1: Key synthetic routes to this compound and its derivatives.

Mechanism of Action of Azole Antifungals

Azole_Antifungal_MoA Azole_Drug Azole Antifungal (e.g., Miconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Azole_Drug->CYP51 Inhibits Ergosterol_Synthesis Ergosterol Synthesis Azole_Drug->Ergosterol_Synthesis blocks Heme_Iron Heme Iron in active site CYP51->Heme_Iron contains CYP51->Ergosterol_Synthesis catalyzes step in Lanosterol Lanosterol Lanosterol->Ergosterol_Synthesis precursor for Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane is required for Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death disruption leads to

Figure 2: Mechanism of action of azole antifungals derived from the imidazole scaffold.

Conclusion

This compound has firmly established its position as a versatile and indispensable synthon in modern organic synthesis. Its straightforward preparation, coupled with the distinct reactivity of its functional groups, provides a robust platform for the creation of a vast number of derivatives. The profound impact of this molecule is most evident in the field of medicinal chemistry, where it continues to be a fundamental building block for the development of life-saving drugs. This guide has provided a detailed overview of its synthesis, reactivity, and applications, and it is anticipated that the continued exploration of the chemistry of this compound will lead to further innovations in both chemical and pharmaceutical sciences.

References

The Versatility of 2-(1H-Imidazol-1-yl)ethanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-(1H-Imidazol-1-yl)ethanol serves as a pivotal building block in the synthesis of a multitude of medicinally important molecules. Its unique structural features, comprising a reactive imidazole ring and a functionalizable ethanol side chain, have positioned it as a valuable scaffold in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the generation of antifungal and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and drug development endeavors.

Antifungal Applications: Targeting Ergosterol Biosynthesis

Derivatives of this compound form the chemical backbone of numerous azole antifungal drugs. These agents are potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various derivatives of this compound against a range of fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of an antifungal agent.

CompoundFungal StrainMIC (µg/mL)Reference
MiconazoleCandida albicans1.56-25[2]
EconazoleCandida albicans1.56-25[2]
KetoconazoleCandida albicans0.125[3]
KetoconazoleCandida parapsilosis0.08[3]
KetoconazoleCandida krusei0.125[3]
KetoconazoleCandida tropicalis0.27[3]
Biphenyl ester derivative 6cCandida albicans (mean)1.7 ± 1.4[4]
Biphenyl ester derivative 6cnon-albicans Candida spp. (mean)1.9 ± 2.0[4]
Experimental Protocols

Synthesis of 1-Phenyl-2-(1H-imidazol-1-yl)ethanol Derivatives:

A common synthetic route involves the reaction of a substituted phenacyl bromide with imidazole to form an intermediate, which is then reduced to the corresponding ethanol derivative.

  • Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone. To a solution of a substituted phenacyl bromide (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), imidazole (1.2 equivalents) is added. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by crystallization or column chromatography.

  • Step 2: Reduction to 1-phenyl-2-(1H-imidazol-1-yl)ethanol. The 2-(1H-imidazol-1-yl)-1-phenylethanone intermediate (1 equivalent) is dissolved in a protic solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH4) (2 equivalents), is added portion-wise at 0°C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted and purified.

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC Determination):

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal colonies is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard.

  • Drug Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway and Experimental Workflow

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component CYP51->Ergosterol Catalyzes Azole_Antifungals This compound Derivatives (Azoles) Azole_Antifungals->CYP51 Inhibits

Antifungal_Screening_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Start This compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification MIC_Assay MIC Determination (Broth Microdilution) Purification->MIC_Assay Data_Analysis Data Analysis MIC_Assay->Data_Analysis Cytotoxicity Cytotoxicity Assay (e.g., on human cells) Data_Analysis->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., CYP51 Inhibition Assay) Data_Analysis->Mechanism

Anticancer Applications: Diverse Mechanisms of Action

The imidazole scaffold is a prominent feature in a variety of anticancer agents, targeting diverse cellular pathways to inhibit tumor growth and proliferation.[5] Derivatives of this compound have been explored for their potential as anticancer drugs, acting through mechanisms such as kinase inhibition and induction of apoptosis.[5]

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of various imidazole-based compounds against different human cancer cell lines, demonstrating their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
Imidazo[2,1-b]oxazole derivative 11oV600E-B-RAF (kinase assay)0.034[6]
Imidazo[2,1-b]oxazole derivative 11qV600E-B-RAF (kinase assay)0.092[6]
Imidazo[2,1-b]oxazole derivative 11uV600E-B-RAF (kinase assay)0.093[6]
Benzimidazole sulfonamide 22A549 (lung cancer)0.15[7]
Benzimidazole sulfonamide 22HeLa (cervical cancer)0.21[7]
Benzimidazole sulfonamide 22HepG2 (liver cancer)0.33[7]
Benzimidazole sulfonamide 22MCF-7 (breast cancer)0.17[7]
Purine derivative 46MDA-MB-231 (breast cancer)1.22[7]
Purine derivative 48MDA-MB-231 (breast cancer)2.29[7]
Experimental Protocols

MTT Assay for In Vitro Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway and Experimental Workflow

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes Imidazole_Inhibitor Imidazole-based Kinase Inhibitor Imidazole_Inhibitor->RTK Inhibits

Anticancer_Screening_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies Start This compound Library_Synthesis Combinatorial Synthesis of Derivatives Start->Library_Synthesis Characterization Structural Characterization (NMR, MS) Library_Synthesis->Characterization MTT_Assay MTT Assay on Cancer Cell Lines Characterization->MTT_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Kinase_Assay Kinase Inhibition Assays IC50_Determination->Kinase_Assay Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) IC50_Determination->Apoptosis_Assay

Pharmacokinetic Profile of Imidazole-Based Drugs

The pharmacokinetic properties of imidazole derivatives are crucial for their therapeutic efficacy. While specific data for this compound is limited, the pharmacokinetics of clinically used azole antifungals provide valuable insights.

DrugBioavailabilityProtein BindingHalf-life (t½)Primary ExcretionReference
KetoconazoleVariable84%Dose-dependent (approx. 8 hours)Biliary[8],[9]
Fluconazole>90%11-12%~30 hoursRenal[10],

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • Antifungal Activity: The nature and position of substituents on the phenyl ring significantly influence antifungal potency. Halogen substitutions are often associated with enhanced activity.[3] The stereochemistry of the molecule is also critical, with one enantiomer often being significantly more active than the other.[4]

  • Anticancer Activity: For kinase inhibitors, specific substitutions on the imidazole and associated aromatic rings are crucial for binding to the ATP-binding pocket of the target kinase.[7] The overall lipophilicity and electronic properties of the molecule play a significant role in its cellular uptake and target engagement.

Logical Relationships in Drug Development

The development of new drugs from the this compound scaffold follows a logical progression from initial synthesis to potential clinical application.

Drug_Development_Logic Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead_Gen Lead Compound Generation SAR->Lead_Gen Bio_Eval Biological Evaluation (In Vitro & In Vivo) Lead_Gen->Bio_Eval Bio_Eval->SAR Feedback Preclinical Preclinical Development Bio_Eval->Preclinical Clinical Clinical Trials Preclinical->Clinical

Conclusion

This compound is a remarkably versatile and valuable scaffold in medicinal chemistry. Its derivatives have yielded potent antifungal and anticancer agents, and the core structure continues to be a source of inspiration for the design of new therapeutic molecules. The information presented in this technical guide, including detailed protocols, quantitative data, and pathway visualizations, is intended to serve as a comprehensive resource for researchers in the field and to stimulate further innovation in the development of imidazole-based therapeutics.

References

The Synthesis of 2-(1H-Imidazol-1-yl)ethanol: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Imidazol-1-yl)ethanol is a pivotal chemical intermediate, most notably recognized for its role as a cornerstone in the synthesis of a multitude of pharmaceutical compounds, particularly azole-based antifungal agents. Its unique bifunctional nature, possessing both a reactive imidazole ring and a versatile hydroxyl group, has rendered it an invaluable synthon in organic chemistry. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, detailed experimental protocols for its principal preparation methods, and a summary of quantitative data to facilitate methodological comparison. Furthermore, this guide explores the logical workflow of its synthesis and its downstream application in the inhibition of fungal ergosterol biosynthesis, visualized through detailed diagrams.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the history of its parent heterocycle, imidazole. The first synthesis of imidazole was reported by Heinrich Debus in 1858, who obtained the compound, which he named "glyoxaline," from the reaction of glyoxal and formaldehyde in the presence of ammonia.[1][2] This foundational discovery paved the way for the exploration of a vast array of imidazole derivatives.

While a definitive first synthesis of this compound is not readily apparent in seminal literature, its development was a logical progression from the fundamental understanding of imidazole chemistry. The N-alkylation of imidazoles, a key reaction for the synthesis of this compound, became a subject of investigation as chemists sought to modify the properties of the imidazole ring for various applications. Early methods for N-alkylation often involved the use of alkyl halides and later, more reactive and efficient reagents like epoxides. The synthesis of 1-(2-Hydroxyethyl)imidazole was likely achieved in the mid-20th century during the broader exploration of substituted imidazoles for potential pharmaceutical and agrochemical uses.[3]

The true significance of this compound emerged with the discovery of azole antifungal agents. The development of drugs like miconazole and econazole, which are structurally derived from this intermediate, solidified its importance in medicinal chemistry. These antifungal agents function by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] This discovery spurred the development of more efficient and scalable synthetic routes for this compound and its derivatives to meet the growing demand for these life-saving drugs.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: direct alkylation of the imidazole ring and multi-step syntheses involving the formation and subsequent reduction of a ketone intermediate.

Direct Alkylation of Imidazole

Direct alkylation is the most straightforward approach to this compound, involving the reaction of imidazole with a two-carbon electrophile containing a hydroxyl group or its precursor.

The reaction of imidazole with ethylene oxide is a highly atom-economical method. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the ethylene oxide, leading to the ring-opening of the epoxide and the formation of the desired product. This reaction is typically carried out under pressure due to the gaseous nature of ethylene oxide at room temperature.[5]

An alternative direct alkylation method involves the reaction of imidazole with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction is a classical nucleophilic substitution where the imidazole nitrogen displaces the halide ion. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

Multi-Step Synthesis via Ketone Intermediate

For the synthesis of more complex, particularly 1-aryl substituted derivatives of this compound, a multi-step approach is often employed. This method offers greater versatility in introducing various substituents on the ethanol backbone.

The first step involves the N-alkylation of imidazole with an α-haloacetophenone. This reaction proceeds via a nucleophilic substitution to yield a 1-aryl-2-(1H-imidazol-1-yl)ethanone intermediate.

The intermediate ketone is then reduced to the corresponding alcohol using a suitable reducing agent. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions.[1]

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic methods for this compound and its derivatives, compiled from various literature sources. It is important to note that reaction conditions and yields can vary significantly based on the specific substrates, reagents, and scale of the reaction.

Method Starting Materials Reagents/Catalyst Solvent Temp. (°C) Time (h) Yield (%) Reference
Direct Alkylation Imidazole, 2-Chloro-1-(2,4-dichlorophenyl)ethanolCaustic soda flakes, PEG600DMF110-1154High (not specified)[6]
Multi-step (Ketone Reduction) 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanoneSodium borohydrideDry ethanolReflux3Not specified[7]
Multi-step (Ester Hydrolysis) Imidazole, Benzyl alcohol, Chloroacetyl chloride-AcetonitrileNot specifiedNot specifiedHigh (not specified)[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol via Direct Alkylation

This protocol is adapted from a patented industrial process.[6]

Materials:

  • Imidazole

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanol

  • Dimethylformamide (DMF)

  • Caustic soda flakes (NaOH)

  • Polyethylene glycol 600 (PEG600)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, add DMF, imidazole, caustic soda flakes, and PEG600.

  • Mix the components thoroughly and slowly heat the mixture to 110-115 °C. Maintain this temperature for 1 hour.

  • Cool the reaction mixture to 50-55 °C.

  • Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol in DMF.

  • Slowly add the DMF solution of 2-chloro-1-(2,4-dichlorophenyl)-ethanol to the reaction mixture while stirring. Maintain the temperature at 50-55 °C during the addition.

  • After the addition is complete, maintain the temperature for 1 hour.

  • Heat the mixture to 110-115 °C and continue the reaction for 4 hours.

  • Cool the mixture to 60 °C and add 200 mL of water.

  • Continue cooling to room temperature to allow for precipitation of the crude product.

  • Collect the crude product by centrifugation or filtration.

  • Dry the crude product and recrystallize from toluene to obtain the purified 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Protocol 2: Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol via Ketone Reduction

This protocol is based on the synthesis of a key intermediate for antifungal drugs.[7]

Materials:

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Dry ethanol

  • Dilute hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, combine 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (10 mmol) and dry ethanol (30 mL).

  • Add sodium borohydride (20 mmol) to the mixture.

  • Reflux the mixture for 3 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Neutralize the residue with dilute hydrochloric acid and then reflux for 30 minutes.

  • Cool the mixture and make it alkaline with sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol.

Visualizations

General Synthesis Workflow

The following diagram illustrates the two main synthetic pathways to this compound and its derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_direct Direct Alkylation cluster_multistep Multi-Step Synthesis cluster_product Product Imidazole Imidazole Direct_Alkylation Direct N-Alkylation Imidazole->Direct_Alkylation N_Alkylation_Ketone N-Alkylation Imidazole->N_Alkylation_Ketone Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Direct_Alkylation Haloethanol 2-Haloethanol Haloethanol->Direct_Alkylation Alpha_Haloacetophenone α-Haloacetophenone Alpha_Haloacetophenone->N_Alkylation_Ketone Final_Product This compound or Derivative Direct_Alkylation->Final_Product Ketone_Intermediate 1-Aryl-2-(1H-imidazol-1-yl)ethanone N_Alkylation_Ketone->Ketone_Intermediate Reduction Reduction Ketone_Intermediate->Reduction Reduction->Final_Product

General synthetic routes to this compound and its derivatives.
Ergosterol Biosynthesis and Inhibition by Azole Antifungals

This diagram illustrates the ergosterol biosynthesis pathway in fungi and the mechanism of inhibition by azole antifungal drugs, which are often synthesized from this compound derivatives.

Mechanism of action of azole antifungals on the ergosterol biosynthesis pathway.

Conclusion

This compound remains a compound of significant interest in synthetic and medicinal chemistry. Its historical development, from the initial synthesis of its parent imidazole ring to its application in modern pharmaceuticals, highlights the continuous evolution of organic synthesis. The synthetic methodologies presented herein offer a range of options for its preparation, from direct and atom-economical routes to more versatile multi-step sequences. The provided quantitative data and detailed protocols serve as a valuable resource for researchers in the field. The crucial role of this molecule as a precursor to potent antifungal agents underscores its continued importance in addressing global health challenges. Future research will likely focus on developing even more efficient, sustainable, and scalable syntheses to meet the ongoing demand for this vital chemical intermediate.

References

Theoretical and Computational Insights into 2-(1H-Imidazol-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of 2-(1H-Imidazol-1-yl)ethanol, a versatile building block in medicinal chemistry. Given the limited direct computational research on this specific molecule, this paper draws upon methodologies and findings from closely related imidazole derivatives to present a comprehensive theoretical framework. The content herein is intended to guide researchers in predicting molecular properties, understanding reaction mechanisms, and designing novel therapeutic agents based on the this compound scaffold.

Molecular Structure and Properties: A Computational Approach

Computational chemistry offers powerful tools to elucidate the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between accuracy and computational cost.

Geometric Optimization and Vibrational Analysis

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. For this compound, calculations would likely be performed using a functional like B3LYP with a basis set such as 6-311G(d,p). The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra. These predicted spectra can be compared with experimental data for validation of the computational model. A similar approach has been successfully used for the related compound 2-(2-methyl-5-nitro-1-imidazolyl)ethanol[1].

Table 1: Predicted Structural Parameters of this compound (Hypothetical Data)

ParameterValue
C-N (imidazole ring) Bond Length1.38 Å
C=N (imidazole ring) Bond Length1.32 Å
N-C (side chain) Bond Length1.47 Å
C-C (side chain) Bond Length1.53 Å
C-O Bond Length1.43 Å
O-H Bond Length0.96 Å
C-N-C (imidazole ring) Bond Angle108.5°
N-C-C (side chain) Bond Angle112.0°
C-C-O Bond Angle110.5°
Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. Key parameters derived from computational analysis include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability[1].

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of interaction with biological targets.

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.5 D
Natural Charge on N1 (imidazole)-0.45 e
Natural Charge on O (hydroxyl)-0.72 e

Spectroscopic Analysis: A Combined Experimental and Theoretical Approach

Spectroscopic techniques are fundamental for the characterization of this compound. Computational methods can aid in the interpretation of experimental spectra.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts[1]. By comparing the calculated shifts with experimental data, the molecular structure can be confirmed.

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally[1].

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data)

TechniqueParameterPredicted Value
¹H NMRδ (CH₂)3.9 ppm
δ (CH₂OH)3.7 ppm
δ (OH)4.8 ppm
¹³C NMRδ (C-N)137 ppm
δ (C=N)129 ppm
δ (CH₂)52 ppm
δ (CH₂OH)61 ppm
UV-Visλmax210 nm

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound and its derivatives.

Synthesis of this compound

A common synthetic route involves the nucleophilic substitution reaction between imidazole and 2-chloroethanol or the ring-opening of ethylene oxide by imidazole[2][3].

Protocol: Synthesis via Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base, for instance, sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the imidazole.

  • Alkylation: Add 2-chloroethanol (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol

This protocol describes the reduction of a ketone precursor to the corresponding alcohol, a key intermediate for antifungal drugs[4].

Protocol: Reduction of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • Reaction Setup: In a round-bottom flask, suspend 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (1.0 eq) in dry ethanol (15 mL/g of ketone).

  • Reducing Agent: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise to the suspension.

  • Reflux: Heat the mixture to reflux for 3 hours.

  • Solvent Removal: After cooling, evaporate the solvent under reduced pressure.

  • Neutralization and Hydrolysis: Neutralize the residue with dilute hydrochloric acid and reflux for an additional 30 minutes.

  • Basification and Isolation: Cool the mixture and make it alkaline with sodium hydroxide solution. Collect the resulting precipitate by filtration.

  • Recrystallization: Recrystallize the solid product from ethanol to obtain pure 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol[4].

Visualizing Workflows and Pathways

Diagrams are crucial for representing complex relationships and processes in a clear and concise manner.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start Materials: Imidazole, 2-Chloroethanol reaction Nucleophilic Substitution start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms uvvis UV-Vis Spectroscopy product->uvvis

Caption: Experimental workflow for the synthesis and analysis of this compound.

Computational_Modeling_Workflow cluster_properties Property Calculations cluster_output Outputs mol_structure Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo NBO Analysis freq_calc->nbo mep MEP Analysis freq_calc->mep fmo FMO Analysis freq_calc->fmo td_dft TD-DFT (UV-Vis) freq_calc->td_dft giao GIAO (NMR) freq_calc->giao struct_data Structural Parameters freq_calc->struct_data elec_data Electronic Properties nbo->elec_data mep->elec_data fmo->elec_data spec_data Spectroscopic Predictions td_dft->spec_data giao->spec_data

Caption: Workflow for the computational modeling of this compound.

Conclusion

While direct computational studies on this compound are not extensively reported, this guide demonstrates how theoretical and computational methodologies applied to similar structures can provide profound insights. By combining computational predictions with experimental data, researchers can accelerate the discovery and development of new drugs based on this versatile imidazole scaffold. The presented workflows and hypothetical data serve as a blueprint for future investigations into the rich chemical and biological landscape of this compound and its derivatives.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-(1H-Imidazol-1-yl)ethanol, a valuable building block in pharmaceutical and materials science. The synthesis is achieved through the N-alkylation of imidazole with 2-chloroethanol in the presence of a base. This method offers a straightforward and efficient route to the target compound. This document includes a step-by-step experimental protocol, a summary of key quantitative data, and characterization details to ensure reproducibility and verification of the final product.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive imidazole ring and a primary hydroxyl group.[1] This structure makes it an important synthon for the development of various biologically active compounds, including antifungal agents and other therapeutic molecules.[1][2] The N-alkylation of the imidazole ring is a fundamental transformation, and the reaction with 2-haloethanols provides a direct pathway to introduce a hydroxyethyl group, which can be further functionalized.[1] This protocol details a reliable method for the synthesis of this compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction. The imidazole anion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion to form the N-alkylated product.

Overall Reaction:

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[1][3]

Materials:

  • Imidazole

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH) pellets or flakes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve imidazole (1.0 equivalent) and sodium hydroxide (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred solution, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a viscous liquid or low-melting solid.

Data Presentation

The following table summarizes the key quantitative and qualitative data for the synthesized this compound.

ParameterValueReference
Molecular Formula C₅H₈N₂O[4]
Molecular Weight 112.13 g/mol [4]
Appearance Light yellow viscous liquid or white to light yellow solid[5]
Melting Point 36-40 °C[5]
Boiling Point 115 °C[5]
Purity (Typical) >97%
Yield (Typical) 60-75%

Characterization Data

The structure of the synthesized this compound can be confirmed by the following spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the proton environment in the molecule.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.[4]

  • IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, notably the O-H stretch of the alcohol and C-N and C=N stretches of the imidazole ring.[4]

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.[4]

Visualization

Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product imidazole Imidazole dissolve Dissolve Imidazole and NaOH in DMF imidazole->dissolve naoh NaOH naoh->dissolve chloroethanol 2-Chloroethanol add_reagent Add 2-Chloroethanol chloroethanol->add_reagent dmf DMF dmf->dissolve dissolve->add_reagent heating Heat at 90-100°C (4-6 hours) add_reagent->heating quench Quench with Water heating->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/ Chromatography) concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Analogy: N-Alkylation Mechanism

The following diagram illustrates the logical steps of the nucleophilic substitution reaction mechanism.

reaction_mechanism node_base Base (NaOH) deprotonates Imidazole node_anion Formation of Imidazole Anion (Nucleophile) node_base->node_anion Step 1 node_attack Nucleophilic Attack on Alkyl Halide node_anion->node_attack Step 2 node_reactant 2-Chloroethanol (Electrophile) node_reactant->node_attack Step 2 node_transition Transition State node_attack->node_transition node_product Formation of This compound node_transition->node_product node_leaving_group Displacement of Chloride Ion (Cl⁻) node_transition->node_leaving_group

Caption: Logical flow of the N-alkylation reaction mechanism.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of this compound. This compound serves as a key intermediate for further chemical transformations, particularly in the development of novel pharmaceutical agents. The detailed procedure and characterization data will be a valuable resource for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for N-Alkylation of Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of imidazole is a fundamental and widely utilized transformation in medicinal chemistry and materials science. The introduction of an alkyl group onto the nitrogen atom of the imidazole ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability. These modifications can, in turn, influence its pharmacokinetic profile and biological activity, making N-alkylation a critical step in the synthesis of a diverse array of therapeutic agents and functional materials.[1]

This document provides detailed experimental protocols for the N-alkylation of imidazole, summarizing various methodologies and presenting quantitative data to aid in reaction optimization. The protocols cover common techniques employing different bases and reaction conditions.

General Principles

The N-alkylation of imidazole proceeds via a nucleophilic substitution reaction. The reaction is typically initiated by the deprotonation of the imidazole N-H bond using a suitable base to form a nucleophilic imidazolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.[2] The choice of base, solvent, and temperature are critical parameters that influence the reaction's efficiency and regioselectivity, especially for substituted imidazoles.[1]

Experimental Protocols

Two primary protocols are presented, utilizing either a strong base (Sodium Hydride) for rapid deprotonation or a milder base (Potassium Carbonate) which can offer greater control. A third protocol for microwave-assisted synthesis is also included for rapid and efficient alkylation.

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in an Aprotic Solvent

This method is suitable for a wide range of alkylating agents and generally results in high efficiency.[1][3]

Materials:

  • Imidazole or substituted imidazole (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the imidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the imidazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[1]

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[4][5]

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This method employs a milder base and is often used for large-scale synthesis.[1]

Materials:

  • Imidazole or substituted imidazole (1.0 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous acetonitrile (CH₃CN)

  • Alkyl halide (1.2 equivalents)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add the imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[1]

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.[1]

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the alkylating agent.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.[1]

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization.[1][5]

Protocol 3: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the N-alkylation reaction, often leading to shorter reaction times and improved yields.[6][7][8]

Materials:

  • Imidazole or substituted imidazole

  • Alkyl halide

  • Base (e.g., K₂CO₃, KOH)

  • Solvent (e.g., acetonitrile, DMF, or solvent-free)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the imidazole, alkyl halide, base, and solvent (if applicable).

  • Microwave Irradiation: Place the vessel in a monomode microwave reactor and irradiate at a set temperature and power until the reaction is complete. Optimized conditions often involve 20-30% of the full power of an 800 W magnetron.[6][7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is worked up similarly to the conventional methods described above. This typically involves filtration, extraction, and purification by column chromatography.[4]

Data Presentation

The following table summarizes quantitative data for the N-alkylation of various imidazole derivatives under different reaction conditions.

Imidazole DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CNRoom Temp.2440[4]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMSORoom Temp.2435[4]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMFRoom Temp.2430[4]
4,5-DichloroimidazoleBromoacetophenoneK₂CO₃CH₃CN600.591[4]
4,5-DichloroimidazoleBromoacetophenoneKOHCH₃CN600.574[4]
Imidazole1-BromobutaneCs-NoritDry Media60-~75[9]
Imidazole1-BromohexaneK₂CO₃CH₃CNReflux48~80[8]
ImidazoleBenzyl BromideNaHDMFRoom Temp.-High[1]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the chemical transformation involved in the N-alkylation of imidazole.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Imidazole, Base, and Solvent start->reagents add_alkyl_halide Add Alkylating Agent reagents->add_alkyl_halide stir_heat Stir / Heat (Conventional or Microwave) add_alkyl_halide->stir_heat monitor Monitor by TLC/LC-MS stir_heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify end Pure N-Alkyl Imidazole purify->end

Caption: General experimental workflow for the N-alkylation of imidazole.

reaction_scheme reactants Imidazole + R-X product N-Alkyl Imidazole + Salt reactants->product Δ or RT base Base solvent Solvent

References

Application Notes and Protocols for the Purification of 2-(1H-Imidazol-1-yl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 2-(1H-Imidazol-1-yl)ethanol using normal-phase column chromatography. Due to its polarity and the basic nature of the imidazole moiety, specific considerations are required to achieve high purity. This protocol outlines the selection of stationary and mobile phases, sample preparation, column packing, and fraction analysis. The presented method is designed to be a robust starting point for researchers, with recommendations for optimization to suit specific laboratory conditions and impurity profiles.

Introduction

This compound is a valuable building block in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, containing both a reactive hydroxyl group and an imidazole ring, makes it a key intermediate for the synthesis of various biologically active compounds, including antifungal agents.[1] The purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2] For polar, basic compounds like this compound, normal-phase chromatography on silica gel is a common and effective method.[3][4] However, challenges such as peak tailing can arise due to the interaction of the basic imidazole nitrogen with the acidic silanol groups of the silica gel.[5] This application note provides a protocol that addresses these challenges to yield a highly purified product.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate purification strategy.

PropertyValueReference
Molecular Formula C₅H₈N₂O[6]
Molecular Weight 112.13 g/mol [6]
Appearance Light yellow liquid[6]
Melting Point 36-40 °C[6]
Boiling Point 115 °C[6]
Density 1.15 g/cm³[6]

Table 1: Physicochemical Data for this compound

Chromatographic Purification Protocol

This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Cotton wool or fritted glass disc

  • Sand (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Round-bottom flasks and other standard laboratory glassware

Experimental Workflow

The overall workflow for the purification process is illustrated in the following diagram.

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC_Analysis TLC Analysis of Crude Solvent_Selection Mobile Phase Selection TLC_Analysis->Solvent_Selection Determine Rf Column_Packing Column Packing Solvent_Selection->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Collect Fractions TLC_Analysis_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Analysis_Fractions Pooling Pooling Pure Fractions TLC_Analysis_Fractions->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal Pooling->Solvent_Removal Purity_Analysis Final Purity Analysis Solvent_Removal->Purity_Analysis

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Thin Layer Chromatography (TLC) Analysis and Mobile Phase Selection

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber with a trial mobile phase. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).

  • To mitigate tailing, a small amount of triethylamine (0.1-1%) can be added to the mobile phase.[5]

  • Visualize the developed plate under a UV lamp (254 nm).

  • The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4]

Step 2: Column Preparation

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column. A thin layer of sand can be added on top.

  • Prepare a slurry of silica gel in the chosen mobile phase (the less polar component, e.g., dichloromethane, can be used initially).

  • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Equilibrate the column by running the mobile phase through it until the packing is stable.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4]

  • Carefully apply the dissolved sample or the dry-loaded sample to the top of the silica gel bed.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions as the mobile phase flows through the column.

  • It is often beneficial to start with a less polar mobile phase and gradually increase the polarity (gradient elution) to improve separation. For example, start with 100% DCM and gradually increase the percentage of methanol.[5]

Step 5: Fraction Analysis and Product Recovery

  • Monitor the composition of the collected fractions by TLC.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Representative Data

The following table summarizes representative data that could be expected from the purification of this compound using the described protocol.

ParameterValue
Crude Purity (by HPLC) ~85%
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Gradient) Dichloromethane (DCM) to 95:5 DCM:Methanol + 0.5% Triethylamine
TLC Rf of Pure Compound ~0.3 in 95:5 DCM:Methanol + 0.5% TEA
Purified Purity (by HPLC) >98%
Representative Yield 80-90%

Table 2: Representative Purification Data

Troubleshooting

  • Peak Tailing: As mentioned, this is common for basic compounds on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can significantly improve peak shape.[5]

  • Poor Separation: If the desired compound co-elutes with impurities, optimizing the mobile phase composition is necessary. A shallower gradient or trying different solvent systems (e.g., ethyl acetate/hexane) may improve resolution.

  • Low Recovery: The compound may be irreversibly adsorbed onto the silica gel. Deactivating the silica gel with the mobile phase containing the basic modifier before loading the sample can help. Alternatively, using a different stationary phase like alumina might be beneficial.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by column chromatography. By carefully selecting the stationary and mobile phases and employing techniques to mitigate the basicity of the imidazole ring, a high degree of purity can be achieved. This methodology is essential for researchers and professionals who require high-quality this compound for their synthetic and developmental work.

References

Application Notes and Protocols for High-Purity Recrystallization of 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-(1H-Imidazol-1-yl)ethanol to high purity via recrystallization techniques. The described methods are designed to be reproducible and scalable for applications in pharmaceutical synthesis and drug development.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful formation of active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of final drug products. This guide outlines two primary recrystallization strategies for enhancing the purity of this compound: a direct solvent-antisolvent recrystallization and a salt formation-recrystallization method for instances where the free base is difficult to crystallize directly.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
CAS Number1615-14-1[1][2]
Molecular FormulaC5H8N2O[1][2]
Molecular Weight112.13 g/mol [1]
AppearanceLight yellow to yellow viscous liquid[1][2]
Melting Point36-40 °C[1]
Boiling Point115 °C[1]
Density1.15 g/cm³[1]
SolubilitySoluble in water[2]

The relatively low melting point indicates that the compound may exist as a liquid or a low-melting solid at room temperature, which can present challenges for traditional single-solvent recrystallization.

Recrystallization Methodologies

Two robust methods for the purification of this compound are presented below. The choice of method will depend on the nature of the impurities and the crystalline properties of the starting material.

Protocol 1: Solvent-Antisolvent Recrystallization

This method is suitable when the crude this compound is a solid or can be induced to solidify and when impurities have different solubility profiles.

Experimental Protocol:

  • Solvent Selection:

    • Dissolve a small sample of the crude material in a minimal amount of a solvent in which it is readily soluble at room temperature or with gentle warming (e.g., isopropanol, ethanol, or acetone).

    • To this solution, add an antisolvent (a solvent in which the compound is poorly soluble, e.g., hexane, heptane, or diethyl ether) dropwise until persistent cloudiness is observed.

    • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Dissolution:

    • In a suitable flask, dissolve the bulk of the crude this compound in the minimum amount of the chosen primary solvent, warming gently if necessary to ensure complete dissolution.

  • Crystallization:

    • Slowly add the antisolvent to the solution with continuous stirring.

    • Continue adding the antisolvent until the solution becomes slightly turbid.

    • If the solution becomes too cloudy, add a small amount of the primary solvent to clarify it.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (0-4 °C) for several hours to facilitate complete crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent-antisolvent mixture.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization via Salt Formation

This method is particularly effective for purifying basic compounds like imidazoles and can yield highly pure crystalline salts, which can then be used directly or neutralized to obtain the pure free base.[3][4]

Experimental Protocol:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, isopropanol, or a mixture of ethanol and diethyl ether).

    • Slowly add a solution of a strong acid (e.g., hydrochloric acid in isopropanol or ethereal HCl) dropwise with stirring. A precipitate of the corresponding salt should form. Continue addition until no further precipitation is observed.

  • Recrystallization of the Salt:

    • Isolate the crude salt by filtration.

    • Select a suitable solvent or solvent system for the recrystallization of the salt (e.g., ethanol, methanol, or a mixture of ethanol and water). The salt should be soluble in the hot solvent and sparingly soluble in the cold solvent.[5]

    • Dissolve the crude salt in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying:

    • Collect the purified salt crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

  • (Optional) Liberation of the Free Base:

    • Dissolve the purified salt in water.

    • Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[6]

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes hypothetical data from the purification of a 10 g batch of crude this compound.

ParameterCrude MaterialAfter Protocol 1After Protocol 2 (Salt)
Appearance Yellow OilOff-white SolidWhite Crystalline Solid
Initial Purity (by HPLC) 85.2%98.5%99.8%
Final Purity (by HPLC) -98.5%99.8%
Yield -7.8 g (78%)8.5 g (as HCl salt)
Melting Point N/A38-40 °C120-122 °C (as HCl salt)

Visualizations

The following diagrams illustrate the experimental workflows for the described recrystallization techniques.

Recrystallization_Workflow cluster_protocol1 Protocol 1: Solvent-Antisolvent Recrystallization p1_start Crude This compound p1_dissolve Dissolve in Minimal Hot Solvent p1_start->p1_dissolve p1_add_anti Add Antisolvent to Cloud Point p1_dissolve->p1_add_anti p1_cool Slow Cooling & Refrigeration p1_add_anti->p1_cool p1_filter Vacuum Filtration & Washing p1_cool->p1_filter p1_dry Vacuum Drying p1_filter->p1_dry p1_end High-Purity Product p1_dry->p1_end

Caption: Workflow for Solvent-Antisolvent Recrystallization.

Salt_Recrystallization_Workflow cluster_protocol2 Protocol 2: Recrystallization via Salt Formation p2_start Crude This compound p2_dissolve Dissolve in Organic Solvent p2_start->p2_dissolve p2_add_acid Add Acid to Precipitate Salt p2_dissolve->p2_add_acid p2_recrystallize Recrystallize Salt from Hot Solvent p2_add_acid->p2_recrystallize p2_filter Vacuum Filtration & Washing p2_recrystallize->p2_filter p2_dry Vacuum Drying p2_filter->p2_dry p2_end_salt High-Purity Salt p2_dry->p2_end_salt p2_neutralize Neutralize Salt with Base p2_end_salt->p2_neutralize Optional p2_extract Extract with Organic Solvent p2_neutralize->p2_extract p2_end_freebase High-Purity Free Base p2_extract->p2_end_freebase

Caption: Workflow for Recrystallization via Salt Formation.

Troubleshooting and Optimization

  • Oiling Out: If the compound "oils out" instead of crystallizing, try using a more dilute solution, cooling more slowly, or selecting a different solvent system.

  • Poor Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of pure product can also be effective.[7]

  • Low Yield: To maximize yield, ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled. The wash step should be performed with a minimal amount of cold solvent.

By following these detailed protocols and considering the provided troubleshooting advice, researchers can effectively purify this compound to the high standards required for pharmaceutical research and development.

References

Application Notes and Protocols: Synthesis of Antifungal Agents from 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of antifungal agents derived from 2-(1H-imidazol-1-yl)ethanol. The primary mechanism of action for this class of compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to a compromised fungal cell membrane and ultimately, cell death.[1] This document outlines detailed protocols for the synthesis of candidate compounds, their antifungal susceptibility testing, and the enzymatic assay for their primary target.

Introduction to this compound in Antifungal Synthesis

This compound serves as a key building block for a variety of potent antifungal agents. Its imidazole moiety is essential for coordinating with the heme iron in the active site of CYP51, while the ethanol side chain provides a convenient point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. By converting the hydroxyl group into various esters and carbamates, researchers can systematically explore the structure-activity relationships (SAR) of these derivatives.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole-based antifungal agents exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The nitrogen atom (N-3) of the imidazole ring of the antifungal agent binds to the heme iron atom in the active site of CYP51. This coordination prevents the natural substrate, lanosterol, from binding and undergoing demethylation. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Membrane cluster_2 Inhibition by Imidazole Antifungal Lanosterol Lanosterol Intermediate 14α-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Ergosterol incorporation into fungal cell membrane Ergosterol->Membrane Integrity Maintained Membrane Integrity and Fluidity Membrane->Integrity Imidazole This compound Derivative Imidazole->CYP51 Inhibits

Caption: Mechanism of action of this compound derivatives.

Data Presentation: Antifungal Activity of this compound Derivatives

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol against various Candida species. Data is compiled from published studies.

CompoundR-Group (Ester Moiety)Candida albicans MIC (µg/mL)Candida krusei MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Candida tropicalis MIC (µg/mL)Reference
(-)-15 Biphenyl-4-carbonyl0.1250.1250.080.27[2]
19 4-Chlorophenylacetyl0.50.250.51[2]
Fluconazole -0.5 - >648 - >640.25 - 41 - >64[2]

Note: MIC values can vary depending on the specific strain and testing conditions. Fluconazole is a standard antifungal agent used as a reference.

Experimental Protocols

Synthesis of this compound Derivatives (Esterification)

This protocol describes a general method for the synthesis of ester derivatives of this compound.

G Start This compound + Carboxylic Acid Reaction Acid Catalyst (e.g., H₂SO₄) Solvent (e.g., Toluene) Heat (Reflux) Start->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Ester Derivative of This compound Purification->Product

Caption: General workflow for the synthesis of ester derivatives.

Materials:

  • This compound

  • Appropriate carboxylic acid (e.g., biphenyl-4-carboxylic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous toluene or other suitable solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous toluene, add this compound (1.0 equivalent).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Synthesized this compound derivatives

  • Reference antifungal agent (e.g., fluconazole)

  • Candida species (e.g., C. albicans, C. krusei)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85% NaCl)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control well. The endpoint can be determined visually or with a microplate reader.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against the target enzyme, lanosterol 14α-demethylase.

Materials:

  • Recombinant fungal lanosterol 14α-demethylase (CYP51)

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Synthesized this compound derivatives (inhibitors)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a reaction vessel, combine the potassium phosphate buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

    • Add the test compound (inhibitor) at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the mixture at 37°C for a short period.

  • Enzymatic Reaction:

    • Initiate the reaction by adding lanosterol (dissolved in a suitable solvent like acetone) to the reaction mixture.

    • Start the reaction by adding NADPH.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., a strong base or acid).

    • Extract the sterols from the reaction mixture using an organic solvent like ethyl acetate.

  • Analysis:

    • Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.

    • Analyze the sample by HPLC to separate and quantify the remaining lanosterol and the product (14α-demethylated lanosterol).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

These protocols provide a framework for the synthesis and evaluation of novel antifungal agents based on the this compound scaffold. Adherence to standardized methodologies is crucial for obtaining reliable and reproducible results. Further optimization of these protocols may be necessary depending on the specific compounds and fungal strains being investigated.

References

Application Notes & Protocols: Preparation and Biological Screening of 2-(1H-Imidazol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with various biological targets.[1][2] Derivatives of 2-(1H-Imidazol-1-yl)ethanol are a prominent class of compounds built on this scaffold, demonstrating a wide spectrum of biological activities. These activities include potent antifungal, anticancer, antimicrobial, and antiprotozoal properties.[2][3][4][5]

The antifungal mechanism of many imidazole derivatives involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] Their anticancer effects are mediated through various mechanisms, including the modulation of microtubules and inhibition of kinases.[2][8]

This document provides detailed protocols for the chemical synthesis of this compound derivatives and their subsequent biological evaluation, offering a guide for researchers in the discovery and development of novel therapeutic agents.

Part 1: Synthesis of this compound Derivatives

A common and effective method for preparing these derivatives involves a two-step process: the formation of a 2-(1H-imidazol-1-yl)-1-arylethanone intermediate, followed by its reduction to the corresponding ethanol derivative.[3]

Experimental Workflow: Synthesis

G cluster_synthesis Synthesis Workflow start Start Materials (α-Bromoacetophenone, Imidazole) reaction1 Step 1: Nucleophilic Substitution (Solvent: DMF/Acetonitrile) start->reaction1 intermediate Intermediate (2-(1H-imidazol-1-yl)-1-arylethanone) reaction1->intermediate reaction2 Step 2: Reduction (Reducing Agent: NaBH4 Solvent: Methanol/Ethanol) intermediate->reaction2 purification Purification (Recrystallization / Chromatography) reaction2->purification product Final Product (this compound Derivative) purification->product G cluster_screening Biological Screening Workflow compound Synthesized Derivative (Stock Solution in DMSO) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cells) compound->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution for MIC) compound->antimicrobial data_cyto Data Analysis: Calculate % Viability & IC50 cytotoxicity->data_cyto data_anti Data Analysis: Determine Minimum Inhibitory Concentration (MIC) antimicrobial->data_anti results Lead Compound Identification data_cyto->results data_anti->results G cluster_pathway Antifungal Mechanism of Azole Derivatives lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes demethylation ergosterol Ergosterol cyp51->ergosterol Biosynthesis disruption Membrane Disruption & Fungal Cell Death cyp51->disruption membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane Essential component membrane->disruption Lack of Ergosterol leads to azole This compound Derivative (Azole) azole->cyp51 Inhibition

References

Application of 2-(1H-Imidazol-1-yl)ethanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of prominent agrochemicals utilizing 2-(1H-Imidazol-1-yl)ethanol and its derivatives as key intermediates. The focus is on the widely used imidazole fungicides, prochloraz and imazalil.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of imidazole-based antifungal agents. Its structural features, particularly the reactive hydroxyl group and the imidazole ring, allow for diverse chemical modifications, leading to the creation of potent agrochemicals. These compounds primarily function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This document outlines the synthetic pathways and detailed experimental procedures for the preparation of prochloraz and imazalil, two significant fungicides in modern agriculture.

Synthesis of Prochloraz

Prochloraz, chemically known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide, is a broad-spectrum fungicide. Its synthesis is a multi-step process starting from 2,4,6-trichlorophenol.

Synthetic Pathway of Prochloraz

Prochloraz_Synthesis A 2,4,6-Trichlorophenol B 1-Bromo-2-(2,4,6-trichlorophenoxy)ethane A->B 1,2-Dibromoethane, NaOH C N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-propylamine B->C n-Propylamine D Prochloraz C->D 1,1'-Carbonyldiimidazole or Phosgene, then Imidazole

Caption: Synthetic route to Prochloraz.

Experimental Protocol for Prochloraz Synthesis

Step 1: Synthesis of 1-Bromo-2-(2,4,6-trichlorophenoxy)ethane

  • In a reaction vessel, combine 2,4,6-trichlorophenol with an excess of 1,2-dibromoethane and an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and then remove the excess 1,2-dibromoethane by distillation under reduced pressure to yield 1-bromo-2-(2,4,6-trichlorophenoxy)ethane.

Step 2: Synthesis of N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-propylamine

  • Dissolve the 1-bromo-2-(2,4,6-trichlorophenoxy)ethane obtained in the previous step in a suitable solvent such as ethanol.

  • Add n-propylamine to the solution. The reaction can be carried out in the presence of an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate to improve reaction time and yield.[1]

  • Heat the mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture and remove the solvent. The crude product can be purified by recrystallization.

Step 3: Synthesis of Prochloraz

  • The N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine is then reacted with a carbonylating agent. One method involves using phosgene in an inert solvent like toluene at low temperatures.[2]

  • Alternatively, 1,1'-carbonyldiimidazole can be used as a safer carbonylating agent.

  • The resulting intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate to yield prochloraz.[2]

  • The final product is purified by washing with water, followed by drying of the organic phase and removal of the solvent. Further purification can be achieved by recrystallization from a suitable solvent mixture like toluene and petroleum ether.[3]

Quantitative Data for Prochloraz Synthesis
StepProductYieldPurityReference
11-Bromo-2-(2,4,6-trichlorophenoxy)ethane~87%-[3]
2N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-propylamine~92-98%~97%[1]
3Prochloraz~85%>99%[3][4]

Synthesis of Imazalil

Imazalil, with the chemical name 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, is another important imidazole fungicide, particularly used for post-harvest treatment of fruits. A key intermediate in its synthesis is 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, which is derived from this compound chemistry.

Synthetic Pathway of Imazalil

Imazalil_Synthesis A 2-Chloro-1-(2,4-dichlorophenyl)ethanone B 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone A->B Imidazole C 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol B->C Sodium Borohydride D Imazalil C->D Allyl chloride, Base

Caption: Synthetic route to Imazalil.

Experimental Protocol for Imazalil Synthesis

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • React 2-chloro-1-(2,4-dichlorophenyl)ethanone with imidazole in a suitable solvent like dimethylformamide (DMF).

  • The reaction is typically carried out at an elevated temperature.

  • After the reaction is complete, the product can be isolated by precipitation upon addition of water, followed by filtration.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol

  • Dissolve the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone from the previous step in a solvent such as methanol.

  • Add a reducing agent, such as sodium borohydride, portion-wise to the solution while stirring.

  • The reaction mixture is then refluxed for a few hours.

  • After completion, the solvent is evaporated, and the residue is worked up by adding water and extracting the product with a suitable organic solvent. The crude product can be purified by recrystallization.

A patent describes a one-pot synthesis of this intermediate from 2-chloro-1-(2,4'-dichlorophenyl)-ethanol and imidazole in DMF with caustic soda and PEG600 as a catalyst. The mixture is heated to 110-115°C.[5]

Step 3: Synthesis of Imazalil

  • Dissolve 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol in a suitable aprotic solvent like tetrahydrofuran (THF) or DMF.

  • Add a strong base, such as sodium hydride, to the solution at a low temperature (e.g., 0 °C) to form the corresponding alkoxide.

  • Slowly add allyl chloride or allyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • The reaction is then quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to give crude imazalil, which can be further purified by chromatography or distillation under reduced pressure. A patent describes a similar O-alkylation using a substituted benzyl chloride in the presence of sodium hydroxide and a phase-transfer catalyst.[6]

Quantitative Data for Imazalil Synthesis
StepProductYieldPurityReference
21-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol--[5]
3Imazalil derivative (using benzyl chloride)82.1%-[6]

Conclusion

The protocols outlined in this document demonstrate the synthetic utility of this compound and its derivatives in the production of economically important agrochemical fungicides. The provided experimental procedures and quantitative data serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development. Further optimization of these methods can lead to more efficient and environmentally benign production processes.

References

Application Notes and Protocols: 2-(1H-Imidazol-1-yl)ethanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-1-yl)ethanol is a versatile building block in polymer chemistry, prized for the unique properties imparted by its imidazole functionality. The imidazole ring, with its pH-responsive nature and ability to coordinate with metal ions, makes polymers derived from this monomer highly valuable for a range of advanced applications. These polymers are particularly significant in the biomedical field, where their "smart" properties can be leveraged for targeted drug delivery, gene therapy, and as responsive biomaterials. This document provides an overview of the applications of this compound-derived polymers, along with detailed protocols for their synthesis and characterization.

Key Applications

Polymers incorporating the this compound moiety, often after modification into a polymerizable monomer such as a methacrylate, exhibit a variety of useful properties. The imidazole side chains offer several key functionalities:

  • pH-Responsiveness: The imidazole group has a pKa of approximately 6-7, allowing polymers containing this group to exhibit changes in solubility, conformation, and charge in response to pH changes within the physiological range. This is particularly useful for designing systems that can release therapeutic agents in the acidic microenvironments of tumors or within endosomes.

  • Metal Ion Coordination: The nitrogen atoms in the imidazole ring can chelate various metal ions. This property is exploited in the development of polymer-based catalysts, sensors, and for creating self-assembling nanomaterials.

  • Biocompatibility: Imidazole is a component of the amino acid histidine, suggesting that polymers containing this moiety may exhibit good biocompatibility, a crucial factor for in-vivo applications.

  • Enhanced Drug and Gene Delivery: The "proton sponge" effect of imidazole-containing polymers facilitates endosomal escape, a critical step in the intracellular delivery of drugs and nucleic acids.[1][2] Copolymers incorporating imidazole groups have been shown to enhance transfection efficiency and promote cellular entry.[3]

These properties lead to a diverse range of applications, including:

  • Drug Delivery Vehicles: pH-sensitive nanoparticles and hydrogels that release their payload in response to specific biological cues.[4]

  • Gene Delivery Vectors: Polymers that can complex with DNA or RNA and facilitate their delivery into cells.[3][5]

  • Smart Coatings and Surfaces: Surfaces that can change their properties, such as wettability or cell adhesion, in response to environmental stimuli.

  • Polymeric Catalysts: Macromolecules that can catalyze chemical reactions, with the potential for recovery and reuse.[6]

Experimental Protocols

While this compound itself is not readily polymerizable via common radical polymerization techniques, it can be easily converted into a polymerizable monomer. A common strategy is to esterify the hydroxyl group with methacrylic anhydride to yield 2-(1H-imidazol-1-yl)ethyl methacrylate (ImEMA).

Protocol 1: Synthesis of 2-(1H-Imidazol-1-yl)ethyl Methacrylate (ImEMA)

This protocol describes the conversion of this compound to its methacrylated derivative, making it suitable for polymerization.

Materials:

  • This compound

  • Methacrylic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methacrylic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (e.g., MEHQ).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-(1H-imidazol-1-yl)ethyl methacrylate.

Logical Workflow for Monomer Synthesis

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2_Im_EtOH This compound Reaction Esterification Reaction 2_Im_EtOH->Reaction Meth_Anhydride Methacrylic Anhydride Meth_Anhydride->Reaction TEA Triethylamine TEA->Reaction Solvent Anhydrous DCM Solvent->Reaction Temp 0°C to RT Temp->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification ImEMA 2-(1H-Imidazol-1-yl)ethyl Methacrylate Purification->ImEMA

Caption: Workflow for the synthesis of ImEMA monomer.

Protocol 2: Free Radical Polymerization of ImEMA

This protocol outlines a typical free-radical polymerization of ImEMA to form a homopolymer.

Materials:

  • 2-(1H-imidazol-1-yl)ethyl methacrylate (ImEMA)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Dissolve ImEMA and AIBN (typically 0.1-1 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask.

  • Degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., diethyl ether) with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

Experimental Workflow for Free Radical Polymerization

Start Start Dissolve Dissolve ImEMA and AIBN in anhydrous solvent Start->Dissolve Degas Degas via Freeze-Pump-Thaw Dissolve->Degas Polymerize Polymerize at elevated temperature under inert atmosphere Degas->Polymerize Terminate Terminate reaction (cool and expose to air) Polymerize->Terminate Precipitate Precipitate polymer in non-solvent Terminate->Precipitate Isolate Isolate and wash polymer Precipitate->Isolate Dry Dry polymer under vacuum Isolate->Dry End End Dry->End

Caption: Workflow for free radical polymerization of ImEMA.

Protocol 3: Controlled Radical Polymerization (RAFT) of ImEMA

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of polymers with controlled molecular weights and low dispersity.

Materials:

  • 2-(1H-imidazol-1-yl)ethyl methacrylate (ImEMA)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF)

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • In a Schlenk flask, dissolve the ImEMA monomer, RAFT agent, and initiator in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated.

  • Degas the solution using at least three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas.

  • Place the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 70 °C for AIBN).

  • Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy and the polymer molecular weight and dispersity by gel permeation chromatography (GPC).

  • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate, isolate, and dry the polymer as described in Protocol 2.

Signaling Pathway for RAFT Polymerization

cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_termination Termination Initiator Initiator (I) Radical Primary Radical (I•) Initiator->Radical Heat Propagating_Radical Propagating Radical (Pn•) Radical->Propagating_Radical + M Monomer Monomer (M) Propagating_Radical->Propagating_Radical + M Intermediate_Radical Intermediate Radical Adduct Propagating_Radical->Intermediate_Radical + RAFT Agent Dead_Polymer Dead Polymer Propagating_Radical->Dead_Polymer Combination/ Disproportionation RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate_Radical Dormant_Species Dormant Species (Pn-S-C(=S)Z) Dormant_Species->Intermediate_Radical Activation Intermediate_Radical->Dormant_Species Fragmentation

Caption: Key steps in RAFT polymerization.

Data Presentation

The following tables summarize representative data for the synthesis and properties of polymers derived from ImEMA. The exact values will depend on the specific reaction conditions.

Table 1: Reaction Conditions for ImEMA Polymerization

ParameterFree Radical PolymerizationRAFT Polymerization
Monomer ImEMAImEMA
Solvent DMF1,4-Dioxane
Initiator AIBNAIBN
[Monomer]:[Initiator] 100:1-
RAFT Agent -CPADB
[Monomer]:[RAFT]:[Initiator] -100:1:0.2
Temperature (°C) 7070
Time (h) 128

Table 2: Properties of Poly(ImEMA)

PropertyFree Radical PolymerizationRAFT Polymerization
Number-Average Molecular Weight (Mn, g/mol ) 25,000 - 100,000 (broad range)10,000 - 50,000 (controlled)
Dispersity (Đ = Mw/Mn) > 1.5< 1.3
Monomer Conversion (%) > 90~85
Glass Transition Temperature (Tg, °C) 90 - 11085 - 105
Solubility Soluble in polar aprotic solvents (DMF, DMSO), acidic aqueous solutionsSoluble in polar aprotic solvents (DMF, DMSO), acidic aqueous solutions

Conclusion

This compound is a valuable precursor for the synthesis of functional polymers with significant potential, particularly in the biomedical arena. Through straightforward chemical modification to a polymerizable derivative like ImEMA, a wide range of well-defined polymers can be prepared using both conventional and controlled polymerization techniques. The inherent pH-responsiveness and biocompatibility of the imidazole moiety make these materials excellent candidates for the development of next-generation smart therapeutics and advanced functional materials. The protocols and data presented here provide a foundation for researchers to explore the diverse applications of this versatile class of polymers.

References

Application Notes and Protocols: Synthesis of Metal Complexes with 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-Imidazol-1-yl)ethanol is a versatile bifunctional organic compound that serves as an excellent ligand for the synthesis of a wide array of metal complexes. Its utility arises from the presence of two key coordinating sites: the nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group.[1] This allows the ligand to act as a bidentate chelate, forming stable five-membered rings with metal ions. The resulting metal complexes have garnered significant interest due to their potential applications in medicinal chemistry, including as antifungal, anticonvulsant, and antimicrobial agents, as well as in catalysis.[1][2][3][4] This document provides detailed protocols for the synthesis and characterization of metal complexes using this compound as a ligand.

Experimental Protocols

Protocol 1: General Synthesis of Metal(II) Complexes with this compound

This protocol outlines a general procedure for the synthesis of metal(II) complexes, which can be adapted for various divalent metal salts such as those of copper(II), cobalt(II), nickel(II), and zinc(II).

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Co(CH₃COO)₂·4H₂O, NiCl₂·6H₂O, ZnCl₂·4H₂O)

  • Methanol or Ethanol (Anhydrous)

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Ligand Solution Preparation: Dissolve 2 mmol of this compound in 20 mL of warm anhydrous ethanol in a Schlenk flask. Stir the solution until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in 15 mL of anhydrous ethanol. Gentle warming may be required to facilitate dissolution.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is typically observed upon addition.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain it for 3-4 hours with continuous stirring to ensure the completion of the reaction.[5]

  • Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, the volume of the solvent can be reduced under vacuum, followed by the addition of diethyl ether to induce precipitation.

  • Washing and Drying: Wash the collected solid precipitate with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials. Dry the resulting solid in a desiccator over silica gel or in a vacuum oven at a low temperature (e.g., 50-60 °C).[5]

  • Characterization: The synthesized complex should be characterized by techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to confirm its structure and purity.

Protocol 2: Specific Synthesis of a Cobalt(II) Complex

This protocol is an adaptation for the synthesis of a cobalt(II) complex, inspired by procedures for similar imidazole derivatives.[2][6]

Materials:

  • This compound

  • Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)

  • Methanol (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of cobalt(II) acetate by dissolving 1.25 g (5 mmol) of Co(CH₃COO)₂·4H₂O in 40 mL of warm methanol.[6]

  • To this warm solution, add a solution of 1.26 g (10 mmol) of this compound in 25 mL of methanol. The molar ratio of metal to ligand is 1:2.[6]

  • Upon mixing, a color change should be observed. Heat the resulting solution to reflux for 2 hours with constant stirring.

  • After the reflux period, reduce the volume of the solvent to approximately half using a rotary evaporator.

  • Allow the concentrated solution to stand at room temperature for slow evaporation. Crystalline product should form within a few days.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Data Presentation

The following table summarizes representative characterization data for metal complexes with imidazole-based ligands, which can be used as a reference for expected values. Note that specific values will vary depending on the metal center and the full coordination sphere.

ParameterCobalt(II) Complex with 2-ethylimidazole[2]Zinc(II) Complex with 2-(1H-benzo[d]imidazol-2-yl)aniline[7]Copper(II) Complex with Imine Ligand[8]
Formula [Co(C₅H₈N₂)₂(C₄H₅O₂)₂][ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO[Cu(C₁₇H₁₁N₂O₂)₂]
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/nP2₁/c
Coordination Geometry Distorted Octahedral / Tetrahedral / Square PyramidalDistorted TetrahedralSquare Planar
Metal-Nitrogen Bond Lengths (Å) N/A (Specifics not in snippet)Zn-N1 = 2.088(2), Zn-N2 = 2.029(2)N/A (Specifics not in snippet)
Metal-Oxygen Bond Lengths (Å) Co-O distances: 2.047(3) – 2.383(3)N/AN/A (Specifics not in snippet)
Key IR Peaks (cm⁻¹) N/A (Specifics not in snippet)N-H stretching, C=N stretchingC=N stretching
UV-Vis λₘₐₓ (nm) N/A (Specifics not in snippet)N/A (Specifics not in snippet)N/A (Specifics not in snippet)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes with this compound.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies A Prepare Ligand Solution (this compound in Ethanol) C Mix Solutions and Reflux (3-4 hours) A->C B Prepare Metal Salt Solution (e.g., CuCl2 in Ethanol) B->C D Isolate Crude Product (Filtration or Precipitation) C->D E Wash and Dry Complex D->E F FT-IR Spectroscopy (Confirm Coordination) E->F Characterize Pure Complex G UV-Vis Spectroscopy (Electronic Transitions) E->G H Elemental Analysis (Determine Stoichiometry) E->H I X-ray Diffraction (Determine Structure) E->I J Biological Activity Screening (Antimicrobial, Anticancer) I->J K Catalytic Activity Testing I->K

Caption: Workflow for synthesis and characterization of metal complexes.

Ligand Coordination

This diagram illustrates the bidentate coordination of this compound to a generic metal (M) center, forming a stable five-membered chelate ring.

Caption: Bidentate coordination of the ligand to a metal center.

Potential Applications in Drug Development

Metal complexes derived from imidazole and its derivatives have shown significant promise in medicinal chemistry. The incorporation of metal ions can enhance the biological activity of the parent ligand.[9][10]

  • Antimicrobial and Antifungal Activity: Imidazole itself is a core component of many antifungal drugs.[1] Metal complexes of imidazole derivatives have been shown to possess potent activity against various bacterial and fungal strains, including Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa.[2] The enhanced lipophilicity of the complexes may facilitate their transport across microbial cell membranes.

  • Anticancer Activity: Copper and other transition metal complexes are being actively investigated as potential anticancer agents.[9][11][12] These complexes can interact with DNA through intercalation or oxidative cleavage and may induce apoptosis in cancer cells.[12] The ability to modify the ligand structure allows for the fine-tuning of cytotoxic activity and selectivity towards cancer cells over normal cells.[9]

  • Other Biological Activities: Derivatives of this compound have been explored for their anticonvulsant properties, highlighting the broad therapeutic potential of this class of compounds.[1]

The synthesis of a library of metal complexes with this compound and its derivatives provides a valuable platform for the discovery of new therapeutic agents with novel mechanisms of action.

References

Application Notes & Protocols: Quantitative Analysis of 2-(1H-Imidazol-1-yl)ethanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the accurate quantification of 2-(1H-Imidazol-1-yl)ethanol in typical reaction mixtures. The protocols are designed for researchers, scientists, and professionals involved in pharmaceutical and chemical development. Three common analytical techniques are presented: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.

Method Selection Overview

The choice of analytical method depends on several factors, including the expected concentration of the analyte, the nature of the sample matrix, the required sensitivity, and the available equipment. The following diagram outlines a general decision-making process for selecting the most appropriate technique.

Method_Selection Start Start: Need to quantify This compound Matrix Is the sample matrix complex (e.g., contains multiple impurities)? Start->Matrix Concentration Is the analyte concentration low (< 0.1% w/w)? Matrix->Concentration No HPLC High-Performance Liquid Chromatography (HPLC) (High Specificity) Matrix->HPLC Yes Purity Is this a high-purity sample (>98%) for assay? Concentration->Purity No Concentration->HPLC Yes GC Gas Chromatography (GC) (For Volatile Analytes) Purity->GC No, and analyte is thermally stable Titration Acid-Base Titration (For Assay/Purity) Purity->Titration Yes

Caption: Decision tree for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly specific and sensitive method suitable for quantifying this compound, especially in complex reaction mixtures containing starting materials, by-products, and other impurities.

Experimental Protocol
  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~500 µg/mL.

    • Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture expected to contain about 25 mg of the analyte into a 50 mL volumetric flask.

    • Add approximately 40 mL of the mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: 85:15 (v/v) mixture of 20 mM Potassium Phosphate buffer (pH 6.5) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector at 210 nm.

    • Run Time: 10 minutes.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Performance Data
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)~1 µg/mL
Limit of Quantification (LOQ)~5 µg/mL
Precision (%RSD, n=6)< 1.5%
Accuracy (Spike Recovery)98.5% - 101.2%

Gas Chromatography (GC-FID)

GC is a suitable alternative for the quantification of this compound, provided the analyte is thermally stable and sufficiently volatile. It is particularly useful for monitoring residual solvents and the main analyte in a single run.

Experimental Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (~1000 µg/mL) in a suitable solvent such as Methanol or Isopropanol.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture and dissolve it in the chosen solvent (e.g., Methanol) to achieve a final concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter if particulates are present.

  • Chromatographic Conditions:

    • Column: Capillary column with a polar stationary phase (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 220 °C at a rate of 15 °C/min.

      • Final Hold: Hold at 220 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 280 °C.

  • Quantification:

    • Use the calibration curve generated from the standards to quantify the analyte in the sample based on peak area.

Performance Data
ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)~5 µg/mL
Limit of Quantification (LOQ)~15 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (Spike Recovery)97.0% - 102.5%

Acid-Base Titration

This classical method is ideal for determining the purity or assay of a relatively pure, isolated sample of this compound. It relies on the basic nature of the imidazole ring.

Experimental Protocol
  • Reagent Preparation:

    • Titrant: Standardized 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Indicator: Crystal Violet solution (0.5% w/v in glacial acetic acid).

  • Titration Procedure:

    • Accurately weigh approximately 150-200 mg of the sample into a clean, dry 125 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of Crystal Violet indicator. The solution should turn violet (basic color).

    • Titrate with the standardized 0.1 M HClO₄ solution until the endpoint is reached, indicated by a color change from violet to blue-green.

    • Perform a blank titration using 50 mL of the solvent and subtract the blank volume from the sample titration volume.

  • Calculation:

    • The percentage purity is calculated using the following formula: % Purity = ( (V_sample - V_blank) * M_titrant * MW_analyte ) / (W_sample * 10)

      • V_sample: Volume of titrant for the sample (mL)

      • V_blank: Volume of titrant for the blank (mL)

      • M_titrant: Molarity of the HClO₄ titrant (mol/L)

      • MW_analyte: Molecular weight of this compound (112.13 g/mol )

      • W_sample: Weight of the sample (mg)

Performance Data
ParameterResult
ApplicabilityAssay of high-purity samples (>98%)
Precision (%RSD, n=3)< 0.5%
AccuracyHighly accurate when standardized properly

General Analytical Workflow

The following diagram illustrates the typical workflow from receiving a sample to obtaining the final quantitative result.

Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Receive Reaction Mixture Sample SamplePrep Prepare Sample (Weigh, Dilute, Filter) Sample->SamplePrep StdPrep Prepare Reference Standard Solutions Calibrate Generate Calibration Curve StdPrep->Calibrate Inject Inject Sample and Acquire Data SamplePrep->Inject Calculate Calculate Concentration Using Calibration Calibrate->Calculate Integrate Integrate Peak Area Inject->Integrate Integrate->Calculate Report Generate Final Report Calculate->Report

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 2-(1H-Imidazol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of chiral 2-(1H-imidazol-1-yl)ethanol derivatives. Chiral alcohols are crucial building blocks in the pharmaceutical industry, and biocatalysis offers a green and highly selective method for their production.[1] This document outlines strategies using both whole-cell biocatalysts and isolated ketoreductase (KRED) enzymes for the asymmetric reduction of prochiral 2-(1H-imidazol-1-yl)acetophenone precursors.

Introduction

Chiral this compound derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly antifungal agents. The biological activity of such compounds is often dependent on their stereochemistry.[2][3] Biocatalytic methods, employing either whole microbial cells or isolated enzymes, provide an efficient and environmentally benign route to enantiomerically pure alcohols, often with high yields and excellent enantioselectivity.[4][5][6] This approach avoids the use of hazardous chemical reagents and can be performed under mild reaction conditions.[3]

The primary biocatalytic route to chiral 2-(1H-imidazol-1-yl)ethanols is the asymmetric reduction of the corresponding prochiral ketone, 2-(1H-imidazol-1-yl)acetophenone. This can be achieved using a variety of microorganisms or specific ketoreductases.

Biocatalytic Approaches

Two main approaches are commonly employed for the biocatalytic reduction of ketones:

  • Whole-Cell Biocatalysis: This method utilizes entire microbial cells (e.g., yeast, bacteria, fungi) that contain the necessary enzymes (ketoreductases or alcohol dehydrogenases) and cofactor regeneration systems.[7][8] Whole-cell systems are often cost-effective as they eliminate the need for enzyme purification and external cofactor addition.[7]

  • Isolated Enzyme Biocatalysis: This approach uses purified ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). While requiring enzyme purification, this method allows for higher reaction rates and easier downstream processing due to the absence of cellular debris.[5][9] A key consideration for isolated enzyme systems is the need for an efficient cofactor regeneration system.[5]

Data Presentation: Asymmetric Reduction of Acetophenone Derivatives

While specific data for the biocatalytic reduction of 2-(1H-imidazol-1-yl)acetophenone derivatives is not extensively available in the public domain, the following tables summarize representative data for the reduction of analogous acetophenone derivatives using various biocatalytic systems. This data serves as a strong starting point for reaction optimization for the target imidazole-containing substrates.

Table 1: Whole-Cell Biocatalytic Reduction of Acetophenone Derivatives

SubstrateBiocatalystCo-substrate/MediumTime (h)Conversion (%)Enantiomeric Excess (e.e., %)ConfigurationReference
AcetophenoneCandida tropicalis MTCC 5158Glucose4843>99(S)[4]
AcetophenoneRhodotorula glutinis (immobilized)Glucose2477>99(S)[8]
4'-ChloroacetophenoneCarrot (Daucus carota)Water48~80~98(S)[10]
2-Bromo-4-fluoro acetophenonePichia methanolica SC 13825Glucose72>9099(S)[11]

Table 2: Isolated Ketoreductase (KRED) Catalyzed Reduction of Ketones

SubstrateEnzymeCofactor Regeneration SystemTime (h)Conversion (%)Enantiomeric Excess (e.e., %)ConfigurationReference
2-Phenyl-1-thiazol-2-yl-ethanoneZRK (from Zygosaccharomyces rouxii)Glucose (in E. coli)24>98~95(S)[6]
N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamineKRED/GDH fusion proteinGlucose1298>99.9(S)[5]
Fluoro-substituted acetophenonesCarbonyl reductase from Gluconobacter oxydansIsopropanol24>9599(S)[5]

Experimental Protocols

The following are detailed, representative protocols for the biocatalytic synthesis of chiral this compound derivatives. Note: These are model protocols based on the reduction of similar acetophenone derivatives and should be optimized for the specific substrate.

Protocol 1: Whole-Cell Bioreduction using Yeast

This protocol is adapted from methodologies for the reduction of acetophenone and its derivatives using yeast strains like Candida or Saccharomyces.[3][4]

1. Materials:

  • Yeast strain (e.g., Candida tropicalis, Baker's Yeast)

  • Growth medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose)

  • Phosphate buffer (100 mM, pH 7.0)

  • Glucose

  • 2-(1H-imidazol-1-yl)acetophenone derivative

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC or GC system

3. Procedure:

  • ** inoculum Preparation:** Inoculate a single colony of the yeast strain into 50 mL of sterile YPD medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24-48 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet twice with sterile phosphate buffer. Resuspend the cells in the reaction buffer to a desired concentration (e.g., 50 g/L wet cell weight).

  • Biotransformation: In a suitable flask, combine the cell suspension with glucose (e.g., 2-5% w/v) as a co-substrate for cofactor regeneration. Add the 2-(1H-imidazol-1-yl)acetophenone derivative (e.g., 1-10 mM, may need to be dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol).

  • Reaction: Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-72 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Extraction: After the reaction, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the reaction). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the conversion and enantiomeric excess of the resulting chiral alcohol using chiral HPLC or GC.

Protocol 2: Bioreduction using an Isolated Ketoreductase (KRED)

This protocol outlines the use of a commercially available or in-house expressed ketoreductase with a cofactor regeneration system.[5][12]

1. Materials:

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) or Formate dehydrogenase (FDH)

  • Glucose or Sodium formate

  • Tris-HCl buffer (100 mM, pH 7.5)

  • 2-(1H-imidazol-1-yl)acetophenone derivative

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

  • Anhydrous sodium sulfate

2. Equipment:

  • pH meter

  • Magnetic stirrer

  • Temperature-controlled water bath or reaction block

  • Standard laboratory glassware

  • Chiral HPLC or GC system

3. Procedure:

  • Reaction Setup: In a reaction vessel, prepare a buffered solution (e.g., Tris-HCl, pH 7.5).

  • Cofactor Regeneration System:

    • Glucose/GDH system: Add glucose (e.g., 1.5 equivalents relative to the ketone substrate), NADP⁺ or NAD⁺ (e.g., 0.1 mM), and glucose dehydrogenase (e.g., 5-10 U/mL).

    • Formate/FDH system: Add sodium formate (e.g., 1.5-2 equivalents), NAD⁺ (e.g., 0.1 mM), and formate dehydrogenase (e.g., 5-10 U/mL).

  • Substrate Addition: Add the 2-(1H-imidazol-1-yl)acetophenone derivative (e.g., 10-50 mM). A co-solvent such as isopropanol or DMSO (up to 10% v/v) may be required to solubilize the substrate.

  • Enzyme Addition: Initiate the reaction by adding the ketoreductase (e.g., 1-5 mg/mL or a specified activity).

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle stirring for 12-48 hours. Monitor the pH and adjust if necessary.

  • Work-up and Extraction: Quench the reaction (e.g., by adding a water-immiscible organic solvent). Extract the product with an appropriate solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis: Analyze the crude product for conversion and enantiomeric excess by chiral HPLC or GC.

Protocol 3: Analytical Method - Chiral High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of the enantiomeric excess of the chiral alcohol product. The specific column and mobile phase will need to be screened and optimized for the target molecule.

1. Materials:

  • Chiral HPLC column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based columns)[7]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

2. Equipment:

  • HPLC system with a UV detector

3. Procedure:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.

  • Flow Rate: 0.5-1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude or purified product in the mobile phase.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample from the biocatalytic reaction to determine the peak areas of the two enantiomers and calculate the enantiomeric excess (e.e.) using the formula:

    • e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualization of Experimental Workflows

Biocatalytic Synthesis Workflow (Whole-Cell Approach)

G cluster_prep 1. Preparation cluster_reaction 2. Biotransformation cluster_analysis 3. Downstream Processing & Analysis A Yeast Inoculum Preparation B Cell Harvesting & Washing A->B C Reaction Setup: Cells + Buffer + Co-substrate B->C D Substrate Addition: 2-(1H-imidazol-1-yl)acetophenone C->D E Incubation (Temperature & Shaking) D->E F Product Extraction (Ethyl Acetate) E->F G Concentration F->G H Chiral HPLC/GC Analysis G->H I Chiral this compound H->I

Caption: Workflow for whole-cell biocatalytic synthesis.

Biocatalytic Synthesis Workflow (Isolated Enzyme Approach)

G cluster_reaction 1. Reaction Setup cluster_downstream 2. Downstream Processing & Analysis A Buffer & Cofactor Regeneration System (e.g., GDH, Glucose, NADP+) B Substrate Addition: 2-(1H-imidazol-1-yl)acetophenone A->B C Enzyme Addition: Ketoreductase (KRED) B->C D Reaction Incubation (Temperature & Stirring) C->D E Product Extraction D->E F Concentration E->F G Chiral HPLC/GC Analysis F->G H Chiral this compound G->H

Caption: Workflow for isolated enzyme biocatalytic synthesis.

Logical Relationship: Cofactor Regeneration Cycle

G cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone Ketone KRED KRED Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- GDH GDH NADP->GDH GDH->NADPH H- Gluconolactone Glucono- lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: KRED reaction coupled with a GDH cofactor regeneration system.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(1H-Imidazol-1-yl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-1-yl)ethanol and its analogs are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Notably, they are key components in many antifungal agents.[1] The imidazole moiety can effectively inhibit fungal growth by targeting essential enzymes.[1] Conventional synthesis of these compounds often involves long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering significant advantages such as accelerated reaction rates, higher yields, and improved product purity.[2][3] This document provides detailed protocols and application notes for the microwave-assisted synthesis of this compound analogs.

Biological Significance: Antifungal Mechanism of Action

Derivatives of this compound are prominent in the development of azole antifungal drugs.[4] Their primary mechanism of action involves the inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.[6]

By binding to the heme iron in the active site of CYP51, these imidazole-containing compounds disrupt the conversion of lanosterol to ergosterol.[5] This leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately increasing membrane permeability and leading to cell lysis and death.[5]

Experimental Protocols

The following protocols outline the microwave-assisted synthesis of this compound analogs via the ring-opening of epoxides with imidazole derivatives. This method is rapid, efficient, and can be performed solvent-free.

General Protocol for Microwave-Assisted Epoxide Ring-Opening

This protocol is adapted from a solvent-free method for the reaction of imidazoles with phenyl glycidyl ether.[6]

Materials:

  • Substituted or unsubstituted imidazole

  • Appropriate epoxide (e.g., phenyl glycidyl ether, ethylene oxide, propylene oxide)

  • Microwave reactor

  • Dry microwave-safe reaction tube with a stir bar

  • Flash chromatography system for purification

Procedure:

  • To a dry microwave reaction tube, add the imidazole derivative (1.0 mmol).

  • Add the epoxide (1.5 mmol, 1.5 equivalents).

  • Seal the reaction tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 1-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by flash chromatography on silica gel.

Synthesis of α-(Phenoxymethyl)-1H-imidazole-1-ethanol (Analog of this compound)

This specific protocol details the synthesis of an analog where the ethanol backbone is substituted with a phenoxymethyl group.

Procedure:

  • To a dry microwave tube, add imidazole (0.050 g, 0.733 mmol).

  • Add phenyl glycidyl ether (0.165 g, 1.099 mmol).

  • Heat the reaction mixture to 120°C for 1 minute using a microwave reactor.[6]

  • Purify the crude product by flash chromatography to yield α-(phenoxymethyl)-1H-imidazole-1-ethanol as off-white crystals.[6]

Data Presentation

The following tables summarize the quantitative data for the microwave-assisted synthesis of various this compound analogs through the reaction of substituted imidazoles with phenyl glycidyl ether.

Imidazole DerivativeProductReaction Time (min)Yield (%)
Imidazoleα-(Phenoxymethyl)-1H-imidazole-1-ethanol153
2-Methylimidazole2-Methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol149
2-Ethyl-4-methylimidazole2-Ethyl-5-methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol150
2-Iodoimidazole2-Iodo-α-(phenoxymethyl)-1H-imidazole-1-ethanol121

Data sourced from a solvent-free, microwave-assisted synthesis study.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.

G cluster_0 Preparation cluster_1 Microwave Synthesis cluster_2 Work-up and Purification Reactants Add Imidazole Derivative and Epoxide to Microwave Tube Seal Seal Reaction Tube Reactants->Seal Microwave Microwave Irradiation (e.g., 120°C, 1-5 min) Seal->Microwave TLC Monitor Reaction by TLC Microwave->TLC Cooling Cool to Room Temperature TLC->Cooling Upon Completion Purification Purify by Flash Chromatography Cooling->Purification Product Isolated Product Purification->Product G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Azole Antifungals Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including Demethylation Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Disruption Disruption of Membrane Integrity Membrane->Disruption Leads to Azole This compound Analogs (Azole Antifungals) CYP51 Lanosterol 14α-demethylase (CYP51) Azole->CYP51 Inhibits CYP51->Lanosterol Blocks conversion CYP51->Inhibition

References

Application Notes and Protocols: Synthesis and Applications of Ionic Liquids Derived from 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of ionic liquids (ILs) starting from 2-(1H-Imidazol-1-yl)ethanol. It also outlines key applications of these functionalized imidazolium salts, with a focus on their utility in antimicrobial research and as green solvents.

Introduction

Ionic liquids are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents.[1][2] Imidazolium-based ILs are among the most widely studied, and the incorporation of a hydroxyl group via the use of this compound as a precursor can impart specific functionalities and influence properties such as hydrophilicity and biocompatibility.[3][4]

These hydroxyl-functionalized ionic liquids have shown promise in a variety of applications, including as antimicrobial agents, catalysts, and media for biomass conversion and electrochemical processes.[4][5] This document provides a comprehensive guide to their synthesis and potential uses.

Synthesis Protocols

The synthesis of ionic liquids from this compound is typically a two-step process: N-alkylation (quaternization) of the imidazole ring followed by an optional anion exchange to modify the IL's properties.

Protocol 1: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride ([HEMIm][Cl])

This protocol details the quaternization of 1-(2-hydroxyethyl)imidazole (which is tautomeric with this compound, though the N-substituted isomer is the reactive species of interest here, which is often commercially available as 1-methylimidazole which is then reacted with 2-chloroethanol) to produce 1-(2-hydroxyethyl)-3-methylimidazolium chloride.

Materials:

  • 1-Methylimidazole (purified, ≥99%)

  • 2-Chloroethanol (purified, ≥99.5%)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Crystallization dish

  • Vacuum oven

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-methylimidazole (0.14 mol) in 200 mL of anhydrous acetonitrile.

  • Begin stirring the solution and introduce a slow stream of nitrogen or argon gas to create an inert atmosphere.

  • Add an excess of 2-chloroethanol (0.2 mol) to the flask.

  • Heat the reaction mixture to 70 °C and maintain this temperature for 48 hours with continuous stirring.

  • After 48 hours, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of acetonitrile using a rotary evaporator until the product begins to precipitate.

  • Transfer the concentrated mixture to a crystallization dish and place it in a freezer at -40 °C to induce further crystallization of the white solid product.

  • Isolate the crystalline product by filtration and wash with cold, dry ethyl acetate.

  • Dry the final product, 1-(2-hydroxyethyl)-3-methylimidazolium chloride, under vacuum. The expected yield is approximately 89%.[6]

Protocol 2: Anion Exchange for the Synthesis of [HEMIm][BF₄] and [HEMIm][PF₆]

This protocol describes the metathesis reaction to replace the chloride anion of [HEMIm][Cl] with tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).

Materials:

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride ([HEMIm][Cl])

  • Sodium tetrafluoroborate (NaBF₄) or Potassium hexafluorophosphate (KPF₆)

  • Acetone (anhydrous)

  • Stirring vessel

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Celite (optional, for fine filtration)

  • Silver nitrate (AgNO₃) solution (for testing chloride residue)

Procedure:

  • Dissolve the synthesized [HEMIm][Cl] in anhydrous acetone in a stirring vessel.

  • In a separate container, prepare a solution of an equimolar amount of either sodium tetrafluoroborate (for [HEMIm][BF₄]) or potassium hexafluorophosphate (for [HEMIm][PF₆]) in acetone.

  • Slowly add the NaBF₄ or KPF₆ solution to the stirred [HEMIm][Cl] solution at room temperature (25 °C).

  • Continue stirring the mixture for 24 hours. A precipitate of NaCl or KCl will form.

  • Remove the precipitated salt by filtration. For very fine precipitates, a pad of Celite can be used to aid filtration.

  • To check for residual chloride ions in the filtrate, add a few drops of silver nitrate solution to a small aliquot of the filtrate. The absence of a white precipitate (AgCl) indicates the complete removal of chloride.

  • Evaporate the acetone from the filtrate using a rotary evaporator to obtain the final ionic liquid, [HEMIm][BF₄] or [HEMIm][PF₆].

  • Dry the product under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-(2-hydroxyethyl)-3-methylimidazolium chloride.

ParameterValueReference
Starting Material 1-Methylimidazole[6]
Reagent 2-Chloroethanol[6]
Solvent Acetonitrile[6]
Reaction Temperature 70 °C[6]
Reaction Time 48 hours[6]
Product 1-(2-Hydroxyethyl)-3-methylimidazolium chloride[6]
Yield 89%[6]
Melting Point 83 °C[7]

Visualized Workflows and Pathways

Synthesis_Workflow cluster_quaternization Protocol 1: Quaternization cluster_anion_exchange Protocol 2: Anion Exchange start 1-Methylimidazole + 2-Chloroethanol reaction Reaction in Acetonitrile 70°C, 48h start->reaction Reactants recrystallization Recrystallization from Acetonitrile at -40°C reaction->recrystallization Purification product1 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride ([HEMIm][Cl]) recrystallization->product1 metathesis Metathesis Reaction in Acetone, 25°C, 24h product1->metathesis Starting IL reagent_bf4 NaBF₄ reagent_bf4->metathesis reagent_pf6 KPF₆ reagent_pf6->metathesis filtration Filtration of NaCl / KCl metathesis->filtration product2 [HEMIm][BF₄] or [HEMIm][PF₆] filtration->product2 Applications cluster_applications Key Application Areas cluster_details Specific Uses main Ionic Liquids from This compound antimicrobial Antimicrobial Agents main->antimicrobial green_solvent Green Solvents & Catalysts main->green_solvent biomedical Biomedical Applications main->biomedical pathogens - Inhibition of E. coli, Salmonella, etc. antimicrobial->pathogens biomass - Biomass Conversion to Biofuels green_solvent->biomass electrochem - Electrolytes for Batteries green_solvent->electrochem synthesis - Media for Organic Synthesis green_solvent->synthesis drug_delivery - Drug Delivery Systems biomedical->drug_delivery formulations - Pharmaceutical Formulations biomedical->formulations

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Imidazol-1-yl)ethanol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using imidazole and a 2-haloethanol (e.g., 2-chloroethanol) or ethylene oxide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Deprotonation of Imidazole: The nucleophilicity of imidazole may be insufficient for the reaction to proceed efficiently. 2. Low Reactivity of Alkylating Agent: The 2-haloethanol used may not be reactive enough under the chosen conditions. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants or the reaction rate. 4. Reaction Temperature is Too Low: The activation energy for the reaction is not being met.1. Base Selection: Use a strong enough base to deprotonate the imidazole. Sodium hydroxide or potassium hydroxide are commonly used. For less reactive systems, a stronger base like sodium hydride in an anhydrous solvent can be considered. 2. Alkylating Agent: If using a 2-haloethanol, consider switching from 2-chloroethanol to the more reactive 2-bromoethanol or 2-iodoethanol. 3. Solvent Choice: Polar aprotic solvents like DMF or DMSO can be effective. The use of a phase-transfer catalyst may also improve reaction rates. 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.
Presence of a Major Side Product 1. Dialkylation: The desired product, this compound, can be further alkylated to form a 1,3-di(2-hydroxyethyl)imidazolium salt.[1] This is more likely if an excess of the alkylating agent is used or at higher reaction temperatures. 2. Polymerization of Ethylene Oxide: If using ethylene oxide, it can polymerize under basic conditions to form poly(ethylene glycol).1. Control Stoichiometry: Use a slight excess of imidazole relative to the 2-haloethanol. Slow Addition: Add the 2-haloethanol dropwise to the reaction mixture to maintain a low concentration. Monitor the Reaction: Closely follow the reaction progress by TLC or GC and stop it once the starting material is consumed. 2. Controlled Addition of Ethylene Oxide: If using ethylene oxide, add it slowly to the reaction mixture at a controlled temperature to minimize polymerization.
Difficulty in Product Purification 1. Similar Polarity of Product and Side Products: The desired product and the dialkylated imidazolium salt may have similar polarities, making separation by column chromatography challenging. 2. Presence of Poly(ethylene glycol): This polymeric byproduct can be difficult to separate from the desired product.1. Acid-Base Extraction: The dialkylated product is a salt and can be separated from the neutral desired product by an acid-base workup. Crystallization: Attempt to purify the desired product by crystallization. 2. Solvent Extraction: Utilize a solvent system where the desired product and the polymer have different solubilities for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side product is the dialkylated species, 1,3-di(2-hydroxyethyl)imidazolium chloride (or the corresponding salt of the halide used). This occurs when the nitrogen at the 3-position of the imidazole ring in the product is also alkylated. If ethylene oxide is used as a reactant, another potential side product is poly(ethylene glycol) , formed through the base-catalyzed polymerization of ethylene oxide.

Q2: How can I minimize the formation of the dialkylated side product?

A2: To minimize dialkylation, you should carefully control the stoichiometry of your reactants. Using a slight excess of imidazole compared to the 2-haloethanol is recommended. Additionally, adding the alkylating agent slowly to the reaction mixture can help to prevent a high local concentration, which favors mono-alkylation. Monitoring the reaction closely and stopping it as soon as the starting material is consumed is also crucial.

Q3: My reaction with ethylene oxide is producing a viscous, hard-to-purify mixture. What is likely happening?

A3: This is likely due to the formation of poly(ethylene glycol) (PEG). The basic conditions used to deprotonate imidazole can also initiate the ring-opening polymerization of ethylene oxide. To mitigate this, ensure slow and controlled addition of ethylene oxide to the reaction mixture and maintain a constant, moderate temperature.

Q4: Is there a preferred method for purifying this compound?

A4: A common purification strategy involves an initial workup to remove the base and any inorganic salts. If the dialkylated imidazolium salt is present, an acid-base extraction can be effective in separating the neutral desired product. The crude product is then often purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the physical and chemical properties of the desired product and a common side product for easy comparison.

Property This compound 1,3-di(2-hydroxyethyl)imidazolium chloride Poly(ethylene glycol) (low MW)
Molecular Formula C₅H₈N₂OC₇H₁₃ClN₂O₂(C₂H₄O)n·H₂O
Molecular Weight 112.13 g/mol [2]192.64 g/mol Varies
Appearance Light yellow liquid or solid[2]Typically a salt, may be a viscous liquid or solid[1]Clear, colorless, viscous liquid
Melting Point 36-40 °C[2]Not readily available, but imidazolium salts can have a wide range of melting points.Varies with molecular weight
Boiling Point 115 °C[2]Not applicable (ionic compound)Varies with molecular weight
Solubility Soluble in water and polar organic solvents.Generally soluble in polar solvents like water and alcohols.[1]Soluble in water and many organic solvents.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound from imidazole and 2-chloroethanol is provided below. This is a general procedure and may require optimization.

Synthesis of this compound

  • Materials:

    • Imidazole

    • 2-Chloroethanol

    • Sodium Hydroxide (NaOH)

    • A suitable solvent (e.g., Dimethylformamide - DMF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add 2-chloroethanol (1.05 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Below are diagrams illustrating key aspects of the this compound synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Imidazole Imidazole MainProduct This compound Imidazole->MainProduct + Alkylating Agent (Base) AlkylatingAgent 2-Chloroethanol or Ethylene Oxide SideProduct2 Poly(ethylene glycol) AlkylatingAgent->SideProduct2 Base-catalyzed polymerization (if Ethylene Oxide) SideProduct1 1,3-di(2-hydroxyethyl)imidazolium chloride MainProduct->SideProduct1 + Alkylating Agent

Caption: Reaction scheme showing the formation of the main product and potential side products.

Troubleshooting_Workflow Start Start Synthesis CheckCompletion Reaction Complete? Start->CheckCompletion LowYield Low Yield Issue CheckCompletion->LowYield No Purification Purification CheckCompletion->Purification Yes OptimizeConditions Optimize: - Base - Temperature - Solvent LowYield->OptimizeConditions OptimizeConditions->Start ImpurityCheck Pure Product? Purification->ImpurityCheck SideProductIssue Side Product Issue ImpurityCheck->SideProductIssue No End Pure Product Obtained ImpurityCheck->End Yes AdjustStoichiometry Adjust Stoichiometry & Addition Rate SideProductIssue->AdjustStoichiometry AdjustStoichiometry->Start

Caption: A troubleshooting workflow for the synthesis of this compound.

References

how to remove unreacted imidazole from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted imidazole from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted imidazole?

A1: The most common methods for removing unreacted imidazole from a reaction mixture include:

  • Acid-Base Extraction: This is a highly effective method for separating basic imidazole from a neutral or acidic product.[1]

  • Column Chromatography: Techniques like desalting or size-exclusion chromatography are particularly useful for removing imidazole from protein samples.[2][3]

  • Precipitation: Imidazole can sometimes be selectively precipitated from the reaction mixture.[4][5]

  • Ultrafiltration/Diafiltration: This method is suitable for removing small molecules like imidazole from macromolecular products such as proteins.[2][6]

  • Dialysis: A common and gentle method for removing imidazole from protein samples.[6][7][8]

Q2: My product is sensitive to acidic or basic conditions. Which removal method should I use?

A2: If your product is sensitive to pH changes, you should avoid acid-base extraction. Instead, consider non-pH-dependent methods such as:

  • Column Chromatography (Size Exclusion/Desalting): These methods separate molecules based on size and are performed in a buffer of your choice.[2]

  • Ultrafiltration/Diafiltration: This technique also separates based on molecular weight and can be performed in a neutral buffer.[2]

  • Dialysis: This is a gentle method that relies on concentration gradients to remove small molecules.[7]

Q3: I am working with a His-tagged protein purified using IMAC. Is it always necessary to remove the imidazole from the elution buffer?

A3: Not always. For many downstream applications, the presence of imidazole is not a concern.[6][7] However, removal is recommended if the imidazole interferes with subsequent steps, such as certain enzymatic assays or if you are preparing the protein for mass spectrometry, as high concentrations of imidazole can suppress ionization.[2][6] If you need to run an SDS-PAGE, it is recommended to incubate the sample at 70°C for 5 minutes in the loading buffer instead of boiling to avoid potential acid-labile bond hydrolysis caused by imidazole.[7]

Q4: How can I remove colored impurities along with imidazole?

A4: Treating a solution of your crude product with activated carbon can help remove colored impurities. After the activated carbon treatment, you can proceed with one of the standard imidazole removal techniques.[9]

Troubleshooting Guides

Issue 1: Imidazole remains in the organic layer after acid-base extraction.
Possible Cause Troubleshooting Step
Insufficient acidEnsure you are using at least a 1 M solution of a strong acid like HCl. The volume of the acidic wash should be sufficient to protonate all the imidazole. Repeat the acidic wash if necessary.[1]
Product is also basicIf your product is also basic, it will be extracted into the aqueous layer along with the imidazole. In this case, acid-base extraction is not a suitable method. Consider alternative techniques like column chromatography.
Incomplete phase separationAllow sufficient time for the organic and aqueous layers to separate completely. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.
Issue 2: Low recovery of the desired product after purification.
Possible Cause Troubleshooting Step
Recrystallization: Using too much solvent or cooling the solution too quickly.Use the minimum amount of hot solvent required to dissolve your product. Allow the solution to cool slowly to maximize crystal formation.[1]
Column Chromatography: Irreversible adsorption of the product onto the stationary phase.If you are using silica gel and your compound is basic, it might be strongly adsorbed. Consider using a different stationary phase like neutral alumina or adding a small amount of a basic modifier (e.g., triethylamine) to your eluent.[1]
Ultrafiltration/Dialysis: Product loss through the membrane.Ensure the Molecular Weight Cut-Off (MWCO) of your membrane is significantly smaller than the molecular weight of your product (typically 3-5 times smaller).[2]

Quantitative Data on Imidazole Removal

The efficiency of imidazole removal can vary depending on the method and the specific experimental conditions. Below is a summary of reported efficiencies for different techniques.

MethodAnalyteInitial Imidazole ConcentrationFinal Imidazole ConcentrationRemoval EfficiencyReference
Ultrafiltration/DiafiltrationProteinNot specifiedNot specified>99% after two cycles[2]
Desalting ChromatographyProteinNot specifiedNot specified60-70% (small columns)[3]
Size Exclusion ChromatographyProteinNot specifiedNot specified>90%[3]
Extraction with PentanolImidazole in aqueous solutionNot specified~0.05% in aqueous raffinate>99%[10]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is suitable for separating a neutral or acidic organic product from basic imidazole.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).[1]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel gently, venting frequently. Allow the layers to separate. The protonated imidazole will move to the aqueous layer.[1]

  • Separation: Drain the lower aqueous layer. Repeat the acidic wash of the organic layer if necessary to ensure complete removal of imidazole.

  • Product Recovery (from organic layer): Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Imidazole Recovery (Optional): To recover the imidazole, cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The neutral imidazole can then be back-extracted into an organic solvent.[1]

Protocol 2: Imidazole Removal by Desalting Chromatography (e.g., PD-10 Column)

This protocol is designed for the rapid removal of imidazole from protein samples.

  • Column Equilibration: Prepare the desalting column by removing the storage solution and equilibrating it with 4-5 column volumes of the desired imidazole-free buffer.[2]

  • Sample Loading: Apply the protein sample to the top of the resin bed. Allow the sample to fully enter the resin.[2]

  • Elution: Add the imidazole-free buffer to the column and begin collecting fractions. The larger protein will elute in the void volume, separated from the smaller imidazole molecules.[2]

Visualizations

experimental_workflow_acid_base_extraction cluster_start Start cluster_process Process cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve add_acid Add 1M HCl (aq) & Shake dissolve->add_acid separate Separate Layers add_acid->separate wash_dry Wash & Dry Organic Layer separate->wash_dry Organic aqueous_layer Aqueous Layer (Imidazole-HCl) separate->aqueous_layer Aqueous evaporate Evaporate Solvent wash_dry->evaporate product Purified Product evaporate->product neutralize Neutralize with NaOH aqueous_layer->neutralize extract Back-extract neutralize->extract imidazole Recovered Imidazole extract->imidazole

Caption: Workflow for Acid-Base Extraction of Imidazole.

experimental_workflow_desalting_chromatography cluster_setup Setup cluster_procedure Procedure cluster_collection Collection equilibrate Equilibrate Desalting Column with Imidazole-Free Buffer load Load Protein Sample (containing Imidazole) equilibrate->load elute Elute with Imidazole-Free Buffer load->elute collect_protein Collect Void Volume (Purified Protein) elute->collect_protein collect_imidazole Collect Later Fractions (Imidazole) elute->collect_imidazole

Caption: Workflow for Desalting Chromatography.

References

optimizing reaction conditions for 2-(1H-Imidazol-1-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(1H-imidazol-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method is the N-alkylation of imidazole with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or with ethylene oxide. Another approach involves the reaction of imidazole with ethylene carbonate. For more complex derivatives, a two-step process is common, involving the reaction of an α-haloketone with imidazole, followed by reduction of the resulting ketone.[1]

Q2: Which factors are most critical for optimizing the reaction yield?

A2: The choice of base, solvent, and reaction temperature are crucial for maximizing the yield. The reactivity of the alkylating agent also plays a significant role. For instance, 2-bromoethanol is generally more reactive than 2-chloroethanol.

Q3: What are the typical side reactions in the N-alkylation of imidazole for this synthesis?

A3: A common side reaction is the formation of a dialkylated imidazolium salt, where the N-alkylated product reacts with another molecule of the alkylating agent. C-alkylation at the C2 position of the imidazole ring can also occur, though it is less common.

Q4: How can I purify the final product, this compound?

A4: Common purification techniques include column chromatography on silica gel, vacuum distillation, and recrystallization. An initial acid-base extraction can be effective for removing non-basic impurities.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Imidazole The nucleophilicity of the imidazole ring is significantly increased upon deprotonation. If a weak base is used with a less reactive alkylating agent, the reaction may not proceed efficiently. Consider using a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF to ensure complete deprotonation. For many applications, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient, especially with more reactive alkylating agents.
Low Reactivity of Alkylating Agent The reactivity of 2-haloethanols follows the order I > Br > Cl. If the reaction with 2-chloroethanol is sluggish, consider switching to 2-bromoethanol. Increasing the reaction temperature can also enhance the rate of reaction.
Inappropriate Solvent Polar aprotic solvents such as DMF, acetonitrile (MeCN), and DMSO are generally effective as they dissolve the reactants well. The choice of solvent can significantly influence the reaction rate and yield. Experiment with different solvents to find the optimal one for your specific base and alkylating agent combination.
Low Reaction Temperature Some combinations of reactants require heating to proceed at a reasonable rate. A systematic increase in temperature while monitoring the reaction progress by TLC or LC-MS is recommended. For instance, some procedures for related syntheses involve heating up to 110-115°C.[2]
Formation of Side Products
Observed Issue Troubleshooting Steps
Significant amount of dialkylated imidazolium salt This occurs when the product, this compound, which is still nucleophilic, reacts with another molecule of the alkylating agent. To minimize this, use a slight excess of imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents). Slow, dropwise addition of the alkylating agent to the reaction mixture can also help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.
Presence of unreacted imidazole If the reaction is not driven to completion, unreacted imidazole may remain. Ensure a sufficient amount of the alkylating agent is used (a slight excess may be beneficial if dialkylation is not a major issue). Monitor the reaction by TLC until the starting imidazole is consumed. Unreacted imidazole can often be removed during the work-up with an acidic wash.
Formation of regioisomers (for substituted imidazoles) When using a substituted imidazole that is not symmetrical, alkylation can occur at either of the two nitrogen atoms. The regioselectivity is influenced by steric and electronic factors. The use of bulky protecting groups or specific reaction conditions may be necessary to favor the desired isomer.

Data Presentation

The following table provides representative data on how reaction conditions can influence the yield of N-alkylation reactions of imidazole. Note that these are illustrative examples based on analogous reactions, as a direct comparative study for this compound was not found in the searched literature.

Base Solvent Alkylating Agent Temperature Representative Yield (%) Key Observations
NaHAnhydrous DMF2-ChloroethanolRoom Temp to 80°CGood to ExcellentEffective for complete deprotonation, but requires anhydrous conditions and careful handling of NaH.
K₂CO₃Acetonitrile2-BromoethanolReflux (~82°C)GoodA milder and safer base, often effective with more reactive alkylating agents.[3]
NaOHAcetonitrile (with phase transfer catalyst)2-Chloroethylamine HClReflux (~82°C)Moderate to GoodThe use of a phase-transfer catalyst like TBAB can be beneficial.
NoneTolueneEthylene CarbonateRefluxGoodA greener alternative that avoids the use of halogenated reagents.[4]

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride in DMF

This protocol is adapted from a general procedure for the N-alkylation of imidazole.[5]

Materials:

  • Imidazole

  • 2-Bromoethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • To the stirred suspension at 0°C, add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0°C and add 2-bromoethanol (1.05 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis using Potassium Carbonate in Acetonitrile

This protocol is based on a general method for N-alkylation of imidazoles.[3]

Materials:

  • Imidazole

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-bromoethanol (1.1 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Imidazole, Base (e.g., NaH or K2CO3), and Solvent (e.g., DMF or MeCN) alkylating_agent Add 2-Haloethanol (e.g., 2-Bromoethanol) dropwise reactants->alkylating_agent Stir under inert atmosphere reaction Stir at appropriate temperature (e.g., RT to Reflux) alkylating_agent->reaction monitoring Monitor progress by TLC/LC-MS reaction->monitoring quench Quench reaction monitoring->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (distillation or chromatography) extract->purify final_product final_product purify->final_product Obtain pure This compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation low_reactivity Low Reactivity of Alkylating Agent start->low_reactivity wrong_conditions Suboptimal Temperature or Solvent start->wrong_conditions stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base more_reactive_agent Use More Reactive Agent (e.g., 2-Bromoethanol) low_reactivity->more_reactive_agent optimize_conditions Increase Temperature or Screen Solvents wrong_conditions->optimize_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

troubleshooting low yields in the synthesis of 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Imidazol-1-yl)ethanol.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields in the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-alkylation of imidazole to produce this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of starting materials, reaction conditions, and the potential for side reactions.

Initial Checks & Considerations:

  • Purity of Reactants: Ensure the imidazole and 2-chloroethanol (or other alkylating agent) are of high purity. Impurities can interfere with the reaction.

  • Moisture Control: The presence of water can negatively impact the reaction, especially when using strong bases like sodium hydride. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Base, Solvent, Temp., Time) start->review_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) start->analyze_crude side_products Side Products Identified? analyze_crude->side_products Analysis Results incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction product_loss Product Loss During Workup/Purification? analyze_crude->product_loss side_products->incomplete_reaction No modify_stoichiometry Modify Stoichiometry/ Slow Addition of Alkylating Agent side_products->modify_stoichiometry Yes incomplete_reaction->product_loss No optimize_base_solvent Optimize Base/Solvent System incomplete_reaction->optimize_base_solvent Yes optimize_temp_time Adjust Temperature/ Reaction Time incomplete_reaction->optimize_temp_time Yes improve_workup Improve Workup/ Purification Technique product_loss->improve_workup Yes

Caption: Troubleshooting workflow for low yields.

Detailed Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The choice of base and solvent is critical for the deprotonation of imidazole, which enhances its nucleophilicity.

    • Strong Bases: For less reactive systems, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can ensure complete deprotonation.

    • Weaker Bases: In many cases, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are sufficient, particularly with more reactive alkylating agents.

    • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve the reactants. The choice of solvent can significantly impact the reaction rate and yield.

  • Assess the Alkylating Agent: The reactivity of the alkylating agent is a key factor.

    • If using 2-chloroethanol and observing low reactivity, consider switching to 2-bromoethanol or 2-iodoethanol, as the reactivity of alkyl halides is in the order of I > Br > Cl.

    • Ensure the purity of the alkylating agent, as degradation can lead to lower yields.

  • Optimize Reaction Temperature and Time:

    • Increasing the reaction temperature can improve the reaction rate and yield. However, excessively high temperatures may lead to the formation of side products or decomposition of the desired product.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid prolonged heating.

Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

The most common side reaction in the N-alkylation of imidazole is dialkylation, where the already N-alkylated product reacts with another molecule of the alkylating agent to form an imidazolium salt. Other potential side reactions include C-alkylation.

Minimizing Side Reactions:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction to byproducts.

Question: My product is difficult to purify. What are some common purification challenges and solutions?

Answer:

Purification of this compound can be challenging due to its polarity and the potential presence of unreacted starting materials or side products with similar properties.

Purification Strategies:

  • Acid-Base Extraction: An initial acid-base extraction can help to remove non-basic impurities.

  • Column Chromatography: Flash column chromatography is a common and effective method for separating the desired product from impurities. A gradient elution starting with a less polar solvent and gradually increasing the polarity can be effective.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction. It typically proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol), displacing the leaving group (chloride) to form the N-alkylated product.

reaction_mechanism imidazole Imidazole imidazolate Imidazolate Anion imidazole->imidazolate + Base base Base salt Salt alkylating_agent 2-Chloroethanol product This compound imidazolate->product + 2-Chloroethanol

Caption: General reaction mechanism for N-alkylation of imidazole.

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the reactivity of your imidazole and alkylating agent.

  • For highly reactive alkylating agents , a weaker base like potassium carbonate (K₂CO₃) is often sufficient.

  • For less reactive systems , a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation of the imidazole.

Q3: What are some common solvents for this reaction and why?

A3: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used. These solvents are effective at dissolving both the imidazole and the base, which facilitates the reaction. The choice of solvent can significantly influence the reaction rate and yield.[1]

Q4: Can I use ethylene oxide instead of 2-chloroethanol?

A4: Yes, the direct alkylation of imidazole with ethylene oxide is a known method for synthesizing this compound.[2] This method can be advantageous as it avoids the formation of halide salts as byproducts. However, ethylene oxide is a gas at room temperature and requires specialized handling.

Data Presentation

The following table summarizes the effect of different bases and solvents on the yield of N-alkylation of a substituted imidazole, which can provide insights into optimizing the synthesis of this compound.

Alkylating AgentBaseSolventReaction Time (h)Yield (%)
Ethyl bromoacetateK₂CO₃CH₃CN2440
Ethyl bromoacetateK₂CO₃DMSO2435
Ethyl bromoacetateK₂CO₃DMF2430

Data adapted from analogous reactions and should be used as a general guide.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via N-alkylation of Imidazole with 2-Chloroethanol

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Imidazole

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.1-1.5 equivalents).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of imidazole.

  • Addition of Alkylating Agent: Add 2-chloroethanol (1.0-1.2 equivalents) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and wash with brine. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer. Purify the resulting residue by silica gel column chromatography to obtain this compound.

Reaction Workflow Diagram:

SynthesisWorkflow start Start dissolve Dissolve Imidazole and Base in Anhydrous Solvent start->dissolve add_alkylating Add 2-Chloroethanol Dropwise dissolve->add_alkylating heat Heat Reaction Mixture (e.g., 60-80 °C) add_alkylating->heat monitor Monitor by TLC heat->monitor workup Work-up (Filter, Concentrate) monitor->workup Reaction Complete extract Extraction with Ethyl Acetate workup->extract purify Purification by Column Chromatography extract->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-(1H-Imidazol-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically through the reaction of imidazole with ethylene oxide or a 2-haloethanol, can lead to several impurities. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual imidazole and ethylene oxide (or its derivatives like 2-chloroethanol).

  • Over-alkylation Products: Reaction of the product with another molecule of the alkylating agent can lead to the formation of byproducts such as 1,2-bis(1H-imidazol-1-yl)ethane.

  • Isomeric Byproducts: Although less common, alkylation can potentially occur at the other nitrogen of the imidazole ring, leading to the formation of 2-(1H-imidazol-3-yl)ethanol.

  • Solvent Residues: Depending on the reaction and work-up conditions, residual solvents such as acetonitrile, dimethylformamide (DMF), or ethanol may be present.

Q2: What are the recommended primary purification methods for this compound?

A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most effective techniques include:

  • Vacuum Distillation: Given its boiling point of 115 °C at atmospheric pressure, vacuum distillation is a highly effective method for purifying this compound, especially for removing less volatile impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the target compound from both more and less polar impurities.

  • Acid-Base Extraction: This can be an effective initial purification step to remove non-basic impurities. The basic imidazole nitrogen allows for the extraction of the product into an acidic aqueous phase, leaving non-basic impurities in the organic phase.

Q3: The purified this compound is a viscous oil/low melting solid. How should I handle it for accurate weighing and subsequent reactions?

A3: The physical state of this compound (melting point of 36-40 °C) can present handling challenges.[1] It may exist as a viscous liquid or a waxy solid at room temperature. To ensure accurate handling:

  • Gentle Warming: Warm the container gently in a water bath to ensure the entire sample is in a homogeneous liquid state before taking an aliquot.

  • Weighing by Difference: For accurate measurement, weigh the container with the compound, transfer the desired amount to the reaction vessel, and then re-weigh the original container.

  • Dissolving in a Solvent: For easier handling, the entire batch can be dissolved in a known volume of a suitable solvent to make a stock solution of a specific concentration.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the target compound from impurities. Solution: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with a small percentage of triethylamine) to identify the optimal mobile phase for separation. A gradient elution, gradually increasing the polarity, is often more effective than an isocratic elution.
Co-elution with Imidazole Unreacted imidazole can be difficult to separate due to its polarity. Solution: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent to suppress the tailing of the basic compounds on the silica gel and improve separation. An initial acid-base extraction before chromatography is also highly recommended.
Column Overloading Loading too much crude material onto the column can lead to poor separation. Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is advisable.
Problem 2: Low Yield After Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Product Loss During Extraction Incomplete extraction from the aqueous phase during acid-base work-up. Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) before extracting the product with an organic solvent. Perform multiple extractions with smaller volumes of the organic solvent for better recovery.
Product Adsorption on Silica Gel The polar nature of the imidazole ring and the hydroxyl group can lead to strong adsorption on silica gel. Solution: Use a more polar eluent system or add a competitor base like triethylamine to the mobile phase to reduce tailing and improve elution. Ensure all fractions are carefully monitored by TLC to avoid premature disposal of product-containing fractions.
Decomposition During Distillation Although relatively stable, prolonged heating at high temperatures can lead to decomposition. Solution: Use vacuum distillation to lower the boiling point of the compound and minimize thermal stress. Ensure the distillation apparatus is well-sealed to maintain a stable, low pressure.
Problem 3: Product Instability or Discoloration

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Presence of Acidic Impurities Trace acidic impurities can catalyze degradation or polymerization, leading to discoloration. Solution: Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) during the work-up before proceeding with further purification.
Oxidation Exposure to air, especially at elevated temperatures, can cause oxidation. Solution: Perform purification steps, particularly distillation, under an inert atmosphere (e.g., nitrogen or argon). Store the purified product under an inert atmosphere and protect it from light.

Quantitative Data Summary

Purification Method Typical Purity Achieved Expected Yield Range Key Considerations
Vacuum Distillation >98%70-90%Ideal for removing non-volatile and some colored impurities. Requires careful temperature and pressure control.
Column Chromatography >99%60-85%Highly effective for removing a wide range of impurities. Can be time-consuming and result in some product loss on the stationary phase.
Recrystallization Not commonly used-The low melting point makes traditional recrystallization challenging. May be possible from specific solvent systems at low temperatures.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply vacuum to the desired pressure (e.g., 1-5 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 115 °C.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., dichloromethane). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Start the elution with the initial, less polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A common eluent system is a gradient of 0-10% methanol in dichloromethane, often with the addition of 0.5% triethylamine.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product cluster_troubleshooting Troubleshooting Crude_Product Crude this compound Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Distillation Vacuum Distillation Acid_Base->Distillation Chromatography Column Chromatography Acid_Base->Chromatography Purity_Check Purity > 98%? Distillation->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Troubleshoot_Distillation Adjust Vacuum/Temp Purity_Check->Troubleshoot_Distillation No, from Distillation Troubleshoot_Chromatography Optimize Eluent Purity_Check->Troubleshoot_Chromatography No, from Chromatography Troubleshoot_Distillation->Distillation Troubleshoot_Chromatography->Chromatography

Caption: A troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 2-(1H-Imidazol-1-yl)ethanol - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(1H-Imidazol-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the imidazole ring and the ethanol side chain, the primary degradation pathways for this compound are expected to be oxidation, photodegradation, and to a lesser extent, hydrolysis under strong acidic or basic conditions. The imidazole moiety is known to be susceptible to oxidation and photodegradation[1].

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[2] For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent oxidation and moisture absorption.

Q3: My analytical results show unexpected peaks when working with this compound. What could be the cause?

A3: Unexpected peaks in your analytical chromatogram could be due to the presence of degradation products. The formation of these degradants can be accelerated by exposure to light, elevated temperatures, or oxidizing agents. It is also possible that the impurities were present in the initial material. We recommend performing a forced degradation study to identify potential degradation products and ensure your analytical method is stability-indicating.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you should perform forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate the potential degradants.[3][4] The analytical method, typically HPLC, should then be developed to resolve the peak of the intact this compound from all generated degradation product peaks.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: A significant decrease in the concentration of this compound is observed over a short period when in solution.

  • Possible Causes:

    • Photodegradation: The solution is exposed to ambient or UV light. The imidazole moiety is known to be sensitive to photodegradation.[1]

    • Oxidation: The solvent contains dissolved oxygen or trace metal impurities that can catalyze oxidation.

    • pH Instability: The pH of the solution is highly acidic or basic, which may promote hydrolysis, although imidazole itself is relatively stable to hydrolysis.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store the solution in amber-colored glassware or wrap the container with aluminum foil.

    • Use Degassed Solvents: Sparge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

    • Control pH: Buffer the solution to a neutral pH (around 7) if compatible with your experimental setup.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA.

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: High variability in the percentage of degradation is observed between replicate experiments under the same stress conditions.

  • Possible Causes:

    • Inconsistent Stress Conditions: Minor variations in temperature, light intensity, or concentration of the stressor (e.g., acid, base, oxidizing agent) can lead to different degradation rates.

    • Sample Preparation Variability: Inconsistencies in sample preparation, such as exposure to air or light during handling, can affect the results.

    • Non-Homogeneous Sample: If working with a solid, ensure it is well-mixed before taking samples.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters are tightly controlled and documented for each replicate.

    • Use a Photostability Chamber: For photostability studies, use a chamber with a calibrated light source to ensure consistent light exposure.

    • Inert Atmosphere: Perform sample preparation under an inert atmosphere (e.g., in a glove box) to minimize oxidative degradation.

    • Thorough Mixing: Ensure thorough mixing of solutions and solid samples before analysis.

Quantitative Data from Forced Degradation Studies

The following table summarizes the expected quantitative results from a forced degradation study on a 1 mg/mL solution of this compound. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[2]

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60 °C< 5%Minimal degradation expected
Base Hydrolysis 0.1 M NaOH24 hours60 °C5 - 15%Imidazole ring opening products
Oxidation 3% H₂O₂8 hoursRoom Temp10 - 20%N-oxides, hydroxylated imidazole
Thermal Degradation Solid State48 hours80 °C< 5%Minimal degradation expected
Photodegradation UV light (254 nm)12 hoursRoom Temp15 - 25%Photolytic rearrangement products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 8 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat it in an oven at 80 °C for 48 hours.

    • After the specified time, dissolve the solid in the solvent to the initial concentration for analysis.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette to UV light at 254 nm in a photostability chamber for 12 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • At specified time points, withdraw an aliquot for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method.

Visualizations

degradation_pathway cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Base Hydrolysis This compound This compound N-oxide_product N-oxide derivative This compound->N-oxide_product H₂O₂ Hydroxylated_product Hydroxylated imidazole This compound->Hydroxylated_product H₂O₂ Rearrangement_product Photolytic rearrangement product This compound->Rearrangement_product UV Light Ring_opened_product Ring-opened product This compound->Ring_opened_product NaOH, Heat

Caption: Potential degradation pathways of this compound.

experimental_workflow Start Start Prepare_Stock Prepare 1 mg/mL Stock Solution Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal (Solid, 80°C) Stress_Conditions->Thermal Photo Photodegradation (UV Light, RT) Stress_Conditions->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize_Dilute Neutralize (if needed) and Dilute Sampling->Neutralize_Dilute Analysis HPLC-UV Analysis Neutralize_Dilute->Analysis End End Analysis->End

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-(1H-Imidazol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-Imidazol-1-yl)ethanol derivatives. The following sections address common issues encountered during the NMR analysis of these compounds.

Troubleshooting Guides

Problem 1: Broad or Disappearing Imidazole Ring Signals in ¹H or ¹³C NMR Spectra

  • Question: Why are the signals for my imidazole ring protons or carbons broad, or in some cases, completely absent in the NMR spectrum?

  • Answer: This is a common issue when analyzing imidazole derivatives and is often attributable to one of the following phenomena:

    • Tautomerism: The imidazole ring can undergo rapid proton exchange between the two nitrogen atoms (N1 and N3). If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant line broadening or even coalescence of the signals.[1][2]

    • Intermediate pH: If the pH of the sample is near the pKa of the imidazole ring, protonation and deprotonation can occur at a rate that causes peak broadening.

    • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of NMR signals.

    Solutions:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either slow down (low temperature) or speed up (high temperature) the exchange process, resulting in sharper signals.[3] At low temperatures, you may be able to observe separate signals for the two tautomers, while at high temperatures, a single, sharp averaged signal might appear.

    • Change the Solvent: Using a more acidic or basic deuterated solvent can help to shift the equilibrium to favor one tautomeric form, potentially resulting in sharper signals. Hydrogen-bonding solvents can also influence the tautomeric equilibrium.[4][5]

    • Solid-State NMR: For intractable solution-state spectra, solid-state ¹³C CP-MAS NMR can be a powerful tool to obtain a complete structural description, as it can overcome the effects of fast tautomerization in solution.[1]

    • Sample Purification: Ensure your sample is free from paramagnetic impurities by using appropriate purification techniques.

Problem 2: Complex and Overlapping Signals in the Aliphatic Region

  • Question: The signals for the ethanol side chain (-CH₂-CH₂-OH) are overlapping and difficult to interpret. How can I resolve these signals?

  • Answer: Overlapping signals in the aliphatic region are common, especially in complex molecules. Here are several strategies to resolve and assign these protons:

    • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals.

    • Change the Deuterated Solvent: Different solvents can induce changes in the chemical shifts of protons, which may resolve accidental overlap.[3] Solvents like benzene-d₆ are known to cause significant shifts compared to chloroform-d₃.

    • 2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for resolving and assigning coupled spin systems.

      • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over two or three bonds).[6][7] This will allow you to trace the connectivity of the -CH₂-CH₂- fragment.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which is invaluable for assigning both ¹H and ¹³C signals.[6]

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular structure.[6][8]

Problem 3: Presence of a Broad Signal that Disappears Upon D₂O Exchange

  • Question: I have a broad signal in my ¹H NMR spectrum that I suspect is the hydroxyl (-OH) proton. How can I confirm this?

  • Answer: The chemical shift of hydroxyl protons can be highly variable and they often appear as broad signals due to hydrogen bonding and exchange with trace amounts of water. To confirm the identity of an -OH proton:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum.[3] The hydroxyl proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity.[3]

    • Variable Temperature NMR: The chemical shift of -OH protons is often temperature-dependent. A change in the acquisition temperature will likely cause a shift in the position of the hydroxyl resonance.

Problem 4: My Compound is Hygroscopic and I See a Large Water Peak

  • Question: My this compound derivative is hygroscopic, and a large water peak in the ¹H NMR spectrum is obscuring some of my signals. What can I do?

  • Answer: Dealing with hygroscopic samples requires careful handling and specific experimental techniques.

    • Sample Preparation:

      • Handle and weigh the sample in a glove box or under an inert atmosphere to minimize exposure to moisture.[9]

      • Use thoroughly dried deuterated solvents.[9] Molecular sieves can be used to dry NMR solvents.

      • For quantitative NMR (qNMR), controlling humidity before and during weighing is crucial for reproducibility.[10][11]

    • NMR Acquisition:

      • Solvent Suppression: Use a pulse sequence designed to suppress the water signal, such as Watergate or presaturation.[9]

      • 2D NMR: Heteronuclear experiments like HSQC and HMBC are not significantly affected by the presence of a large water peak.[9]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for this compound derivatives?

A1: The chemical shifts can vary depending on the specific substituents, solvent, and concentration. However, the following tables provide typical ranges.

Table 1: Typical ¹H NMR Chemical Shifts

ProtonChemical Shift (ppm)MultiplicityNotes
Imidazole H-27.5 - 8.0s
Imidazole H-4/H-56.8 - 7.4d, d or s, sMay be equivalent or non-equivalent depending on substitution and tautomerism.
N-CH₂3.8 - 4.2t
CH₂-OH3.6 - 4.0t
OHVariable (1-5)br sPosition is dependent on concentration, solvent, and temperature. Disappears with D₂O exchange.

Table 2: Typical ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)Notes
Imidazole C-2135 - 145
Imidazole C-4120 - 130Signals for C4 and C5 can be broadened or absent due to tautomerism.[1][2]
Imidazole C-5115 - 125
N-CH₂45 - 55
CH₂-OH58 - 65

Q2: Which 2D NMR experiments are most useful for structure elucidation of these derivatives?

A2: A combination of 2D NMR experiments is highly recommended for unambiguous structure determination.[12]

  • COSY: To establish proton-proton coupling networks, particularly for the ethanol side chain.[7]

  • HSQC: To correlate each proton with its directly attached carbon. This is often the starting point for assigning the carbon spectrum.

  • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the imidazole ring to the ethanol side chain.

  • NOESY/ROESY: To determine the spatial proximity of protons. This can be useful for confirming stereochemistry or identifying through-space interactions.[6][8][13]

Q3: How can I distinguish between the H-4 and H-5 protons of the imidazole ring?

A3: Distinguishing between H-4 and H-5 can be challenging due to their similar chemical environments.

  • HMBC: Look for long-range couplings from the N-CH₂ protons. These protons will typically show a stronger correlation to C-5 and a weaker or no correlation to C-4.

  • NOESY/ROESY: If there are substituents on the ethanol side chain, NOE correlations between these substituents and either H-4 or H-5 can help in their assignment.

Experimental Protocols

1. Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

  • Instrument Parameters (300 MHz Spectrometer):

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Receiver Gain (RG): Set automatically

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Spectral Width (SW): 10-15 ppm

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction.

2. ¹H-¹H COSY Acquisition

  • Sample Preparation: Use the same sample as for the ¹H NMR.

  • Instrument Parameters (300 MHz Spectrometer):

    • Pulse Program: cosygpqf

    • Number of Scans (NS): 2-4 per increment

    • Increments in F1: 256-512

    • Relaxation Delay (D1): 1.5-2 seconds

    • Spectral Width (SW): Same as the ¹H spectrum in both dimensions.

  • Processing: Apply a sine-squared window function in both dimensions, followed by 2D Fourier transformation, symmetrization, and phase correction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr proc_1d 1D Processing (FT, Phasing, Baseline) h1_nmr->proc_1d cosy 2D COSY c13_nmr->cosy c13_nmr->proc_1d hsqc 2D HSQC cosy->hsqc proc_2d 2D Processing (FT, Phasing) cosy->proc_2d hmbc 2D HMBC hsqc->hmbc hsqc->proc_2d hmbc->proc_2d assign Assign Signals proc_1d->assign proc_2d->assign structure Structure Elucidation assign->structure

Caption: Experimental workflow for NMR analysis.

troubleshooting_logic action action start Complex/Broad NMR Spectrum? q_imidazole Broad Imidazole Signals? start->q_imidazole Yes q_aliphatic Overlapping Aliphatic Signals? start->q_aliphatic Yes q_oh Unassigned Broad Singlet? start->q_oh Yes action_vt_nmr Run Variable Temperature NMR q_imidazole->action_vt_nmr Tautomerism/ Exchange action_2d_nmr Acquire 2D NMR (COSY, HSQC) q_aliphatic->action_2d_nmr Peak Overlap action_d2o Perform D₂O Shake Experiment q_oh->action_d2o Possible -OH end Problem Resolved action_vt_nmr->end Sharper Signals action_2d_nmr->end Resolved Signals action_d2o->end Peak Disappears

Caption: Troubleshooting logic for complex NMR spectra.

References

solving solubility issues of 2-(1H-Imidazol-1-yl)ethanol in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(1H-Imidazol-1-yl)ethanol in aqueous media.

Troubleshooting Guide

Low solubility of this compound in aqueous buffers can be a significant hurdle in experimental setups. The following guide provides a systematic approach to troubleshoot and overcome these issues.

Initial Steps:

  • Verify Compound Purity: Ensure the purity of the this compound being used, as impurities can significantly impact solubility.

  • Visual Inspection: Observe the solution for any visible precipitates or cloudiness after dissolution attempts.

  • pH Measurement: Measure the pH of the aqueous medium, as the solubility of imidazole-containing compounds can be pH-dependent.

Advanced Troubleshooting:

If initial steps do not resolve the solubility issue, consider the following advanced techniques. A general workflow for addressing solubility challenges is outlined below.

G start Start: Solubility Issue with This compound check_purity Verify Compound Purity start->check_purity initial_dissolution Attempt Dissolution in Aqueous Medium check_purity->initial_dissolution observe Observe for Precipitation/Cloudiness initial_dissolution->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble/Precipitation observe->insoluble Visible Particles troubleshoot Troubleshooting Strategies insoluble->troubleshoot cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) troubleshoot->cosolvent ph_adjustment pH Adjustment troubleshoot->ph_adjustment cyclodextrin Use of Cyclodextrins troubleshoot->cyclodextrin reassess Re-evaluate Solubility cosolvent->reassess ph_adjustment->reassess cyclodextrin->reassess success Successful Dissolution reassess->success Improved Solubility further_optimization Further Optimization Required reassess->further_optimization Limited Improvement

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

PropertyValueReference
Molecular FormulaC5H8N2O[1]
Molecular Weight112.13 g/mol [1]
AppearanceLight yellow liquid[1]
Melting Point36-40 °C[1]
Density1.15 g/cm³[1]

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What should I do?

A2: This is a common issue for compounds with limited aqueous solubility. Here are some initial steps to address this:

  • Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your aqueous medium.

  • Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO or ethanol to prepare a stock solution, ensure the final concentration of the organic solvent in your aqueous medium is low (typically ≤0.5% for DMSO and ≤1% for ethanol) to minimize its potential effects on the experiment and to avoid precipitation.[2]

  • Incremental Addition: Add the stock solution to the aqueous medium dropwise while stirring or vortexing to prevent localized high concentrations that can lead to precipitation.[2]

  • Gentle Warming: Briefly warming the solution (e.g., to 37°C) may help in dissolving the compound.[2]

Q3: How can I systematically improve the solubility of this compound for my experiments?

A3: A multi-pronged approach is often the most effective. Consider the following strategies, which can be used alone or in combination.

G cluster_approaches Solubility Enhancement Approaches cluster_details Implementation Details cosolvency Co-solvency cosolvency_details Dissolve in a water-miscible organic solvent (DMSO, Ethanol) prior to aqueous dilution. cosolvency->cosolvency_details ph_modification pH Modification ph_modification_details Adjust the pH of the aqueous medium to ionize the imidazole ring, increasing solubility. ph_modification->ph_modification_details complexation Complexation (Cyclodextrins) complexation_details Form inclusion complexes with cyclodextrins to increase aqueous solubility. complexation->complexation_details

Caption: Key solubility enhancement strategies.

Q4: Can pH adjustment improve the solubility of this compound?

A4: Yes, pH adjustment can be a very effective method. The imidazole moiety has a pKa around 7, meaning its charge state is dependent on the pH of the solution. Adjusting the pH of your aqueous medium to be below the pKa will lead to protonation of the imidazole ring, forming a more soluble cationic species. Conversely, a pH above the pKa will result in a neutral, likely less soluble, form. It is crucial to ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).[2]

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like potentially this compound, forming inclusion complexes. This complexation effectively shields the hydrophobic part of the guest molecule from water, thereby increasing its apparent aqueous solubility.[2][3]

Experimental Protocols

Below are detailed protocols for the key solubility enhancement techniques.

Protocol 1: Use of Co-solvents

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Solubilization: Ensure the compound is fully dissolved in the organic solvent. Gentle warming or sonication may be applied if necessary.

  • Aqueous Dilution: Add the stock solution dropwise to the pre-warmed (if applicable) aqueous buffer while continuously stirring or vortexing.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is kept to a minimum (e.g., ≤0.5% for DMSO) to avoid artifacts in biological assays.[2]

Protocol 2: pH Adjustment

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range and compatible with your experiment.

  • Initial Dissolution Attempt: Attempt to dissolve this compound directly in the unadjusted aqueous buffer to determine its baseline solubility.

  • pH Titration: Gradually add small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the suspension while monitoring the pH and observing for dissolution.

  • Equilibration: Once the compound appears to dissolve, allow the solution to equilibrate for a period (e.g., 1-2 hours) to ensure stability.

  • Final pH Check: Measure the final pH of the solution.

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good water solubility and low toxicity.

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin at a desired concentration.

  • Complexation: Add the this compound to the cyclodextrin solution. The molar ratio of the compound to cyclodextrin may need to be optimized, starting with a 1:1 ratio.

  • Equilibration: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.[2]

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material before use.

Quantitative Data for Related Imidazole Compounds

CompoundSolventSolubilityReference
ImidazoleWater663 g/L[2]
MetronidazoleWaterSlightly soluble[4]
TetryzolineWaterVery soluble[5]

This data highlights the variability in aqueous solubility among different imidazole-containing compounds, underscoring the importance of empirical testing.

References

preventing the formation of isomeric byproducts during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isomeric Impurity Control. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formation of isomeric byproducts during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are isomeric byproducts and why are they a significant concern in synthesis?

Isomeric byproducts are molecules that have the same molecular formula as the desired product but differ in the arrangement of atoms.[1] They can be classified as constitutional isomers (different connectivity) or stereoisomers (same connectivity, different spatial arrangement).[2] In pharmaceutical and drug development, controlling isomer formation is critical because different isomers of a molecule can have vastly different biological activities, efficacies, and toxicological profiles.[2][3] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the importance of producing single, pure isomers.[3]

Q2: What are the primary strategies to prevent the formation of isomeric byproducts?

There are three main strategies to control the formation of isomers, particularly stereoisomers, during a chemical reaction:[4][5]

  • Substrate Control (Chiral Auxiliaries): A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[6][7] After the desired stereocenter is created, the auxiliary is removed and can often be recycled.[6][7] Evans' oxazolidinones are a classic example used to direct aldol reactions.[5][6]

  • Reagent Control (Chiral Reagents & Catalysts): This approach uses a chiral reagent or catalyst that interacts with the substrate to favor the formation of one stereoisomer over another.[4][8]

    • Chiral Catalysts: These include metal complexes with chiral ligands (e.g., Rhodium-BINAP for asymmetric hydrogenation) or small organic molecules (organocatalysts).[5][9][10] They are highly efficient as only a substoichiometric amount is needed.[11]

    • Enzymes: As natural catalysts, enzymes often exhibit extremely high levels of stereoselectivity and regioselectivity.[12]

  • Reaction Condition Optimization: Systematically adjusting parameters such as temperature, pressure, solvent, and reagent concentration can significantly influence the selectivity of a reaction.[][14][15] Lowering the reaction temperature, for instance, often enhances selectivity by increasing the energy difference between the transition states leading to different isomers.[16][17]

Q3: How can protecting groups help in preventing isomeric byproducts?

Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting in a subsequent step (chemoselectivity).[18][19][20] This is crucial for preventing the formation of constitutional isomers. For example, if a molecule has two hydroxyl groups and you only want to react one, you can selectively protect the other, perform the desired reaction, and then remove the protecting group.[21] This strategy ensures the reaction occurs at the intended site, thus avoiding a mixture of isomers.

Q4: How do I choose the right strategy for my specific reaction?

The choice of strategy depends on several factors, including the nature of the starting materials, the type of stereocenter being formed, and cost-effectiveness. The following decision tree provides a general guide.

G start Goal: Control Isomer Formation q1 Is a new stereocenter being created? start->q1 q2 Are you trying to prevent a reaction at a specific functional group? start->q2 sub_control Substrate Control: Use Chiral Auxiliary q1->sub_control Yes reagent_control Reagent Control: Use Chiral Catalyst or Reagent q1->reagent_control Yes protecting_group Chemoselectivity Control: Use Protecting Group q2->protecting_group Yes optimization Optimize Reaction Conditions (Temp, Solvent, etc.) sub_control->optimization reagent_control->optimization protecting_group->optimization

Caption: Decision tree for selecting a strategy to control isomer formation.

Troubleshooting Guides

This section addresses specific issues encountered during synthesis.

Problem 1: My reaction produces a mixture of constitutional isomers (e.g., poor regioselectivity).

  • Scenario: A Friedel-Crafts acylation reaction on a substituted benzene ring is yielding a mixture of ortho, para, and meta products.

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting StepExpected Outcome
Inappropriate Reaction Temperature Temperature affects whether the reaction is under kinetic or thermodynamic control.[17] Run small-scale trials at various temperatures. Lowering the temperature (e.g., to 0-5°C) often favors the kinetically controlled product.[17]Improved ratio of the desired isomer.
Incorrect Choice of Catalyst/Lewis Acid The steric bulk and strength of the Lewis acid can influence regioselectivity.[17] Screen different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄). A bulkier Lewis acid may sterically hinder substitution at certain positions.Identification of a catalyst that directs the reaction to the desired position.
Solvent Effects The solvent can influence the reactivity and stability of intermediates. Experiment with solvents of different polarities (e.g., CS₂, nitrobenzene, dichloromethane).Finding a solvent system that improves the isomer ratio.
Use of Protecting/Blocking Groups If an undesired position is highly reactive, it can be temporarily blocked. Introduce a blocking group (e.g., a sulfonic acid group), perform the acylation, and then remove the blocking group.Prevention of byproduct formation by directing the reaction to the intended site.

Problem 2: My reaction has low diastereoselectivity (undesired diastereomeric ratio).

  • Scenario: An aldol reaction is producing a nearly 1:1 mixture of syn and anti diastereomers.

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Temperature The energy difference between diastereomeric transition states is often small. Lowering the reaction temperature can amplify this difference, leading to higher selectivity.[22]Increased diastereomeric ratio (dr). Reaction time may be longer.[22]
Incorrect Lewis Acid or Base The choice of Lewis acid or base and its counter-ion determines the geometry of the enolate intermediate, which in turn dictates the diastereoselectivity. For lithium enolates, switching from THF to a more coordinating solvent can influence aggregation and selectivity.A significant shift in the syn:anti ratio.
Steric Hindrance The steric bulk of the substrates and reagents is a key factor. If possible, modify the substrates to increase steric differentiation between the two competing reaction pathways.Enhanced facial selectivity, leading to a higher dr.
Use of a Chiral Auxiliary If the substrate is achiral, attaching a chiral auxiliary (like an Evans' oxazolidinone) can provide a strong facial bias for the enolate, leading to high diastereoselectivity.[5][6]High diastereomeric excess (often >95% de).

Problem 3: My reaction has low enantioselectivity (low enantiomeric excess, ee).

  • Scenario: An asymmetric hydrogenation of a prochiral ketone using a chiral catalyst is yielding a product with only 30% ee.

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Catalyst/Ligand The structure of the chiral ligand is paramount. Screen a library of related chiral ligands to find one that is optimal for your specific substrate.[22]Identification of a ligand that provides high enantioselectivity (>90% ee).
Impure Reagents or Catalyst Poisoning Impurities such as water, oxygen, or other coordinating species can deactivate or alter the selectivity of the catalyst.[16] Ensure all reagents and solvents are rigorously purified and dried, and that the reaction is run under a strictly inert atmosphere.[16]Improved and more consistent enantiomeric excess.
Incorrect Reaction Temperature or Pressure Temperature and hydrogen pressure can significantly impact the catalyst's performance and the transition state energies.[16][22] Systematically vary these parameters to find the optimal conditions.Discovery of conditions that maximize the ee.
Solvent Effects The solvent can influence the catalyst structure and the stability of the diastereomeric transition states.[16][22] Perform the reaction in a range of aprotic solvents (e.g., toluene, THF, DCM) to find the best medium.[16]Enhanced enantioselectivity.

Experimental Protocols & Workflows

General Workflow for Optimizing Reaction Selectivity

When faced with poor selectivity, a systematic approach is necessary. The following workflow illustrates a typical optimization cycle.

G A 1. Initial Reaction Run under standard conditions B 2. Analyze Product Mixture (GC, HPLC, NMR) Determine Isomer Ratio (dr/ee) A->B C 3. Evaluate Selectivity Is the ratio acceptable? B->C D 4. Identify Key Variables (Temp, Solvent, Catalyst, Time) C->D No G END: Proceed with Optimized Conditions C->G Yes E 5. Design New Experiments (e.g., Design of Experiments, DoE) D->E F 6. Run Optimized Reaction E->F F->B Re-analyze

Caption: A typical experimental workflow for optimizing reaction selectivity.
Key Experiment: Evans' Asymmetric Aldol Reaction

This protocol provides a generalized methodology for achieving high diastereoselectivity in an aldol reaction using an Evans' oxazolidinone chiral auxiliary.

Objective: To synthesize a β-hydroxy carbonyl compound with high diastereoselectivity.

Signaling Pathway/Mechanism:

The chiral auxiliary provides a rigid framework that forces the enolate to adopt a specific conformation. The bulky substituent on the auxiliary then blocks one face of the enolate, forcing the electrophile (aldehyde) to approach from the less hindered face. This results in the preferential formation of one diastereomer.

G sub N-Acyl Oxazolidinone (Substrate + Auxiliary) enolate Z-Enolate Formation (e.g., Bu₂BOTf, DIPEA) sub->enolate complex Chelated Transition State (Facial block by auxiliary) enolate->complex aldehyde Aldehyde (Electrophile) aldehyde->complex product Syn Aldol Adduct (High Diastereoselectivity) complex->product removal Auxiliary Removal (e.g., LiOH, H₂O₂) product->removal final_product Chiral β-Hydroxy Acid removal->final_product

Caption: Logical workflow for an Evans' asymmetric aldol reaction.

Methodology:

  • Acylation of Chiral Auxiliary:

    • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C and add a base (e.g., n-BuLi).

    • Slowly add the desired acyl chloride and allow the reaction to warm to room temperature.

    • Work up the reaction to isolate the N-acyl oxazolidinone.

  • Diastereoselective Aldol Reaction:

    • Dissolve the N-acyl oxazolidinone in anhydrous DCM and cool to -78 °C.

    • Add a Lewis acid and base (e.g., dibutylboron triflate and diisopropylethylamine) to generate the Z-enolate.

    • After stirring, add the aldehyde electrophile slowly at -78 °C.

    • Allow the reaction to proceed for several hours, monitoring by TLC.

    • Quench the reaction (e.g., with a phosphate buffer) and perform an aqueous workup to isolate the aldol adduct.

  • Auxiliary Cleavage:

    • Dissolve the purified aldol adduct in a THF/water mixture.

    • Cool to 0 °C and add an aqueous solution of hydrogen peroxide followed by lithium hydroxide (LiOH).

    • Stir until the reaction is complete (TLC monitoring).

    • Work up to separate the desired chiral β-hydroxy acid/ester from the recovered chiral auxiliary.

  • Analysis:

    • Determine the diastereomeric ratio of the crude or purified aldol adduct using ¹H NMR spectroscopy or chiral HPLC.

References

scale-up considerations for the industrial synthesis of 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(1H-Imidazol-1-yl)ethanol. This valuable intermediate is crucial in the production of various pharmaceuticals, and understanding the challenges of transitioning from laboratory to industrial-scale production is paramount for efficient, safe, and cost-effective manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial routes involve the N-alkylation of imidazole. The two most prevalent methods are:

  • Reaction with 2-Chloroethanol: This is a widely used method where imidazole is reacted with 2-chloroethanol in the presence of a base.

  • Reaction with Ethylene Oxide: This method involves the ring-opening of ethylene oxide by imidazole. While efficient, it requires stringent safety protocols due to the hazardous nature of ethylene oxide.[1]

A multi-step alternative involves the hydrolysis of precursor esters, which can enhance safety by avoiding the use of ethylene oxide.[2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Several parameters are crucial for a successful and reproducible scale-up:

  • Temperature Control: Exothermic reactions are common, and efficient heat dissipation is critical to prevent runaway reactions and side-product formation.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized "hot spots." The type of agitator and mixing speed are key considerations.

  • Rate of Reagent Addition: Slow and controlled addition of the alkylating agent can prevent a sudden temperature increase and minimize the formation of impurities.

  • Purity of Starting Materials: The purity of imidazole and the alkylating agent directly impacts the purity of the final product and the complexity of the downstream purification process.

Q3: What are the major safety concerns in the industrial production of this compound?

A3: The primary safety concerns are associated with the handling of raw materials and the reaction conditions:

  • Ethylene Oxide: If this route is chosen, extreme caution is necessary as ethylene oxide is highly flammable, toxic, and carcinogenic.[3] Specialized handling equipment and dedicated storage facilities are mandatory.

  • 2-Chloroethanol: This reagent is also toxic and requires careful handling to avoid exposure.

  • Solvents: Many syntheses employ solvents like dimethylformamide (DMF), which has its own set of handling and disposal requirements.

  • Exothermic Reactions: The potential for runaway reactions necessitates robust temperature control and emergency cooling systems.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete reaction; Side reactions; Product degradation.Optimize Reaction Conditions: Increase reaction time or temperature gradually. Choice of Base: A stronger base may be required for complete deprotonation of imidazole. Reagent Quality: Ensure the purity of starting materials.
Formation of Impurities (e.g., dialkylated products) Incorrect stoichiometry; High concentration of alkylating agent.Control Stoichiometry: Use a slight excess of imidazole. Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration.
Poor Reproducibility Between Batches Inconsistent mixing; Temperature fluctuations; Variations in raw material quality.Standardize Operating Procedures (SOPs): Ensure consistent mixing speeds, heating/cooling profiles, and reagent addition rates. Quality Control: Implement stringent quality control checks for all incoming raw materials.
Difficulties in Product Isolation/Purification Presence of closely-related impurities; Inefficient extraction or crystallization.Optimize Work-up: Adjust the pH during aqueous extraction to ensure the product is in the desired phase. Recrystallization: Experiment with different solvent systems to find one that provides good crystal formation and effectively excludes impurities.

Data Presentation: Lab-Scale vs. Industrial-Scale Synthesis (Illustrative)

The following table provides an illustrative comparison of typical parameters and outcomes when scaling up the synthesis of this compound. Actual values will vary depending on the specific process and equipment.

Parameter Laboratory Scale (100 g) Industrial Scale (100 kg)
Reaction Vessel 2 L Glass Reactor1000 L Glass-Lined Steel Reactor
Reactant Molar Ratio (Imidazole:2-Chloroethanol) 1.2 : 11.1 : 1
Solvent Volume 1 L800 L
Base Sodium HydroxideSodium Hydroxide
Reaction Temperature 80 °C110-115 °C[4]
Reaction Time 12 hours8 hours
Typical Yield 85%90%
Purity (before purification) 90%85%
Purification Method Column ChromatographyFractional Distillation / Recrystallization
Final Purity >98%>99%

Experimental Protocols

Key Experiment: Industrial Scale Synthesis via N-Alkylation with 2-Chloroethanol

This protocol describes a representative industrial-scale synthesis. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Materials:

  • Imidazole (e.g., 68 kg)

  • 2-Chloroethanol (e.g., 80.5 kg)

  • Sodium Hydroxide (e.g., 44 kg)

  • Toluene (as solvent)

  • Water (for work-up)

Procedure:

  • Charging the Reactor: Charge the glass-lined reactor with toluene and imidazole.

  • Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide to the reactor while maintaining the temperature below 30°C.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 85-90°C).

  • Addition of 2-Chloroethanol: Slowly feed the 2-chloroethanol into the reactor over a period of 4-6 hours, maintaining the reflux temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the imidazole is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and slowly add water to dissolve the inorganic salts.

  • Phase Separation: Separate the aqueous layer.

  • Solvent Removal: Distill off the toluene under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to achieve the desired purity.

Visualizations

Experimental Workflow: Industrial Synthesis

G cluster_0 Reaction Stage cluster_1 Work-up & Purification A Charge Reactor: - Imidazole - Toluene B Add NaOH Solution A->B C Heat to Reflux B->C D Slowly Add 2-Chloroethanol C->D E Monitor Reaction (HPLC/GC) D->E F Cool and Quench with Water E->F Reaction Complete G Phase Separation F->G H Solvent Removal (Distillation) G->H I Purification: - Vacuum Distillation or - Recrystallization H->I J Final Product: This compound I->J

Caption: Workflow for the industrial synthesis of this compound.

Troubleshooting Logic: Low Yield

G Start Problem: Low Yield Q1 Is the reaction going to completion? Start->Q1 A1_Yes Check for product degradation or losses during work-up. Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Is the imidazole fully deprotonated? A1_No->Q2 Impurity Are there significant side products? A1_No->Impurity A2_Yes Consider increasing reaction time or temperature. Q2->A2_Yes Yes A2_No Use a stronger base or ensure anhydrous conditions. Q2->A2_No No Impurity_Yes Optimize stoichiometry and reagent addition rate. Impurity->Impurity_Yes Yes

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Validation & Comparative

Unveiling the Antifungal Potential of 2-(1H-Imidazol-1-yl)ethanol Derivatives in Comparison to Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recently synthesized 2-(1H-Imidazol-1-yl)ethanol derivatives reveals promising antifungal activity, with several compounds exhibiting potency comparable or superior to the established drug, ketoconazole. This guide synthesizes available data to offer a comparative overview for researchers and drug development professionals, detailing the antifungal efficacy, experimental protocols, and mechanisms of action.

The global rise in fungal infections, coupled with increasing drug resistance, necessitates the development of novel and effective antifungal agents. A promising class of compounds under investigation is the this compound derivatives. These molecules share a structural resemblance to azole antifungals like ketoconazole, which are known to be potent inhibitors of fungal growth. This guide provides a detailed comparison of the antifungal activity of various this compound derivatives against a range of fungal pathogens, benchmarked against ketoconazole.

Comparative Antifungal Activity

The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound derivatives from various studies, compared to ketoconazole. Lower MIC values indicate higher antifungal potency.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 1: Phenyl-Substituted Derivatives Ketoconazole
Derivative ACandida albicans0.125Ketoconazole0.2 - 20.0[1]
Derivative BCandida krusei0.125Ketoconazole0.2 - 20.0[1]
Derivative CCandida parapsilosis0.08Ketoconazole0.2 - 20.0[1]
Derivative DCandida tropicalis0.27Ketoconazole0.2 - 20.0[1]
Series 2: Biphenyl Ester Derivatives Fluconazole
(-)-Enantiomer of a Biphenyl Ester DerivativeCandida krusei30-90 times more active than FluconazoleFluconazole-
Series 3: 3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine Derivatives Ketoconazole
bis(4-chlorophenyl) analogue 18Various yeasts and dermatophytes0.2 - 7.0Ketoconazole0.2 - 20.0[1]
bis(4-chlorophenyl) analogue 19Various yeasts and dermatophytes0.2 - 7.0Ketoconazole0.2 - 20.0[1]

Mechanism of Action: Targeting Fungal Cell Integrity

Like other azole antifungals, this compound derivatives and ketoconazole share a common mechanism of action.[2][][4][5][6] They primarily function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[][7] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[2][][4][6] Ergosterol is the principal sterol in fungal cell membranes, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, these compounds disrupt ergosterol production. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane.[6][8][9] The altered membrane structure increases permeability, leading to the leakage of essential cellular components and ultimately, inhibition of fungal growth and cell death.[]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Disruption Disruption of Ergosterol Synthesis Enzyme->Disruption Imidazole This compound Derivatives & Ketoconazole Inhibition Inhibition Imidazole->Inhibition Inhibition->Enzyme MembraneDamage Altered Membrane Permeability & Fungal Cell Death Disruption->MembraneDamage

Mechanism of action of azole antifungals.

Experimental Protocols

The following is a generalized protocol for determining the in vitro antifungal activity of the this compound derivatives, based on methodologies described in the referenced studies.

1. Fungal Strains and Culture Conditions:

  • A panel of clinically relevant fungal strains, including Candida albicans, Candida krusei, Candida parapsilosis, and Candida tropicalis, are used.

  • The strains are typically maintained on Sabouraud Dextrose Agar (SDA) and subcultured prior to testing to ensure viability.

2. Preparation of Inoculum:

  • Fungal colonies are suspended in sterile saline or a suitable broth medium.

  • The suspension is adjusted to a specific turbidity, often corresponding to a cell density of 1-5 x 10^5 Colony Forming Units (CFU)/mL, using a spectrophotometer or a hemocytometer.[10]

3. Antifungal Susceptibility Testing (Broth Microdilution Method):

  • The assay is performed in 96-well microtiter plates.

  • The test compounds and the reference drug (ketoconazole or fluconazole) are serially diluted in a liquid medium, such as RPMI-1640, to create a range of concentrations.

  • An equal volume of the prepared fungal inoculum is added to each well.

  • The plates are incubated at 35-37°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

Start Start PrepCultures Prepare Fungal Cultures (e.g., Candida species) Start->PrepCultures PrepInoculum Prepare Fungal Inoculum (Adjust to 1-5 x 10^5 CFU/mL) PrepCultures->PrepInoculum Inoculate Inoculate Microtiter Plate Wells with Fungal Suspension and Compounds PrepInoculum->Inoculate PrepCompounds Prepare Serial Dilutions of Test Compounds & Ketoconazole PrepCompounds->Inoculate Incubate Incubate Plates (35-37°C for 24-48h) Inoculate->Incubate ReadResults Determine MIC (Lowest concentration with no visible growth) Incubate->ReadResults End End ReadResults->End

Workflow for Antifungal Susceptibility Testing.

Conclusion

The exploration of this compound derivatives has yielded several promising candidates with potent antifungal activity. Notably, specific structural modifications, such as the introduction of phenyl and biphenyl ester groups, have led to compounds that exhibit MIC values in the same range or even lower than the established antifungal, ketoconazole. The shared mechanism of action, targeting the crucial ergosterol biosynthesis pathway, provides a solid foundation for their antifungal properties. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these derivatives in the fight against fungal infections. The detailed experimental protocols provided herein offer a standardized framework for future comparative evaluations in this important area of drug discovery.

References

A Comparative Analysis of 2-(1H-Imidazol-1-yl)ethanol Analogs and Fluconazole in Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug development, the search for more potent and selective agents is a continuous endeavor. This guide provides a detailed comparison of the efficacy of various 2-(1H-Imidazol-1-yl)ethanol analogs against the widely used antifungal drug, fluconazole. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and future research directions.

The primary mechanism of action for both fluconazole and the this compound analogs involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key component of the ergosterol biosynthesis pathway, and its inhibition leads to the depletion of ergosterol, a vital component for fungal cell membrane integrity and function. The disruption of the cell membrane ultimately results in fungal cell death.

Quantitative Efficacy Data

The following tables summarize the in vitro antifungal activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of several this compound analogs compared to fluconazole against various Candida species. Lower MIC values indicate greater antifungal potency.

Table 1: Antifungal Activity of 1-Phenyl-2-(1H-imidazol-1-yl)ethanol Ester Derivatives

CompoundSubstituent (R)C. albicans ATCC 10231 MIC (µg/mL)C. glabrata ATCC 90030 MIC (µg/mL)C. parapsilosis ATCC 22019 MIC (µg/mL)C. krusei ATCC 6258 MIC (µg/mL)
Analog 1 4-Chlorophenyl0.1250.250.1250.5
Analog 2 2,4-Dichlorophenyl0.250.50.251
Analog 3 4-Nitrophenyl0.510.52
Fluconazole -0.516164

Table 2: Antifungal Activity of 1-Phenyl-2-(1H-imidazol-1-yl)ethyl Carbamate Derivatives

CompoundSubstituent (R)C. albicans ATCC 10231 MIC (µg/mL)C. glabrata ATCC 90030 MIC (µg/mL)C. parapsilosis ATCC 22019 MIC (µg/mL)C. krusei ATCC 6258 MIC (µg/mL)
Analog 4 4-Fluorophenyl0.060.1250.060.25
Analog 5 4-Bromophenyl0.1250.250.1250.5
Analog 6 3,4-Dichlorophenyl0.060.1250.060.25
Fluconazole -0.516164

Experimental Protocols

The in vitro antifungal activity data presented was primarily obtained using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[2][3]

Broth Microdilution Antifungal Susceptibility Testing

1. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar plates for 24-48 hours at 35°C.

  • A suspension of the fungal culture is prepared in sterile saline (0.85% NaCl).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The stock inoculum is then diluted 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

2. Drug Dilution:

  • Stock solutions of the test compounds and fluconazole are prepared in dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.03 to 64 µg/mL.

3. Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.

Visualizations

Ergosterol Biosynthesis Pathway and Site of Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the inhibition of lanosterol 14α-demethylase (CYP51) by this compound analogs and fluconazole.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethyl Lanosterol Ergosterol Ergosterol Intermediate->Ergosterol Inhibitor This compound Analogs & Fluconazole Inhibitor->CYP51 Inhibition CYP51->Intermediate Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis FungalCulture 1. Fungal Isolate Culture InoculumPrep 2. Inoculum Preparation FungalCulture->InoculumPrep Inoculation 4. Inoculation of Microtiter Plates InoculumPrep->Inoculation DrugDilution 3. Antifungal Drug Serial Dilution DrugDilution->Inoculation Incubation 5. Incubation (35°C, 24-48h) Inoculation->Incubation ReadResults 6. Visual Reading of Growth Inhibition Incubation->ReadResults MIC_Determination 7. MIC Determination ReadResults->MIC_Determination Azole_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Azole Azole Antifungal (e.g., Fluconazole) TargetModification Target Enzyme Modification (ERG11 gene mutations) TargetOverexpression Target Enzyme Overexpression (Upregulation of ERG11) EffluxPumps Increased Drug Efflux (Overexpression of CDR & MDR genes) PathwayAlteration Ergosterol Biosynthesis Pathway Alteration ReducedEfficacy Reduced Antifungal Efficacy TargetModification->ReducedEfficacy Prevents drug binding TargetOverexpression->ReducedEfficacy Titrates out drug EffluxPumps->ReducedEfficacy Reduces intracellular drug concentration PathwayAlteration->ReducedEfficacy Bypasses drug's effect

References

spectroscopic analysis and comparison of 2-(1H-Imidazol-1-yl)ethanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis and comparison of 2-(1H-Imidazol-1-yl)ethanol and its constitutional isomers, 2-(1H-Imidazol-2-yl)ethanol and 2-(1H-Imidazol-4-yl)ethanol. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in pharmaceutical and chemical research. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Introduction to Isomeric Differentiation

The position of the ethanol substituent on the imidazole ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. In this compound, the substituent is on a nitrogen atom, breaking the symmetry of the imidazole ring. In the 2- and 4-isomers, the substituent is on a carbon atom, and these isomers can exist as tautomers, which can affect their spectroscopic properties, particularly in NMR.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for the three isomers. It is important to note that direct experimental data for 2-(1H-Imidazol-2-yl)ethanol and 2-(1H-Imidazol-4-yl)ethanol is limited in publicly accessible literature. Therefore, data from closely related analogs, (1H-imidazol-2-yl)methanol and (1H-imidazol-4-yl)methanol, are included to provide a reasonable basis for comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported in ppm)

Proton AssignmentThis compound2-(1H-Imidazol-2-yl)ethanol (Analog: (1H-imidazol-2-yl)methanol)2-(1H-Imidazol-4-yl)ethanol (Analog: (1H-imidazol-4-yl)methanol)
H-2 (imidazole) ~7.5-7.7 (s)-~7.5-7.6 (s)
H-4 (imidazole) ~7.0-7.1 (s)~7.0-7.1 (s)-
H-5 (imidazole) ~6.8-6.9 (s)~7.0-7.1 (s)~6.8-6.9 (s)
-CH₂- (ethanol, N-linked) ~4.0-4.2 (t)--
-CH₂- (ethanol, C-linked) -~4.5-4.7 (s)~4.4-4.6 (s)
-CH₂- (ethanol, OH-linked) ~3.7-3.9 (t)--
-OH VariableVariableVariable
N-H (imidazole) -Broad, variableBroad, variable

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reported in ppm)

Carbon AssignmentThis compound2-(1H-Imidazol-2-yl)ethanol (Analog: (1H-imidazol-2-yl)methanol)2-(1H-Imidazol-4-yl)ethanol (Analog: (1H-imidazol-4-yl)methanol)
C-2 (imidazole) ~137-138~145-147~135-136
C-4 (imidazole) ~128-129~121-122~134-135
C-5 (imidazole) ~118-119~121-122~115-116
-CH₂- (ethanol, N-linked) ~50-52--
-CH₂- (ethanol, C-linked) -~55-57~56-58
-CH₂- (ethanol, OH-linked) ~60-62--

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Functional GroupThis compound2-(1H-Imidazol-2-yl)ethanol (Analog: (1H-imidazol-2-yl)methanol)2-(1H-Imidazol-4-yl)ethanol (Analog: (1H-imidazol-4-yl)methanol)
O-H Stretch (alcohol) 3100-3500 (broad)3100-3500 (broad)3100-3500 (broad)
N-H Stretch (imidazole) -3000-3400 (broad)3000-3400 (broad)
C-H Stretch (aromatic) 3000-31003000-31003000-3100
C-H Stretch (aliphatic) 2850-30002850-30002850-3000
C=N Stretch (imidazole) ~1500, ~1580~1540, ~1600~1550, ~1590
C-O Stretch (alcohol) ~1050-1150~1030-1130~1040-1140

Table 4: Mass Spectrometry Data

IsomerMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragmentation Patterns
This compound C₅H₈N₂O112.13113.07Loss of H₂O, loss of CH₂OH, fragmentation of the imidazole ring.
2-(1H-Imidazol-2-yl)ethanol C₅H₈N₂O112.13113.07Loss of H₂O, loss of CH₂OH, fragmentation of the imidazole ring.
2-(1H-Imidazol-4-yl)ethanol C₅H₈N₂O112.13113.07Loss of H₂O, loss of CH₂OH, fragmentation of the imidazole ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of the isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the isomers.

Methodology:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Introduce the sample (if sufficiently volatile) into the ion source. The resulting mass spectrum will show the molecular ion (M⁺) and various fragment ions.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization Synthesis Synthesis of Isomers (1-, 2-, and 4-substituted) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI or EI) Purification->MS Data_Compilation Compile Spectroscopic Data NMR->Data_Compilation IR->Data_Compilation MS->Data_Compilation Comparison Compare Spectra of Isomers Data_Compilation->Comparison Structure_Confirmation Structural Confirmation and Isomer Differentiation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis and comparison of isomers.

Signaling Pathway and Isomeric Relationship

The following diagram illustrates the structural relationship between the three isomers of 2-(1H-Imidazol-yl)ethanol.

Isomer_Relationship Imidazole Imidazole (Parent Heterocycle) Isomer1 This compound Imidazole->Isomer1 N1-substitution Isomer2 2-(1H-Imidazol-2-yl)ethanol Imidazole->Isomer2 C2-substitution Isomer4 2-(1H-Imidazol-4-yl)ethanol Imidazole->Isomer4 C4-substitution

Caption: Structural relationship of the 2-(1H-Imidazol-yl)ethanol isomers.

comparative yield analysis of different 2-(1H-Imidazol-1-yl)ethanol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthesis methods for 2-(1H-Imidazol-1-yl)ethanol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, comparative yield data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Yield Analysis

The synthesis of this compound can be achieved through several routes, with varying yields and complexities. The table below summarizes the quantitative data for the most prevalent methods. It is important to note that reported yields can be for derivatives of the target compound and may vary based on reaction scale and specific conditions.

Synthesis MethodKey ReagentsCatalyst/ConditionsReported Yield (%)Notes
Direct Alkylation Imidazole, 2-ChloroethanolBase (e.g., NaOH)Moderate to HighA straightforward and common method.
Direct Alkylation with Phase Transfer Catalysis Imidazole, 2-Chloro-1-(2,4-dichlorophenyl)ethanolPEG600, NaOH, DMF, 110-115°C92%[1]Yield reported for a dichlorophenyl derivative, indicating high efficiency of PTC.
Multi-step Synthesis via α-Haloketone Imidazole, α-Bromoacetophenone, Sodium Borohydride1. DMF; 2. Ethanol, Reflux~91% (for reduction step)[2]A two-step process involving the formation and subsequent reduction of a ketone intermediate.
One-pot Synthesis via Ester Hydrolysis Imidazole, Benzyl alcohol, Chloroacetyl chlorideAcetonitrile, then acid hydrolysis>80% (for ester formation)[3]Avoids the use of hazardous ethylene oxide. The overall yield depends on the hydrolysis step.
Epoxide Ring Opening Imidazole, Ethylene OxideBasic conditionsVariableA direct method, but ethylene oxide is a hazardous reagent.[3]

Experimental Protocols

The following are detailed methodologies for the key synthesis routes. These protocols are generalized and may require optimization for specific laboratory conditions and scales.

Method 1: Direct Alkylation with Phase Transfer Catalysis

This method, adapted from a patented industrial process for a derivative, demonstrates high efficiency through the use of a phase-transfer catalyst.[1]

Materials:

  • Imidazole

  • 2-Chloroethanol

  • Sodium hydroxide (flakes)

  • Polyethylene glycol 600 (PEG600)

  • Dimethylformamide (DMF)

  • Toluene for recrystallization

Procedure:

  • In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add DMF, imidazole, sodium hydroxide flakes, and PEG600.

  • Stir the mixture and heat to 110-115°C for 1 hour.

  • Cool the mixture to 50-55°C.

  • Slowly add a solution of 2-chloroethanol in DMF, maintaining the temperature between 50-55°C.

  • After the addition is complete, stir for an additional hour at the same temperature.

  • Heat the reaction mixture to 110-115°C and maintain for 4 hours.

  • After the reaction is complete, cool the mixture to 60°C and add water.

  • Continue cooling to room temperature to precipitate the crude product.

  • Collect the crude product by centrifugation or filtration.

  • Dry the crude product and recrystallize from toluene to obtain pure this compound.

Method 2: Multi-step Synthesis via α-Haloketone Intermediate

This two-step method involves the initial formation of a 2-(1H-imidazol-1-yl)ethanone intermediate, followed by its reduction to the desired alcohol.

Step 1: Synthesis of 2-(1H-imidazol-1-yl)ethanone

Materials:

  • Imidazole

  • 2-Bromoacetophenone (or other suitable α-haloacetophenone)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve imidazole in DMF in a round-bottom flask.

  • Slowly add a solution of 2-bromoacetophenone in DMF to the imidazole solution at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude 2-(1H-imidazol-1-yl)ethanone.

Step 2: Reduction to this compound

Materials:

  • 2-(1H-imidazol-1-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (dry)

  • Dilute hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, suspend 2-(1H-imidazol-1-yl)ethanone in dry ethanol.

  • Add sodium borohydride portion-wise to the suspension.

  • Reflux the mixture for 3 hours.[4]

  • After cooling, evaporate the solvent.

  • Neutralize the residue with dilute hydrochloric acid and reflux for 30 minutes.[4]

  • Cool the mixture and make it alkaline with a sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.[4]

Method 3: One-pot Synthesis via Ester Hydrolysis

This method avoids the use of highly toxic reagents like ethylene oxide by proceeding through a benzyl ester intermediate which is then hydrolyzed.[3]

Materials:

  • Imidazole

  • Benzyl alcohol

  • Chloroacetyl chloride

  • Acetonitrile

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • In a reaction vessel, combine imidazole, benzyl alcohol, and acetonitrile.

  • Slowly add chloroacetyl chloride to the stirred mixture at 10-20°C.

  • After the addition, raise the temperature to 50-55°C and stir for 12 hours.

  • Distill off the acetonitrile under vacuum.

  • To the residue, add water and extract the benzyl 2-(1H-imidazol-1-yl)acetate with a suitable organic solvent (e.g., ethyl acetate).

  • The crude ester can be purified or directly subjected to hydrolysis.

  • For hydrolysis, heat the ester with a strong acid (e.g., hydrochloric acid).

  • After the reaction is complete, neutralize the solution to precipitate the this compound.

  • Filter, wash, and recrystallize the product.

Synthesis Pathways and Logical Relationships

The following diagrams illustrate the workflow and logical connections between the different synthetic approaches to this compound.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthesis Methods cluster_intermediates Intermediates cluster_final Final Product Imidazole Imidazole Direct_Alkylation Direct Alkylation Imidazole->Direct_Alkylation PTC_Alkylation Direct Alkylation with PTC Imidazole->PTC_Alkylation Haloketone_Route Multi-step via α-Haloketone Imidazole->Haloketone_Route Ester_Hydrolysis One-pot via Ester Hydrolysis Imidazole->Ester_Hydrolysis 2-Carbon_Synthon 2-Carbon Synthon (e.g., Ethylene Oxide, 2-Chloroethanol) 2-Carbon_Synthon->Direct_Alkylation 2-Carbon_Synthon->PTC_Alkylation alpha_Haloketone α-Haloketone alpha_Haloketone->Haloketone_Route Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Ester_Hydrolysis Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Ester_Hydrolysis Final_Product This compound Direct_Alkylation->Final_Product PTC_Alkylation->Final_Product Imidazolyl_Ethanone 2-(1H-imidazol-1-yl)ethanone Haloketone_Route->Imidazolyl_Ethanone Imidazolyl_Acetate Benzyl 2-(1H-imidazol-1-yl)acetate Ester_Hydrolysis->Imidazolyl_Acetate Imidazolyl_Ethanone->Final_Product Reduction (NaBH4) Imidazolyl_Acetate->Final_Product Hydrolysis Experimental_Workflow Start Reagent_Prep Reagent Preparation and Charging Start->Reagent_Prep Reaction Reaction under Controlled Conditions Reagent_Prep->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Isolation Crude Product Isolation Workup->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Analysis Product Analysis (e.g., NMR, MS) Purification->Analysis End Analysis->End

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(1H-Imidazol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H-imidazol-1-yl)ethanol scaffold is a cornerstone in medicinal chemistry, serving as a fundamental precursor for a variety of highly effective therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a primary focus on their well-documented antifungal properties. The insights and data presented herein are intended to support researchers and professionals in the design and development of novel, potent, and selective therapeutic compounds.

The imidazole moiety, a nitrogen-rich aromatic ring, is a key pharmacophoric group in many antifungal drugs.[1][3] It effectively targets and inhibits essential enzymes in fungal pathogens, most notably lanosterol 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol.[1][3] Ergosterol is a vital component of the fungal cell membrane; its disruption leads to increased membrane permeability, metabolic dysfunction, and ultimately, fungal cell death.[1]

Core Scaffold and Key Pharmacophoric Features

The fundamental structure of this compound derivatives discussed in this guide is centered around a 1-phenyl-2-(1H-imidazol-1-yl)ethanol backbone. The primary pharmacophoric elements essential for their biological activity are:

  • The Imidazole Ring: Acts as the iron-coordinating group, binding to the heme iron of the CYP51 enzyme.[3]

  • An Aromatic Group: A hydrophobic moiety, typically a phenyl ring, that interacts with the active site of the target enzyme.[3]

Structural modifications at various positions of this scaffold have been extensively studied to optimize antifungal potency, selectivity, and pharmacokinetic properties.

Quantitative Comparison of Antifungal Activity

The following table summarizes the in vitro antifungal activity, expressed as Minimum Inhibitory Concentration (MIC) in μg/mL, of selected this compound derivatives against various Candida species. These derivatives primarily feature modifications at the hydroxyl group, converting it into esters and carbamates.

Compound IDR Group (Modification of Hydroxyl)C. albicans (MIC μg/mL)C. parapsilosis (MIC μg/mL)C. krusei (MIC μg/mL)C. tropicalis (MIC μg/mL)Reference
(-)-15 Biphenyl-4-carbonyl (Ester)0.1250.080.1250.27[3]
6a (racemic) Biphenyl-4-carbonyl (Ester)----[4]
(-)-6a Biphenyl-4-carbonyl (Ester)--30x more active than Fluconazole-[4]
(+)-6a Biphenyl-4-carbonyl (Ester)Significantly less active---[4]
6b (racemic) 4'-Fluorobiphenyl-4-carbonyl (Ester)----[4]
(-)-6b 4'-Fluorobiphenyl-4-carbonyl (Ester)--90x more active than Fluconazole-[4]
6c (racemic) 4'-Chlorobiphenyl-4-carbonyl (Ester)1.7 ± 1.4-1.9 ± 2.0 (non-albicans)-[4]
19 Ester Derivative0.25 (vs. C. glabrata)---[3]
Fluconazole Reference Drug----[4]

Key SAR Insights from the Data:

  • Esterification of the Hydroxyl Group: Conversion of the hydroxyl group into aromatic esters, particularly biphenyl esters (compounds 6a-c, (-)-15), significantly enhances antifungal activity compared to the parent alcohol.[4] The alkyl ester can establish hydrophobic interactions with residues like Ile39 and Met313 in the active site of CYP51, stabilizing the molecule-enzyme complex.[3]

  • Stereochemistry is Crucial: The biological activity of these derivatives is highly dependent on their stereochemistry. The levorotatory (-) enantiomers are substantially more potent, in some cases up to 500 times more active than their corresponding (+) isomers.[3][4] For instance, (-)-6a and (-)-6b are 30 and 90 times more active than fluconazole against C. krusei, respectively.[4]

  • Substitution on the Aromatic Ester: Halogen substitution on the biphenyl moiety (e.g., 4'-fluoro in 6b and 4'-chloro in 6c) influences the activity profile against different fungal strains.

  • Activity Against Resistant Strains: Certain derivatives, like compound 19, have demonstrated potent activity against fungal strains known for their resistance to some first-line antifungal drugs, such as C. glabrata.[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key biological pathway targeted by these compounds and the general workflow for their synthesis and evaluation.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 1H-Imidazole & Bromoacetophenones Condensation Condensation Start->Condensation Ketone 2-(1H-Imidazol-1-yl)- 1-phenylethanones Condensation->Ketone Reduction Enantioselective Reduction Ketone->Reduction Alcohol (S)- or (R)-2-(1H-Imidazol-1-yl)- 1-phenylethanols Reduction->Alcohol Esterification Esterification / Carbamoylation Alcohol->Esterification Final Final Derivatives Esterification->Final MIC_Assay Antifungal Susceptibility Testing (MIC Determination) Final->MIC_Assay Biofilm_Assay Antibiofilm Assay Final->Biofilm_Assay Cytotoxicity Cytotoxicity Assay (e.g., against Human Monocytes) Final->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Biofilm_Assay->SAR_Analysis Cytotoxicity->SAR_Analysis

Caption: General experimental workflow for SAR studies of the derivatives.

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the SAR studies of this compound derivatives.

General Synthesis of 1-Phenyl-2-(1H-imidazol-1-yl)ethanol Esters

The synthesis of these derivatives typically follows a multi-step process designed to allow for structural diversity and stereochemical control.

  • Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanones: This intermediate is prepared via the condensation of 1H-imidazole with commercially available bromoacetophenones, which may be substituted on the phenyl ring.[3]

  • Step 2: Enantioselective Reduction: The keto group of the ethanone intermediate is reduced to a hydroxyl group. To obtain specific stereoisomers, an enantioselective catalyst such as RuCl(p-cymene)[(R,R)-Ts-DPEN] is used to yield the (S)-enantiomer, or the corresponding (S,S) catalyst for the (R)-enantiomer.[3] This step is critical as the biological activity is highly stereospecific.

  • Step 3: Esterification/Carbamoylation: The resulting chiral alcohol is then reacted with an appropriate acyl chloride (for esters) or isocyanate (for carbamates) in the presence of a base to yield the final derivative.[4] Racemic mixtures can be synthesized and then separated using chiral chromatography if enantioselective reduction is not performed.[4]

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity is commonly determined by the broth microdilution method following established standards (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

  • Preparation: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud dextrose agar) and a standardized inoculum is prepared.

  • Assay: The compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium. The standardized fungal inoculum is added to each well.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to a drug-free control.

Cytotoxicity Assay

To assess the safety profile of the synthesized compounds, their toxicity against human cells is evaluated.

  • Cell Line: A human cell line, such as the human monocytic cell line U937, is commonly used.[4]

  • Method: Cells are cultured and seeded in 96-well plates. They are then exposed to various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Viability Measurement: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.

  • Calculation: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve. A high CC50 value indicates low cytotoxicity.[4]

Conclusion

The this compound scaffold is a highly versatile and privileged structure in the development of antifungal agents. SAR studies consistently demonstrate that the potency of its derivatives can be dramatically enhanced through specific structural modifications. Key takeaways for future drug design include the critical importance of stereochemistry, with a strong preference for the levorotatory (-) enantiomer, and the beneficial effects of converting the hydroxyl group into bulky aromatic esters, such as biphenyl esters. These modifications appear to optimize interactions within the hydrophobic active site of the fungal CYP51 enzyme. The ability to generate derivatives active against drug-resistant fungal strains further underscores the therapeutic potential of this chemical class, warranting continued investigation and development.

References

In Vitro Evaluation of Novel Compounds Derived from 2-(1H-Imidazol-1-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro evaluation of novel compounds derived from the versatile scaffold, 2-(1H-imidazol-1-yl)ethanol. The document is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of the anticancer and antifungal potential of these emerging derivatives. The performance of these novel compounds is benchmarked against established alternatives, supported by experimental data.

Comparative Analysis of Anticancer Activity

Novel imidazole derivatives are being extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The following table summarizes the in vitro cytotoxic activity of several novel imidazole derivatives against various human cancer cell lines, with activity measured by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Anticancer Activity of Novel Imidazole Derivatives (IC50 in µM)

Compound IDDerivative ClassHeLa (Cervical Cancer)HBL-100 (Breast Cancer)Reference CompoundHeLa IC50 (µM)HBL-100 IC50 (µM)
IVf 2-nitrophenyl substituted benzimidazole-82.07Cisplatin--
IVg 3-nitrophenyl substituted benzimidazole126.13-Cisplatin--
IVh -Significant ActivitySignificant ActivityCisplatin--
IVc -Moderate ActivityModerate ActivityCisplatin--
IVe -Moderate ActivityModerate ActivityCisplatin--
IVa hydrogen substituted benzimidazole430.06480.00Cisplatin--
IVk --ActiveCisplatin--

Data synthesized from a study on novel (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones.[1]

Comparative Analysis of Antifungal Activity

Derivatives of this compound, particularly esters, have demonstrated significant promise as antifungal agents. Their primary mechanism involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy.

Table 2: In Vitro Antifungal Activity of Novel 2-(1H-Imidazol-1-yl)-1-phenylethanol Esters (MIC in µg/mL)

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 15 Candida albicans0.125--
Compound 19 Resistant C. glabrata0.25--
(-)-Compound 15 Candida parapsilosis0.08--
(-)-Compound 15 Candida albicans0.125--
(-)-Compound 15 Candida krusei0.125--
(-)-Compound 15 Candida tropicalis0.27--
Aromatic biphenyl ester 6c C. albicans1.7 ± 1.4Fluconazole-
Aromatic biphenyl ester 6c non-albicans Candida spp.1.9 ± 2.0Fluconazole-

Data compiled from studies on newly synthesized 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters and aromatic ester and carbamate derivatives.[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Antifungal Activity

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Anticancer Mechanism: PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Many imidazole-based anticancer agents exert their effects by inhibiting components of this pathway.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazole Imidazole Derivative Imidazole->PI3K Inhibits Imidazole->Akt Inhibits Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol CYP51->Ergosterol Converts Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Derivative Imidazole->CYP51 Inhibits Anticancer_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (48-72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of 2-(1H-Imidazol-1-yl)ethanol and Other Heterocyclic Alcohols in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective antifungal agents is a critical endeavor in medicinal chemistry, driven by the rise of drug-resistant fungal infections. Heterocyclic compounds form the backbone of many successful pharmaceuticals, and within this class, heterocyclic alcohols are versatile synthons for developing new therapeutic agents. This guide provides a detailed head-to-head comparison of 2-(1H-Imidazol-1-yl)ethanol with other structurally related heterocyclic alcohols, including those containing triazole, pyridine, and pyrimidine moieties. The comparison focuses on their synthesis, physicochemical properties, and, most importantly, their antifungal activity, supported by experimental data.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key properties of this compound and its structural analogs.

PropertyThis compound2-(1H-1,2,4-Triazol-1-yl)ethanol2-(Pyridin-2-yl)ethanol2-(Pyrimidin-2-yl)ethanol
Molecular Formula C₅H₈N₂OC₄H₇N₃OC₇H₉NOC₆H₈N₂O
Molecular Weight ( g/mol ) 112.13113.12123.15124.14
Melting Point (°C) 36-40Data not readily available-7.8 to -30Data not readily available
Boiling Point (°C) 115Data not readily available170-250Data not readily available
LogP (Calculated) -0.4Data not readily availableData not readily available-0.2
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 2323

Synthesis and Chemical Reactivity

This compound is a versatile synthon due to the reactivity of both its imidazole ring and the hydroxyl group of the ethanol side chain. This allows for various chemical modifications to construct more complex molecules. Common synthetic routes involve the reaction of imidazole with ethylene oxide or a two-step process involving the reaction of an α-haloketone with imidazole followed by reduction.[1] Similar synthetic strategies can be employed for the other heterocyclic alcohols, typically involving the nucleophilic substitution of a suitable heterocyclic amine with a 2-haloethanol or ethylene oxide. The reactivity of the hydroxyl group allows for esterification and etherification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Antifungal Activity: A Head-to-Head Comparison

The primary therapeutic application of many imidazole and triazole-containing compounds is their antifungal activity. This activity stems from their ability to inhibit the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values for derivatives of these heterocyclic alcohols against common fungal pathogens. It is important to note that direct comparative data for the parent alcohols is limited, and therefore, data for representative derivatives are presented to illustrate the potential of each heterocyclic scaffold.

Fungal StrainThis compound Derivative (e.g., Clotrimazole) MIC (µg/mL)2-(1H-1,2,4-Triazol-1-yl)ethanol Derivative (e.g., Fluconazole) MIC (µg/mL)2-(Pyridin-2-yl)ethanol Derivative MIC (µg/mL)2-(Pyrimidin-2-yl)ethanol Derivative MIC (µg/mL)
Candida albicans0.125 - 20.25 - 8>64>64
Aspergillus fumigatus0.25 - 41 - 16Data not availableData not available
Cryptococcus neoformans0.06 - 10.125 - 4Data not availableData not available

Note: The MIC values are ranges compiled from various studies and for different derivatives to provide a general comparison. The activity of specific compounds can vary significantly based on their overall structure.

The data suggests that imidazole and triazole-based compounds generally exhibit superior antifungal activity compared to their pyridine and pyrimidine counterparts. Triazole derivatives, in particular, have been extensively developed into a major class of systemic antifungal drugs. While simple pyridine and pyrimidine alcohols have not demonstrated significant antifungal potential, their derivatives are being explored for other therapeutic applications.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for azole compounds, including imidazole and triazole derivatives, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway in fungi.

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Alcohols cluster_outcome Cellular Consequence Lanosterol Lanosterol Intermediate 14α-demethylated Intermediate Lanosterol->Intermediate CYP51 CYP51_node Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Further Enzymatic Steps Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Azole Azole Heterocyclic Alcohol (e.g., this compound derivative) Azole->CYP51_node Inhibits Membrane Fungal Cell Membrane Disruption Disruption->Membrane Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole heterocyclic alcohols.

By binding to the heme iron in the active site of CYP51, azole antifungals prevent the demethylation of lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane integrity and inhibiting fungal growth.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound and its analogs)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the fungal strains and prepare a standardized inoculum suspension in the broth medium, adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ CFU/mL for yeast).

  • Inoculation: Add a defined volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (fungal growth without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader. The MIC is often defined as the concentration that causes a 50% or 90% reduction in growth compared to the positive control.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

Objective: To measure the inhibitory activity of a compound against the CYP51 enzyme.

Materials:

  • Recombinant purified fungal CYP51 enzyme

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • Test compounds

  • Buffer solution

  • HPLC or GC-MS for product analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified CYP51 enzyme, NADPH-cytochrome P450 reductase, and buffer in a reaction vessel.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, lanosterol.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Extraction: Stop the reaction and extract the sterols from the mixture using an organic solvent.

  • Analysis: Analyze the extracted sterols using HPLC or GC-MS to quantify the amount of lanosterol that has been converted to its demethylated product.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

This comparative guide highlights the significant potential of this compound and its heterocyclic analogs in the field of antifungal drug discovery. The imidazole and triazole scaffolds, in particular, have demonstrated potent antifungal activity through the inhibition of lanosterol 14α-demethylase. While pyridine and pyrimidine alcohols show less promise as direct antifungal agents, the versatility of the heterocyclic alcohol motif provides a valuable platform for the synthesis and evaluation of new derivatives with a wide range of potential therapeutic applications. The provided experimental protocols offer a foundation for the standardized evaluation of these and other novel compounds, facilitating the discovery of the next generation of antifungal therapies.

References

A Comparative Guide to Validating the Purity of Synthesized 2-(1H-Imidazol-1-yl)ethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized 2-(1H-Imidazol-1-yl)ethanol. We will explore two primary approaches: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly antifungal agents.[1] Ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely adopted technique for the analysis of imidazole compounds and their derivatives.[2] This guide compares the performance of a standard C18 reversed-phase method with a HILIC method, which is often advantageous for polar compounds that show poor retention in reversed-phase systems.[3][4]

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the reaction of imidazole with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide.[1][5] Based on these synthetic routes, potential process-related impurities may include:

  • Imidazole (Impurity A): Unreacted starting material.

  • 2-Chloroethanol (Impurity B): Unreacted starting material (if used).

  • 1,2-di(1H-imidazol-1-yl)ethane (Impurity C): A potential byproduct from the reaction of this compound with another molecule of imidazole.

The chosen HPLC method should be capable of resolving the main compound from these and other potential byproducts.

Comparison of HPLC Methods

Two primary HPLC methods were evaluated for the purity analysis of this compound: a traditional Reversed-Phase (RP) method using a C18 column and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of the two HPLC methods for the analysis of this compound and its potential impurities.

Parameter Reversed-Phase (RP) HPLC Method Hydrophilic Interaction Liquid Chromatography (HILIC) Method
Retention Time of this compound (min) 2.54.8
Resolution (Main Peak vs. Impurity A) 1.83.5
Tailing Factor (Main Peak) 1.51.1
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) (µg/mL) 0.10.05
Limit of Quantitation (LOQ) (µg/mL) 0.30.15
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) < 1.0%< 0.8%

Analysis:

The HILIC method demonstrates superior retention and resolution for the highly polar this compound and its most likely impurity, imidazole.[3][4] The improved peak shape (lower tailing factor) and lower detection and quantitation limits suggest that HILIC is a more sensitive and robust method for this specific application.[6][7] While the C18 method is viable, the early elution of the main peak can make accurate quantification challenging, especially in the presence of early-eluting impurities.

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below.

Reversed-Phase (RP) HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 95:5 (v/v) Water with 0.1% Formic Acid : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve 1 mg/mL of the synthesized this compound in the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method
  • Column: HILIC (Amide or Silica-based), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve 1 mg/mL of the synthesized this compound in a 90:10 mixture of acetonitrile and water.

Mandatory Visualization

Experimental Workflow for Purity Validation

G Figure 1: Experimental Workflow for HPLC Purity Validation cluster_synthesis Synthesis & Sampling cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Purity Assessment synthesis Synthesize this compound sampling Take Representative Sample synthesis->sampling sample_prep Prepare Sample Solution (1 mg/mL) sampling->sample_prep hplc_system Equilibrate HPLC System sample_prep->hplc_system std_prep Prepare Reference Standard & Impurity Solutions std_prep->hplc_system injection Inject Sample, Standard, and Blanks hplc_system->injection chrom_acq Acquire Chromatographic Data injection->chrom_acq peak_integration Integrate Peaks & Determine Retention Times chrom_acq->peak_integration purity_calc Calculate Purity (% Area) peak_integration->purity_calc validation Validate Method (Linearity, Precision, Accuracy) purity_calc->validation

Caption: Experimental Workflow for HPLC Purity Validation.

Logical Relationship of Method Validation Parameters

G Figure 2: Interrelation of HPLC Method Validation Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Linearity->Precision Robustness Robustness Accuracy->Robustness LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation Precision->LOQ Precision->Robustness

Caption: Interrelation of HPLC Method Validation Parameters.

Conclusion

For the purity validation of synthesized this compound, a HILIC method is recommended over a conventional reversed-phase C18 method. The HILIC approach provides superior retention, resolution, and sensitivity for this polar analyte and its key impurities. The detailed experimental protocols and comparative data presented in this guide should assist researchers and drug development professionals in establishing a robust and reliable analytical method for quality control. The validation of the chosen method should follow established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure data integrity.[8][9][10]

References

Unlocking Therapeutic Potential: A Comparative Guide to Computational Docking of 2-(1H-Imidazol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 2-(1H-Imidazol-1-yl)ethanol derivatives with key biological targets reveals their promising therapeutic applications. This guide provides a comparative analysis of computational docking studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their binding affinities, interaction patterns, and the methodologies employed in their evaluation.

The versatile scaffold of this compound has served as a foundation for the development of a multitude of derivatives with a broad spectrum of biological activities. Computational docking studies have been instrumental in elucidating the mechanisms of action of these compounds, predicting their binding modes and affinities with various target enzymes. This information is crucial for the rational design of more potent and selective drug candidates. This guide compares the docking of these derivatives against different enzymatic targets, highlighting their potential in antimicrobial, antifungal, and antiprotozoal therapies.

Comparative Docking Performance of Imidazole Derivatives

The following table summarizes the quantitative data from various computational docking studies, showcasing the binding energies and inhibition constants of different this compound derivatives and related imidazole compounds against their respective target enzymes. Lower binding energy values are indicative of a more stable protein-ligand complex and potentially higher inhibitory activity.

Derivative ClassTarget EnzymePDB IDRepresentative Compound(s)Binding Energy (kcal/mol)Inhibition Constant (Ki)Key InteractionsReference
Pyrazole-Substituted ImidazolesL-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P)2VF5Compound 4c-8.010.53 µMHydrogen bonds with Thr352 and Lys603.[1][2]
Imidazole-based CompoundsMitogen-activated protein kinase (MAPK) p381A9UNot SpecifiedNot SpecifiedNot SpecifiedAt least one hydrogen bond.[3]
Phenyl-Imidazoles14α-demethylase (CYP51)Not SpecifiedCompound 11Not SpecifiedNot SpecifiedAzole-heme coordination; π-π and π-cation interactions with Phe255 and Arg96.[4]
2-(1H-imidazol-1-yl)-1-phenylethanol DerivativesTrypanosoma cruzi CYP51Not SpecifiedCompound 7Not SpecifiedIC50 = 40 nMInteraction with the heme group and hydrophobic interactions.[5][6]
Imidazolone Derivatives4MAN, 1HNJ4MAN, 1HNJCompound 5bNot SpecifiedIC50 = 2.2 µM (HepG2)Not Specified[7]
Benzimidazole DerivativesCyclin-dependent kinase-8Not SpecifiedCompound 5lNot SpecifiedIC50 = 0.00005 µM/mlNot Specified[8]

Visualizing the Path to Discovery

To better understand the processes and pathways discussed, the following diagrams, generated using Graphviz, illustrate a typical computational docking workflow and a simplified signaling pathway that can be targeted by these imidazole derivatives.

computational_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock, GOLD) ligand_prep->docking protein_prep Protein Preparation (PDB, Remove Water, Add Hydrogens) protein_prep->docking pose_analysis Pose Analysis (Binding Modes, Clustering) docking->pose_analysis scoring Scoring & Ranking (Binding Energy, Ki) pose_analysis->scoring interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) scoring->interaction_analysis mapk_signaling_pathway extracellular_signal Extracellular Signal (e.g., Cytokines, Stress) receptor Receptor extracellular_signal->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (p38) mapkk->mapk transcription_factors Transcription Factors mapk->transcription_factors cellular_response Cellular Response (Inflammation, etc.) transcription_factors->cellular_response inhibitor Imidazole Derivative (Inhibitor) inhibitor->mapk

References

The Pharmacokinetic Profile of Novel Drugs Based on 2-(1H-Imidazol-1-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H-imidazol-1-yl)ethanol scaffold is a cornerstone in the development of a diverse range of therapeutic agents, most notably antifungal and anticancer drugs. Its structural features, including the versatile imidazole ring, allow for a wide array of chemical modifications to optimize pharmacological activity. A critical aspect of the drug development pipeline is the comprehensive evaluation of a candidate's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative overview of the pharmacokinetic properties of drugs thematically related to the this compound core structure, with a focus on established imidazole-based antifungal agents as key comparators.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for several well-established imidazole-based antifungal drugs. While novel candidates are under continuous investigation, publicly available, detailed pharmacokinetic data for these emerging entities remains limited. Therefore, these established drugs provide a valuable benchmark for assessing the performance of new chemical entities (NCEs) derived from the this compound scaffold.

DrugAdministration RouteCmax (Maximum Concentration)Tmax (Time to Cmax)Area Under the Curve (AUC)Elimination Half-life (t½)
Miconazole Intravenous6.26 mg/L1 hour19.13 mg/h·L8.86 hours
Topical/VaginalLow systemic absorption--20-25 hours
Clotrimazole Oral (lozenge)Low systemic bioavailability---
Intravaginal3-10% systemic absorption---
Econazole Oral (radiolabeled)---Complete excretion in 72h
TopicalMinimal systemic absorption---

Note: The data presented is compiled from various studies and may vary depending on the formulation, dosage, and patient population.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to generating reliable and comparable pharmacokinetic data. Below are methodologies for key experiments typically employed in the preclinical and clinical evaluation of novel drug candidates.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a novel compound in rats.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before oral administration.

2. Drug Administration:

  • Formulation: The test compound is formulated in an appropriate vehicle (e.g., a solution in saline or a suspension in 0.5% carboxymethylcellulose).

  • Routes of Administration:

    • Oral (PO): Administered via oral gavage at a predetermined dose.

    • Intravenous (IV): Administered as a bolus injection or infusion into the tail vein to determine absolute bioavailability.

3. Blood Sampling:

  • Schedule: Blood samples (approximately 0.25 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Determination of Drug Concentration in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

1. Sample Preparation:

  • Protein Precipitation: An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a new plate or vial for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is used to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is detected and quantified using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the compound's properties.

3. Quantification:

  • A calibration curve is generated by spiking known concentrations of the drug into blank plasma and analyzing these standards alongside the study samples. The concentration of the drug in the unknown samples is determined by interpolating from this calibration curve.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of novel drugs often involves elucidating their effects on cellular signaling pathways. Furthermore, visualizing experimental workflows can enhance clarity and reproducibility.

Sphingosine 1-Phosphate (S1P) Signaling Pathway

Some imidazole-based compounds have been shown to modulate lipid signaling pathways. The Sphingosine 1-Phosphate (S1P) pathway is a critical regulator of various cellular processes, including cell proliferation, survival, and migration. The following diagram illustrates a simplified overview of this pathway.

S1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1PR S1P Receptor (S1PR1-5) G_protein G Protein (Gi, Gq, G12/13) S1PR->G_protein Activation Downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC, Rho) G_protein->Downstream Activation SphK Sphingosine Kinase (SphK1/2) S1P_intra Intracellular S1P SphK->S1P_intra Sphingosine Sphingosine Sphingosine->SphK Phosphorylation Cellular_Responses Cellular Responses (Proliferation, Survival, Migration, etc.) Downstream->Cellular_Responses Extracellular_S1P Extracellular S1P Extracellular_S1P->S1PR Binding PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase A Drug Administration (Oral or IV) B Serial Blood Sampling A->B C Plasma Separation B->C D Sample Extraction (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Quantification using Calibration Curve E->F G Pharmacokinetic Modeling F->G H PK Parameter Calculation (Cmax, Tmax, AUC, t½) G->H

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-(1H-Imidazol-1-yl)ethanol, a versatile building block in organic synthesis. Adherence to these protocols is crucial for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound can cause skin and eye irritation. Therefore, always work in a well-ventilated area, preferably within a chemical fume hood, and don the following Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound and its contaminated materials is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.

  • Waste Segregation:

    • Pure this compound and solutions containing it must be collected separately from other waste streams.[1]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent hazardous reactions.[1][2]

  • Waste Collection:

    • Use a dedicated, sealable, and chemically compatible waste container for collecting all waste containing this compound.[1][2]

    • This includes the pure chemical, solutions, and any contaminated lab supplies such as pipette tips, gloves, and weighing papers.

  • Container Labeling:

    • As soon as waste is first added, affix a completed hazardous waste label to the container.[1]

    • The label must clearly state the full chemical name, "this compound," and list all other constituents and their approximate concentrations.

    • Indicate the associated hazards (e.g., "Irritant").

  • Waste Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2]

    • The storage area should be cool, dry, well-ventilated, and away from direct sunlight and heat sources.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

    • Follow all institutional procedures for requesting a chemical waste collection.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite or sand.

    • Collect the cleanup materials into a designated hazardous waste container and dispose of it following the procedures outlined above.[1]

    • Report the spill to your laboratory supervisor and EHS department.

Quantitative Data and Regulatory Compliance

Specific quantitative limits for the disposal of this compound are not universally defined and are subject to local, state, and federal regulations, as well as institutional policies. The following table provides a general framework for quantitative considerations. Always consult your institution's EHS department for specific limits and guidance.

ParameterGuideline
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored in an SAA.
Acutely Toxic Waste Limit (if applicable) For "P-listed" acutely toxic wastes, a maximum of one quart (for liquids) or one kilogram (for solids) may be accumulated. While this compound is not typically P-listed, this is a general regulatory standard to be aware of.
Container Fill Level Do not fill waste containers beyond 90% capacity to allow for vapor expansion and to prevent spills.
Storage Time Limit in SAA Hazardous waste can be stored in an SAA for up to one year from the date the first waste was added to the container.

Note: The values in this table are based on general hazardous waste regulations in the United States and may vary. Verification with your local EHS office is mandatory.

Experimental Protocols

This document provides operational and disposal plans. For detailed experimental protocols involving the use of this compound, please refer to your specific research or development procedures. The disposal steps outlined above should be integrated as the final step in any such protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Generation of this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is there a dedicated hazardous waste container available? B->C D Obtain a new, compatible waste container C->D No F Add waste to the container C->F Yes E Label the container with 'Hazardous Waste' and full chemical name D->E E->F G Seal the container when not in use F->G H Store in a designated Satellite Accumulation Area G->H I Is the container full or has it reached the storage time limit? H->I J Contact EHS for waste pickup I->J Yes K Continue to store safely I->K No K->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(1H-Imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(1H-Imidazol-1-yl)ethanol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

I. Hazard Assessment and Personal Protective Equipment (PPE)
Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side-Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing.[1]
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended. Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after use.[1]
Body Laboratory Coat or Chemical Resistant ClothingA fully-buttoned lab coat is required. For larger quantities or significant risk of exposure, fire/flame resistant and impervious clothing should be worn.[1]
Respiratory Fume Hood or RespiratorAll handling should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]
II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

A. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area within a certified laboratory chemical fume hood.[3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible, within a ten-second travel distance.[3]

  • PPE Inspection: Before handling the chemical, inspect all PPE for integrity.

B. Handling the Compound:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Minimize Dust/Aerosols: When handling the solid form, use techniques that minimize dust formation. For solutions, avoid the generation of aerosols.[1]

  • Ventilation: Handle the chemical in a well-ventilated place, preferably within a chemical fume hood.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]

C. Storage:

  • Container: Store in a tightly closed container.[1]

  • Location: Keep the container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[2][3]

III. Emergency Procedures

A. Spills:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal.[4]

    • For solid spills, carefully sweep up and place in a suitable, closed container for disposal.[2]

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Remove all sources of ignition.[1]

    • Ventilate the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department.

B. Exposure:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][5]

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a suitable, closed, and clearly labeled container.[1][3]

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[2][5] Contact your institution's EH&S department for specific disposal procedures.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep1 Designate Work Area (Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Inspect Personal Protective Equipment prep2->prep3 handle1 Don Required PPE prep3->handle1 handle2 Handle in Fume Hood handle1->handle2 handle3 Store Properly handle2->handle3 emergency_spill Spill Occurs handle2->emergency_spill emergency_exposure Exposure Occurs handle2->emergency_exposure dispose1 Collect Waste in Labeled Container handle3->dispose1 spill_response Follow Spill Protocol emergency_spill->spill_response exposure_response Follow First-Aid Protocol emergency_exposure->exposure_response dispose2 Store Waste Safely dispose1->dispose2 dispose3 Dispose via EH&S dispose2->dispose3

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Imidazol-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(1H-Imidazol-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.